molecular formula C14H7ClF2N2 B1421006 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline CAS No. 885277-50-9

4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline

Cat. No.: B1421006
CAS No.: 885277-50-9
M. Wt: 276.67 g/mol
InChI Key: OSAXYMSBOKBMKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline is a useful research compound. Its molecular formula is C14H7ClF2N2 and its molecular weight is 276.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-fluoro-2-(2-fluorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF2N2/c15-13-10-7-8(16)5-6-12(10)18-14(19-13)9-3-1-2-4-11(9)17/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAXYMSBOKBMKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674262
Record name 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-50-9
Record name 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust and efficient synthetic pathway for 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline. This quinazoline derivative is a critical intermediate in the synthesis of various pharmacologically active molecules, most notably as a key building block for kinase inhibitors in oncology research. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will dissect each stage of the synthesis, from the selection of starting materials to the final chlorination, explaining the causality behind experimental choices and providing validated protocols. The guide emphasizes scientific integrity, featuring self-validating systems and authoritative citations to support all mechanistic claims.

Introduction: The Strategic Importance of the Quinazoline Scaffold

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous bioactive molecules and approved pharmaceuticals.[1] Their rigid, planar structure and ability to participate in various non-covalent interactions make them privileged scaffolds in medicinal chemistry, particularly as inhibitors of receptor tyrosine kinases (RTKs).[2] The target molecule, this compound, is a highly functionalized intermediate. The chlorine atom at the 4-position serves as an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various amine-containing side chains, a common strategy in the development of drugs like Afatinib.[3][4]

This guide details a reliable four-step synthesis designed for scalability and purity, commencing from commercially available precursors. The chosen pathway is logical, proceeding through the formation of a key benzonitrile intermediate, followed by acylation, cyclization to the quinazolinone core, and a final chlorination step.

Overall Synthetic Pathway

The synthesis is strategically designed as a linear four-step process. This approach ensures high conversion at each stage and facilitates purification of the intermediates, culminating in a high-purity final product. The complete workflow is outlined below.

Synthesis_Pathway cluster_0 Step 1: Reduction cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization cluster_3 Step 4: Chlorination A 2-Fluoro-5-nitrobenzonitrile B 2-Amino-5-fluorobenzonitrile A->B SnCl2·2H2O, EtOAc, Reflux C 2-(2-Fluorobenzamido)- 5-fluorobenzonitrile B->C 2-Fluorobenzoyl chloride, Pyridine, DCM D 6-Fluoro-2-(2-fluorophenyl) quinazolin-4(3H)-one C->D H2O2, NaOH, DMSO E 4-Chloro-6-fluoro-2- (2-fluorophenyl)quinazoline D->E POCl3, DIPEA, Toluene, 85°C

Caption: Overall 4-step synthesis workflow.

Detailed Synthesis Protocols and Mechanistic Insights

This section provides a granular, step-by-step guide for each reaction in the synthetic sequence.

Step 1: Synthesis of 2-Amino-5-fluorobenzonitrile

Principle: The synthesis of the key starting material, 2-amino-5-fluorobenzonitrile, is achieved through the reduction of the corresponding nitro compound, 2-fluoro-5-nitrobenzonitrile. Stannous chloride dihydrate (SnCl₂·2H₂O) in ethyl acetate is an effective and widely used reagent for this transformation, offering high yields and relatively simple workup procedures.[5]

Experimental Protocol:

  • To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in ethyl acetate (25 mL per gram of starting material), add stannous chloride dihydrate (SnCl₂·2H₂O) (8.0 eq).

  • Heat the reaction mixture to reflux (approximately 77°C) for 1.5 to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Allow the mixture to cool to room temperature.

  • Carefully pour the mixture into a separating funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous phase four times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The resulting solid, 2-amino-5-fluorobenzonitrile, is typically of sufficient purity for the next step.

ParameterValueSource
Starting Material 2-Fluoro-5-nitrobenzonitrileCommercially Available
Reagent Stannous chloride dihydrate[5]
Solvent Ethyl Acetate[5]
Temperature Reflux (~77°C)[5]
Reaction Time 1.5 - 2 hours[5]
Typical Yield >85%[5]
Step 2: Synthesis of 2-(2-Fluorobenzamido)-5-fluorobenzonitrile

Principle: This step involves the N-acylation of the aniline derivative prepared in Step 1. 2-Amino-5-fluorobenzonitrile is reacted with 2-fluorobenzoyl chloride in the presence of a mild base, such as pyridine, to neutralize the HCl byproduct generated during the reaction. The reaction proceeds readily at room temperature.

Experimental Protocol:

  • Dissolve 2-amino-5-fluorobenzonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 2-(2-fluorobenzamido)-5-fluorobenzonitrile.

ParameterValue
Starting Material 2-Amino-5-fluorobenzonitrile
Reagent 2-Fluorobenzoyl chloride
Base Pyridine
Solvent Dichloromethane (DCM)
Temperature 0°C to Room Temperature
Reaction Time 4 - 6 hours
Typical Yield >90%
Step 3: Synthesis of 6-Fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one

Principle: The construction of the quinazolinone ring is achieved through an intramolecular cyclization of the o-acylaminobenzonitrile intermediate. This transformation is commonly promoted by hydrogen peroxide in a basic medium. The nitrile group is hydrated to an amide, which then undergoes cyclization onto the adjacent benzamide carbonyl group.[6]

Cyclization_Mechanism start Amide Intermediate mid1 Nitrile Hydration (via Hydroperoxide Adduct) start->mid1 H₂O₂, OH⁻ mid2 Primary Amide mid1->mid2 mid3 Intramolecular Nucleophilic Attack mid2->mid3 end Quinazolinone mid3->end - H₂O

Caption: Simplified mechanism for quinazolinone formation.

Experimental Protocol:

  • Dissolve 2-(2-fluorobenzamido)-5-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add an aqueous solution of sodium hydroxide (2.0 M, 3.0 eq).

  • To this stirring solution, add hydrogen peroxide (30% aqueous solution, 5.0 eq) dropwise, maintaining the temperature below 40°C using a water bath.

  • Stir the reaction mixture at room temperature for 3-5 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with water, which will cause the product to precipitate.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to obtain 6-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one.

ParameterValueSource
Starting Material 2-(2-Fluorobenzamido)-5-fluorobenzonitrile-
Reagents Hydrogen Peroxide (30%), Sodium Hydroxide[6]
Solvent Dimethyl Sulfoxide (DMSO)[6]
Temperature < 40°C (addition), then Room Temperature-
Reaction Time 3 - 5 hours-
Typical Yield >80%-
Step 4: Synthesis of this compound

Principle: The final step is the conversion of the quinazolinone to the desired 4-chloroquinazoline. This is a dehydration/chlorination reaction where the keto-enol tautomerism of the quinazolinone allows the enolic hydroxyl group at the 4-position to be replaced by a chlorine atom. Phosphorus oxychloride (POCl₃) is the classic and highly effective reagent for this transformation.[7] The addition of a high-boiling tertiary amine like N,N-diisopropylethylamine (DIPEA) can facilitate the reaction.

Experimental Protocol:

  • Suspend 6-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one (1.0 eq) in toluene.

  • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the suspension.

  • Add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 85°C and maintain for 5-7 hours, or until TLC indicates complete conversion.

  • Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

ParameterValueSource
Starting Material 6-Fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one-
Reagent Phosphorus oxychloride (POCl₃)[7]
Base N,N-Diisopropylethylamine (DIPEA)[7]
Solvent Toluene[7]
Temperature 85°C[7]
Reaction Time 5 - 7 hours[7]
Typical Yield >75%[7]

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy will confirm the chemical structure, showing the characteristic shifts and coupling constants for the aromatic protons and fluorine atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass measurement of the molecular ion.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion

This guide has detailed a logical and efficient four-step synthesis for this compound, a valuable intermediate for pharmaceutical research. The described pathway utilizes readily available reagents and well-established chemical transformations, making it suitable for laboratory-scale synthesis and adaptable for larger-scale production. By providing detailed, step-by-step protocols and explaining the underlying chemical principles, this document serves as a practical resource for scientists engaged in the synthesis of complex heterocyclic scaffolds.

References

An In-depth Technical Guide to 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline: Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues to present a robust profile of its physicochemical properties, a plausible synthetic route, and its potential applications in drug discovery, particularly in the field of oncology. The quinazoline scaffold is a well-established pharmacophore, and the unique combination of chloro and fluoro substituents on this particular derivative suggests its potential as a valuable intermediate or lead compound in the development of targeted therapies.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The versatility of the quinazoline ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles.

The introduction of halogen atoms, such as chlorine and fluorine, into the quinazoline scaffold can significantly influence its biological activity.[4][5] Fluorine, in particular, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability. The 4-chloro substituent serves as a reactive handle, facilitating nucleophilic substitution reactions for the synthesis of diverse libraries of 4-aminoquinazoline derivatives, which are prominent as kinase inhibitors.[6][7]

This guide focuses on the specific derivative, this compound, which combines these key structural features. The presence of the 2-(2-fluorophenyl) group further contributes to the molecule's unique electronic and conformational properties, making it a compelling subject for investigation in drug development programs.

Physicochemical Properties

PropertyEstimated ValueRationale / Comparison with Analogues
Molecular Formula C₁₄H₇ClF₂N₂Based on the chemical structure.
Molecular Weight 276.67 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical appearance for similar quinazoline derivatives.[12]
Melting Point 130 - 150 °CBased on melting points of related chloro- and fluoro-substituted quinazolines. For example, N-(2-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide has a melting point of 192.5–194.2 °C.[12]
Boiling Point > 300 °C at 760 mmHgHigh boiling points are characteristic of complex aromatic heterocycles. 6-Chloro-2-methyl-4-(2-fluorophenyl)quinazoline has a reported boiling point of 321.9°C at 760mmHg.[9]
Solubility Soluble in organic solvents like dichloromethane, chloroform, and DMSO. Insoluble in water.Quinazoline derivatives with multiple aromatic rings and halogen substituents generally exhibit poor aqueous solubility but good solubility in common organic solvents.[13]
pKa 1.5 - 2.5 (for the protonated quinazoline nitrogen)The quinazoline ring is weakly basic. The presence of electron-withdrawing fluoro and chloro groups is expected to decrease the basicity compared to unsubstituted quinazoline.
LogP 3.5 - 4.5The presence of two fluorine atoms and a chlorine atom, along with the aromatic rings, suggests a high degree of lipophilicity. The LogP of 6-Chloro-2-methyl-4-(2-fluorophenyl)quinazoline is reported as 4.39770.[9]

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a multi-step process starting from commercially available precursors. The key steps are the construction of the 2-aryl-4-hydroxyquinazoline core, followed by chlorination of the 4-hydroxy group.

Proposed Synthetic Workflow

The synthesis can be logically broken down into two main stages: the formation of the quinazolinone intermediate and its subsequent conversion to the final product.

Synthesis_Workflow cluster_0 Stage 1: Quinazolinone Formation cluster_1 Stage 2: Chlorination A 2-Amino-5-fluorobenzoic acid C Oxidative Cyclization A->C B 2-Fluorobenzaldehyde B->C D 2-(2-Fluorophenyl)-6-fluoro- 4-hydroxyquinazoline C->D F Chlorination Reaction D->F E Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃) E->F G This compound F->G

Caption: Proposed two-stage synthesis of this compound.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-(2-Fluorophenyl)-6-fluoro-4-hydroxyquinazoline

This stage involves the condensation and oxidative cyclization of an appropriately substituted anthranilic acid and benzaldehyde.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-fluorobenzoic acid (1 equivalent) and 2-fluorobenzaldehyde (1.1 equivalents) to a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Catalyst/Reagent Addition: Add a catalytic amount of an oxidizing agent. A common and effective choice is iodine (I₂) in the presence of an oxidant like hydrogen peroxide (H₂O₂) or simply heating in the presence of air.[14]

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2-(2-fluorophenyl)-6-fluoro-4-hydroxyquinazoline, often precipitates out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities, and dry under vacuum.

Causality Behind Experimental Choices:

  • Starting Materials: 2-Amino-5-fluorobenzoic acid provides the fluorinated benzene ring of the quinazoline core, while 2-fluorobenzaldehyde introduces the 2-(2-fluorophenyl) substituent.

  • Oxidative Cyclization: The initial condensation forms a Schiff base, which then undergoes intramolecular cyclization. An oxidant is required to facilitate the final aromatization to the stable quinazolinone ring system.

Stage 2: Synthesis of this compound

This is a standard chlorination reaction to convert the 4-hydroxy group into a more reactive 4-chloro group.

  • Reaction Setup: In a fume hood, suspend the dried 2-(2-fluorophenyl)-6-fluoro-4-hydroxyquinazoline (1 equivalent) in an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to reflux (for SOCl₂, approx. 76 °C; for POCl₃, approx. 105 °C) for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Carefully quench the reaction by slowly pouring the cooled mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with water again and dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.

Causality Behind Experimental Choices:

  • Chlorinating Agents: SOCl₂ and POCl₃ are powerful and commonly used reagents for converting hydroxyl groups, particularly in heterocyclic systems, to chloro groups.[15]

  • Catalytic DMF: DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with the chlorinating agent, which is a more reactive electrophile and facilitates the reaction.

Potential Applications in Drug Discovery

While specific biological data for this compound is not published, its structural motifs strongly suggest potential as an anticancer agent, likely functioning as a kinase inhibitor.

The 4-anilinoquinazoline scaffold, which can be readily synthesized from 4-chloroquinazolines, is the cornerstone of several approved epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib and erlotinib.[6] These drugs bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and downstream signaling pathways that promote tumor growth and survival.

Potential_MOA cluster_0 Cellular Signaling cluster_1 Inhibition Mechanism RTK Receptor Tyrosine Kinase (e.g., EGFR) PhosphoSubstrate Phosphorylated Substrate RTK->PhosphoSubstrate Phosphorylation Inhibition Inhibition ATP ATP ATP->RTK Substrate Substrate Protein Substrate->RTK Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Quinazoline 4-Anilinoquinazoline Derivative (Synthesized from Topic Compound) Quinazoline->RTK Competitive Binding Inhibition->PhosphoSubstrate

Caption: Conceptual mechanism of action for 4-anilinoquinazoline derivatives.

The 4-chloro group on the target molecule is a key reactive site for the synthesis of a library of 4-substituted quinazolines. By reacting it with various anilines, researchers can generate a diverse set of compounds for screening against a panel of kinases implicated in cancer. The fluorine atoms on both the quinazoline core and the 2-phenyl substituent can enhance binding affinity and improve metabolic stability, potentially leading to compounds with improved potency and pharmacokinetic properties.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. While this guide provides a foundational understanding of its likely physicochemical properties and a robust synthetic strategy based on established chemical principles, further experimental validation is crucial.

Future research should focus on the synthesis and full characterization of this compound, including detailed spectroscopic analysis (¹H NMR, ¹³C NMR, Mass Spectrometry) and determination of its key physicochemical parameters. Subsequently, the synthesis of a library of 4-amino derivatives and their evaluation in biological assays, particularly kinase inhibition and cancer cell proliferation assays, will be essential to unlock the therapeutic potential of this intriguing quinazoline scaffold.

References

4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline CAS number 18595-12-5

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to a Key Quinazoline Intermediate

A Note on Chemical Identification: Initial analysis revealed a discrepancy. The provided CAS Number, 18595-12-5 , is officially assigned to Methyl 5-amino-2-methylbenzoate [1][2][3]. The requested compound name, 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline, does not correspond to this CAS number and appears to be a related but distinct chemical entity, likely a downstream product. For instance, chlorination of a hydroxyquinazoline precursor is a common synthetic step to produce chloroquinazoline derivatives[4][5]. This guide will therefore focus on the synthesis, properties, and applications of quinazoline derivatives, referencing the broader class to which the requested compound belongs, while using analogous structures for illustrative purposes.

Introduction to Quinazoline Derivatives in Medicinal Chemistry

Quinazolines are a class of heterocyclic aromatic organic compounds composed of a benzene ring fused to a pyrimidine ring. This scaffold is of immense interest to researchers and drug development professionals due to its versatile pharmacological activities. Quinazoline derivatives have been extensively studied and developed for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral treatments[6][7]. The substitutions on the quinazoline core at various positions, such as C2, C4, and C6, are critical in determining the compound's biological target and efficacy[8][9].

Physicochemical Properties of Representative Quinazoline Scaffolds

The physical and chemical characteristics of quinazoline derivatives are highly dependent on their specific substitution patterns. Below is a table summarizing the properties of a related 6-fluoro-4-hydroxyquinazoline, which serves as a common precursor in the synthesis of more complex derivatives.

PropertyValueReference(s)
IUPAC Name 6-fluoro-3H-quinazolin-4-one[10]
CAS Number 16499-56-2[10]
Molecular Formula C₈H₅FN₂O[10]
Molecular Weight 164.14 g/mol [10]
Appearance Off-white powder/solid[11]
Melting Point 288 °C (decomposes)[12]

Synthesis of Substituted Quinazoline Derivatives

The synthesis of complex quinazolines, such as the requested this compound, typically involves a multi-step process. A common strategy involves the initial formation of a hydroxyquinazoline core, followed by a chlorination step.

General Synthetic Workflow

The following diagram illustrates a generalized pathway for the synthesis of 4-chloro-substituted quinazolines. This process often begins with substituted anthranilic acids which undergo cyclization to form the quinazolinone ring system. Subsequent modification, such as chlorination, yields the desired intermediate.

Synthesis_Workflow A Substituted Anthranilic Acid C Hydroxyquinazoline Intermediate (e.g., 6-Fluoro-4-hydroxyquinazoline) A->C Cyclization B Cyclization Reagent (e.g., Formamidine Acetate) B->C E 4-Chloroquinazoline Derivative C->E Chlorination D Chlorinating Agent (e.g., SOCl₂, POCl₃) D->E

Caption: Generalized synthetic workflow for 4-chloroquinazoline derivatives.

Step-by-Step Synthesis Protocol (Illustrative Example)

This protocol describes the synthesis of a 4-chloro-7-fluoro-6-nitro quinazoline, which demonstrates the key chemical transformations relevant to the topic[4].

Step 1: Synthesis of 7-Fluoro-4-hydroxy quinazoline

  • Combine 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether.

  • Stir the mixture and reflux.

  • Upon completion of the reaction, cool the mixture to isolate the 7-fluoro-4-hydroxy quinazoline product.

Step 2: Nitration of the Quinazoline Core

  • Subject the 7-fluoro-4-hydroxy quinazoline from Step 1 to nitration conditions (e.g., a mixture of nitric and sulfuric acid).

  • This step introduces a nitro group, yielding 7-fluoro-6-nitro-4-hydroxy quinazoline. Isomer purification may be necessary, for example, by washing with methanol[4].

Step 3: Chlorination of the Hydroxyquinazoline

  • Treat the purified 7-fluoro-6-nitro-4-hydroxy quinazoline with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • This reaction substitutes the hydroxyl group at the C4 position with a chlorine atom, yielding the final product, 4-chloro-7-fluoro-6-nitro quinazoline[4].

Key Applications in Drug Discovery and Development

4-Chloroquinazoline derivatives are highly valuable intermediates in the synthesis of targeted therapeutics, particularly in oncology. The chlorine atom at the C4 position is an excellent leaving group, making it susceptible to nucleophilic substitution. This allows for the facile introduction of various amine-containing moieties, leading to the generation of large libraries of 4-anilinoquinazolines.

Role as a Precursor for Kinase Inhibitors

Many potent and selective kinase inhibitors, which are a cornerstone of modern cancer therapy, are based on the 4-anilinoquinazoline scaffold. These molecules are designed to compete with ATP for the binding site on oncogenic kinases, such as the Epidermal Growth Factor Receptor (EGFR).

The synthesis of such inhibitors often involves the reaction of a 4-chloroquinazoline intermediate with a substituted aniline[13][14]. The specific substituents on both the quinazoline core and the aniline moiety are tailored to optimize binding affinity, selectivity, and pharmacokinetic properties of the final drug candidate.

Logical Flow of Intermediate to Active Pharmaceutical Ingredient (API)

The diagram below illustrates the pivotal role of 4-chloroquinazolines as a bridge between basic starting materials and complex, biologically active molecules.

API_Flow cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 API Synthesis A Substituted Anthranilic Acid B Hydroxyquinazoline A->B Cyclization C 4-Chloroquinazoline (e.g., this compound) B->C Chlorination E Final API (e.g., Kinase Inhibitor) C->E Nucleophilic Substitution D Substituted Aniline D->E

Caption: Role of 4-chloroquinazolines as key synthetic intermediates.

Analytical Characterization

The structural confirmation and purity assessment of synthesized quinazoline derivatives are crucial. A combination of spectroscopic and chromatographic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to elucidate the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms, respectively[8][15].

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its elemental composition[16][17].

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule[15].

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the synthesized compound[12].

Example HPLC Protocol for Purity Assessment
  • Mobile Phase Preparation: Prepare a suitable mobile phase, often a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio may need to be optimized.

  • Sample Preparation: Accurately weigh and dissolve a small amount of the quinazoline derivative in a suitable solvent (e.g., mobile phase or DMSO) to a known concentration.

  • Instrumentation:

    • Column: C18 reverse-phase column.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm or 340 nm).

    • Injection Volume: 10-20 µL.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Safety and Handling

Substituted quinazolines and their intermediates are research chemicals and must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat[12][18].

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[18][19].

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents[12].

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the specific Safety Data Sheet (SDS) for the particular compound being handled for comprehensive safety information[12][18][19][20].

References

A Methodological Guide to the Spectroscopic Characterization of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Quinazoline derivatives, in particular, represent a class of heterocyclic compounds with significant therapeutic potential, necessitating their thorough analytical characterization.[1][2] This guide provides a comprehensive methodological framework for the spectroscopic characterization of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline, a representative member of this important class. While a complete, publicly available dataset for this specific molecule is not available, this document serves as an in-depth technical guide for researchers, outlining the principles, experimental protocols, and data interpretation strategies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. By leveraging data from structurally related compounds, we present a predictive analysis of the expected spectral features, thereby offering a robust roadmap for the characterization of this and other novel quinazoline analogues.

Introduction: The Imperative for Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Consequently, unambiguous structural confirmation of a newly synthesized compound is a non-negotiable prerequisite in any drug development pipeline. Spectroscopic techniques provide a powerful arsenal for probing molecular architecture, and a multi-technique approach is essential for comprehensive characterization.

This compound contains a number of key structural features—a substituted quinazoline core, a chloro substituent at the 4-position, and two fluorine atoms at distinct positions—that present both challenges and opportunities for spectroscopic analysis. This guide will deconstruct the application of NMR, IR, and MS to this molecule, providing not just the "what" but the "why" behind the analytical choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For a compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D correlation experiments, is required for a complete assignment.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other nuclei.

Expected Chemical Shifts and Splitting Patterns:

Proton(s) Expected δ (ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H-5~8.0-8.3ddJH5-H7 (ortho-F), JH5-H8Deshielded by the quinazoline nitrogen and influenced by the C6-F.
H-7~7.8-8.1dddJH7-H8, JH7-F6, JH7-H5Influenced by ortho and meta couplings to protons and the C6-F.
H-8~7.6-7.9ddJH8-H7, JH8-H5Coupled to H-7 and H-5.
H-3'~7.4-7.7mPart of the 2-fluorophenyl multiplet.
H-4'~7.2-7.5mPart of the 2-fluorophenyl multiplet.
H-5'~7.2-7.5mPart of the 2-fluorophenyl multiplet.
H-6'~8.1-8.4mDeshielded due to proximity to the quinazoline ring and coupled to the C2'-F.

Note: Chemical shifts are predicted based on data for similar quinazoline derivatives and general principles of NMR spectroscopy. Actual values may vary.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the low natural abundance of ¹³C, coupling between adjacent carbons is not observed. However, coupling to fluorine (JCF) is a key diagnostic feature.

Expected ¹³C NMR Data:

Carbon(s) Expected δ (ppm) Expected JCF (Hz) Rationale
C-2~158-162~2-5Attached to two nitrogen atoms and the fluorophenyl ring.
C-4~150-154~3-6Attached to nitrogen and chlorine.
C-4a~120-125~20-25Bridgehead carbon, coupled to C6-F.
C-5~125-130~5-10Coupled to C6-F.
C-6~160-165 (d)~240-260 (¹JCF)Directly attached to fluorine.
C-7~115-120 (d)~20-25 (²JCF)Ortho to C6-F.
C-8~130-135~5-10Coupled to C6-F.
C-8a~148-152~10-15Bridgehead carbon, coupled to C6-F.
C-1'~120-125 (d)~10-15 (²JCF)Attached to the quinazoline ring and ortho to C2'-F.
C-2'~158-162 (d)~245-265 (¹JCF)Directly attached to fluorine.
C-3'~115-120 (d)~20-25 (²JCF)Ortho to C2'-F.
C-4'~130-135~5-10Coupled to C2'-F.
C-5'~125-130~3-6Coupled to C2'-F.
C-6'~128-132~3-6Coupled to C2'-F.
Predicted ¹⁹F NMR Spectral Analysis

¹⁹F NMR is highly sensitive to the local electronic environment and provides two distinct signals for the two fluorine atoms in the target molecule.[3]

Expected ¹⁹F NMR Data:

Fluorine Expected δ (ppm) Rationale
C6-F-110 to -125Typical range for a fluorine on a benzene ring.
C2'-F-110 to -125Typical range for a fluorine on a benzene ring, with slight variation due to substitution.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz) for optimal resolution and sensitivity.[4]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D NMR: To confirm assignments, acquire the following 2D spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking different fragments of the molecule.

NMR Data Interpretation Workflow

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present.[5]

Expected IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity
3100-3000Aromatic C-H stretchMedium-Weak
1620-1580C=N stretch (quinazoline ring)Medium
1580-1450C=C stretch (aromatic rings)Medium-Strong
1250-1150C-F stretchStrong
850-550C-Cl stretchStrong

Note: The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of signals unique to the molecule.[6]

Experimental Protocol for FT-IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent disk.

    • Thin Film: If the sample is soluble, dissolve it in a volatile solvent, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight of a compound and, through high-resolution measurements, its elemental composition. The fragmentation pattern offers additional structural information.

Expected Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of C₁₄H₇Cl F₂N₂ is 276.03 g/mol . The mass spectrum should show a molecular ion peak at m/z 276.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks: M⁺ at m/z 276 and M+2 at m/z 278, with an intensity ratio of approximately 3:1.[7]

  • High-Resolution MS (HRMS): An exact mass measurement would confirm the elemental composition. The calculated exact mass for [M+H]⁺ (C₁₄H₈ClF₂N₂⁺) is 277.0398.

  • Fragmentation: Quinazolines typically fragment by the loss of substituents and cleavage of the quinazoline ring.[8] Expected fragmentation pathways for this molecule could include:

    • Loss of Cl•

    • Loss of F•

    • Loss of HCN

Experimental Protocol for Mass Spectrometry
  • Ionization Method:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Often provides complex fragmentation patterns useful for structural elucidation.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, typically yielding the protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

  • Data Acquisition:

    • Introduce the sample into the ion source (e.g., via direct infusion or coupled to a liquid chromatograph).

    • Acquire the full scan mass spectrum over an appropriate m/z range.

    • If further structural information is needed, perform tandem MS (MS/MS) by isolating the molecular ion and inducing fragmentation to analyze the daughter ions.

Fragmentation Analysis Workflow

Caption: Workflow for mass spectrometry-based structure confirmation.

Conclusion: An Integrated Approach to Structural Elucidation

The comprehensive characterization of a novel molecule like this compound relies on the synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed atomic connectivity, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular formula and offers insights into the molecule's stability and fragmentation. By following the methodological framework and predictive analyses outlined in this guide, researchers can confidently and accurately elucidate the structures of new quinazoline derivatives, a critical step in the journey of drug discovery and development.

References

The Versatile Scaffold: A Technical Guide to the Biological Activities of Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline core, a fused aromatic bicyclic heterocycle of a benzene and a pyrimidine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically approved drugs. This technical guide provides an in-depth exploration of the diverse pharmacological potential of substituted quinazolines, focusing on their anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. We will delve into the underlying mechanisms of action, structure-activity relationships (SAR), and detailed experimental protocols for their biological evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Quinazoline Core: A Foundation for Diverse Biological Activity

The versatility of the quinazoline scaffold stems from its ability to be readily functionalized at various positions, primarily at the 2, 4, 6, and 7 positions.[1] The nature and position of these substituents profoundly influence the molecule's physicochemical properties and its interaction with biological targets.[1] This modularity allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

Key Structural Features and Their Influence:

  • Position 2: Substitutions at this position are crucial for various activities. For instance, incorporating different aryl or heterocyclic moieties can modulate anticancer and antimicrobial effects.

  • Position 4: The 4-aminoquinazoline scaffold is a well-established pharmacophore for tyrosine kinase inhibitors.[2] Modifications at this position are pivotal for targeting enzymes like the Epidermal Growth Factor Receptor (EGFR).

  • Positions 6 and 7: The benzene portion of the quinazoline ring allows for substitutions that can enhance solubility, modulate metabolic stability, and provide additional interaction points with target proteins. For example, methoxy groups at these positions are common in many bioactive quinazolines.

The synthesis of substituted quinazolines can be achieved through various methods, with the Niementowski reaction being a classic route involving the condensation of anthranilic acid with amides.[3] More contemporary approaches often utilize microwave-assisted synthesis and metal-catalyzed cross-coupling reactions to generate diverse libraries of quinazoline derivatives efficiently.[1][4]

Anticancer Activity: Targeting the Engines of Cell Proliferation

Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use, such as gefitinib and erlotinib.[5] Their primary mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are frequently dysregulated in cancer.

Mechanism of Action: Inhibition of Tyrosine Kinases

A major focus of quinazoline-based anticancer drug discovery has been the targeting of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases.[5][6] Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small cell lung cancer (NSCLC), and leads to uncontrolled cell proliferation and survival.[5][6] Quinazoline inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[7] This blockade of EGFR signaling can induce cell cycle arrest and apoptosis.[8]

dot

Caption: EGFR signaling pathway and its inhibition by substituted quinazolines.

Beyond EGFR, some quinazoline derivatives have been shown to inhibit other kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), and to interfere with microtubule polymerization by binding to the colchicine site on tubulin.[5]

Experimental Evaluation of Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the quinazoline derivative for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This technique is used to determine the effect of a compound on the cell cycle distribution.[2]

Protocol:

  • Cell Treatment: Treat cells with the quinazoline derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[11]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[12]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[13]

Protocol:

  • Reaction Setup: In a 96-well plate, add purified tubulin to a polymerization buffer containing GTP.

  • Compound Addition: Add the test quinazoline derivative to the wells.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate polymerization.

  • Measurement: Monitor the increase in absorbance at 340 nm over time using a plate reader.[14]

  • Data Analysis: Compare the polymerization curves of treated samples to the control to determine the inhibitory effect.

Compound Class Target Anticancer Activity (IC50) Reference
4-AnilinoquinazolinesEGFRNanomolar to micromolar range[5][8]
2,4-Disubstituted quinazolinesTubulinMicromolar range[5]
Quinazolinone derivativesVarious kinasesVaries depending on substitution[1]

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.

Mechanism of Action

The antimicrobial mechanisms of quinazolines are diverse. Some derivatives are known to inhibit bacterial dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. Others are believed to disrupt the bacterial cell wall or membrane integrity. In fungi, certain quinazolines can interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.

Experimental Evaluation of Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.[15]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the quinazoline derivative in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

  • Subculturing: Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plating: Spread the aliquot onto an agar plate.

  • Incubation: Incubate the plates under appropriate conditions.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.[15]

Quinazoline Derivative Target Organism Activity (MIC) Reference
2-Aryl-4(3H)-quinazolinonesStaphylococcus aureus8 - 64 µg/mL
4-Aminoquinazoline derivativesEscherichia coli16 - 128 µg/mL[16]
Thiazolo[3,2-a]quinazolinonesCandida albicans4 - 32 µg/mL

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Quinazoline derivatives have shown potent anti-inflammatory properties, often by targeting key inflammatory mediators and signaling pathways.[17]

Mechanism of Action

A key mechanism of anti-inflammatory action for some quinazolines is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[18] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, these compounds can effectively suppress the inflammatory response.[18] Other mechanisms include the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins.[3]

dot

Caption: NF-κB signaling pathway and its modulation by substituted quinazolines.

Experimental Evaluation of Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[19]

Protocol:

  • Animal Dosing: Administer the test quinazoline derivative orally or intraperitoneally to rodents.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.[17]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[17]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Central Nervous System (CNS) Activity: Exploring Neuropharmacological Potential

Certain quinazoline derivatives have been investigated for their effects on the CNS, exhibiting activities such as anticonvulsant and sedative-hypnotic effects.[12]

Mechanism of Action

The CNS effects of quinazolines are often attributed to their interaction with neurotransmitter systems. For instance, some derivatives are thought to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, similar to benzodiazepines.[20] This can lead to a reduction in neuronal excitability, resulting in sedative and anticonvulsant effects.

Experimental Evaluation of CNS Depressant Activity

This test is used to assess locomotor activity and exploratory behavior in rodents.[21]

Protocol:

  • Animal Dosing: Administer the test compound to mice.

  • Observation: Place the mouse in the center of an open field apparatus, which is a square arena with its floor divided into smaller squares.

  • Data Collection: Record parameters such as the number of squares crossed (locomotor activity) and the time spent in the center versus the periphery over a specific period (e.g., 5-10 minutes).

  • Data Analysis: A decrease in locomotor activity is indicative of a CNS depressant effect.[21]

This test evaluates the hypnotic effect of a compound by measuring its ability to potentiate the sleep-inducing effects of a barbiturate.[22]

Protocol:

  • Animal Dosing: Administer the test quinazoline derivative to mice.

  • Thiopental Administration: After a set time, administer a sub-hypnotic dose of thiopental sodium.

  • Observation: Record the onset and duration of sleep (loss of righting reflex).

  • Data Analysis: An increase in the duration of sleep compared to the control group suggests a CNS depressant effect.[22]

Conclusion and Future Perspectives

Substituted quinazolines represent a highly versatile and privileged scaffold in medicinal chemistry, with a proven track record in the development of clinically successful drugs. The diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS effects, underscores the immense potential of this heterocyclic system. The ability to readily modify the quinazoline core allows for the rational design and optimization of compounds with improved potency, selectivity, and pharmacokinetic properties.

Future research in this field will likely focus on several key areas:

  • Novel Target Identification: Exploring the interaction of quinazoline derivatives with new and emerging biological targets to address unmet medical needs.

  • Combinatorial Chemistry and High-Throughput Screening: Utilizing these technologies to generate and screen large libraries of quinazoline derivatives to identify novel hits.

  • Hybrid Molecules: Designing hybrid molecules that combine the quinazoline scaffold with other pharmacophores to create multi-target agents with enhanced efficacy.

  • Advanced Drug Delivery Systems: Developing novel formulations to improve the bioavailability and targeted delivery of quinazoline-based drugs.

The continued exploration of the chemical space around the quinazoline nucleus, coupled with a deeper understanding of its interactions with biological systems, promises to yield a new generation of therapeutic agents with significant clinical impact.

References

Introduction: The Significance of the 2-Phenylquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Routes for 2-Phenylquinazoline Derivatives

The quinazoline ring system, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, is a cornerstone in medicinal chemistry.[1][2] When substituted with a phenyl group at the 2-position, the resulting 2-phenylquinazoline derivatives exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][3] Their therapeutic potential often stems from their ability to act as inhibitors of key biological targets, such as tyrosine kinases, making them a focal point in modern drug discovery and development.[1][2]

This guide provides a comprehensive review of the core synthetic strategies for accessing the 2-phenylquinazoline scaffold. It is designed to offer researchers and drug development professionals not just a list of reactions, but a deeper understanding of the mechanistic principles, the rationale behind experimental choices, and practical, field-proven protocols. We will explore a range of methodologies, from classical cyclization reactions to modern transition-metal-catalyzed and green chemistry approaches, providing a robust toolkit for the synthesis of this vital heterocyclic motif.

Part 1: Synthesis from 2-Aminoaryl Ketones and Amine Precursors

One of the most direct and widely employed strategies for constructing the 2-phenylquinazoline core involves the condensation and subsequent cyclization of 2-aminoaryl ketones, most commonly 2-aminobenzophenone, with a suitable nitrogen and carbon source. This approach is valued for the ready availability of the starting materials.

Three-Component Reaction with Aldehydes and Ammonium Acetate

A highly efficient and atom-economical approach is the one-pot, three-component reaction of a 2-aminobenzophenone, an aromatic aldehyde (benzaldehyde for 2-phenylquinazolines), and a nitrogen source, typically ammonium acetate.[4][5] This method is attractive due to its operational simplicity and the diversity of derivatives that can be accessed by varying the aldehyde and aminobenzophenone components.

Mechanistic Rationale: The reaction likely proceeds through the initial formation of an imine between the 2-aminobenzophenone and ammonia (from ammonium acetate). This is followed by condensation with the aldehyde and subsequent intramolecular cyclization and oxidation to yield the aromatic quinazoline ring. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. For instance, 4-(N,N-dimethylamino)pyridine (DMAP) has been shown to be an effective catalyst for this transformation under mild conditions.[4] Microwave-assisted, solvent-free conditions have also been successfully employed, offering a greener alternative that often leads to shorter reaction times and cleaner product formation.[4]

Experimental Protocol: DMAP-Catalyzed Three-Component Synthesis [4]

  • To a round-bottom flask, add 2-aminobenzophenone (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.5 mmol).

  • Add 4-(N,N-dimethylamino)pyridine (DMAP) (0.1 mmol) as the catalyst.

  • The reaction can be performed under solvent-free conditions or in a suitable solvent like ethanol.

  • Heat the mixture at an appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: a mixture of petroleum ether and ethyl acetate) to afford the pure 2-phenylquinazoline derivative.

Tandem sp³ C-H Functionalization with Benzylamines

A more recent and innovative approach involves the reaction of 2-aminobenzophenones with benzylic amines via a tandem reaction involving sp³ C-H functionalization.[6][7][8] This method is notable for its ability to proceed under metal-free conditions, often utilizing molecular iodine (I₂) as a catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) or even molecular oxygen.[4][6][9]

Causality and Experimental Choices: The use of iodine as a catalyst is a key feature of this "green chemistry" approach, avoiding the need for potentially toxic and expensive transition metals.[7][10] TBHP serves as a readily available and effective oxidant. The reaction temperature is optimized to ensure efficient C-H activation and cyclization without significant side product formation. Studies have shown that electron-withdrawing groups on the phenyl rings of both the 2-aminobenzophenone and the benzylic amine generally favor the reaction, leading to higher yields.[6][8]

Experimental Protocol: Iodine-Catalyzed Synthesis from 2-Aminobenzophenone and Benzylamine [7][8]

  • In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), benzylamine (2.0 mmol), and molecular iodine (10 mol%).

  • Add tert-butyl hydroperoxide (TBHP, 70% in water, 2.0 equiv) as the oxidant.

  • Heat the mixture at 90 °C for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 2-phenylquinazoline.

Workflow Diagram: Synthesis from 2-Aminobenzophenone

G cluster_0 Route 1: Three-Component Reaction cluster_1 Route 2: C-H Functionalization A 2-Aminobenzophenone D One-Pot Reaction (e.g., DMAP catalyst) A->D B Benzaldehyde B->D C NH4OAc C->D E 2-Phenylquinazoline D->E F 2-Aminobenzophenone H Tandem Reaction (I2 catalyst, TBHP oxidant) F->H G Benzylamine G->H I 2-Phenylquinazoline H->I

Caption: Key synthetic routes starting from 2-aminobenzophenone.

Part 2: Synthesis from Anthranilic Acid Derivatives

Derivatives of 2-aminobenzoic acid (anthranilic acid) serve as classical and versatile starting materials for quinazoline synthesis. These methods typically involve the formation of an intermediate which then undergoes cyclization.

From 2-Aminobenzamides and Benzyl Alcohols

An environmentally benign route involves the t-BuONa-mediated oxidative condensation of 2-aminobenzamides with benzyl alcohols.[11] This method is particularly attractive as it can be performed under solvent-free and transition-metal-free conditions, using oxygen as a green oxidant.[11]

Mechanistic Insights: The proposed mechanism suggests an initial base-mediated oxidation of benzyl alcohol to benzaldehyde. This is followed by condensation with the 2-aminobenzamide to form a Schiff base intermediate. Subsequent intramolecular nucleophilic addition and oxidative dehydrogenation lead to the final 2-phenylquinazolin-4(3H)-one product.[11] The choice of a strong base like t-BuONa is crucial for facilitating the initial oxidation step.

Experimental Protocol: Base-Mediated Oxidative Condensation [11]

  • Combine 2-aminobenzamide (1.0 mmol), benzyl alcohol (1.2 mmol), and t-BuONa (1.5 mmol) in a reaction vessel.

  • Heat the mixture at 120 °C for 24 hours under an oxygen atmosphere (e.g., using an oxygen balloon).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to obtain the 2-phenylquinazolin-4(3H)-one.

Part 3: Synthesis Involving Nitrile Precursors

The use of nitrile-containing starting materials provides another major avenue for the synthesis of the quinazoline core. These methods often involve the construction of the pyrimidine ring onto the 2-aminobenzonitrile scaffold.

From 2-Aminobenzonitriles

2-Aminobenzonitriles are versatile precursors that can be converted to 2-phenylquinazolines through several strategies. One method involves a palladium-catalyzed, three-component tandem reaction with aldehydes and arylboronic acids.[10] Another approach is the acid-mediated [4+2] annulation with N-benzyl cyanamides to produce 2-amino-4-phenylquinazoline derivatives.[12]

A particularly direct route involves the reaction of 2-aminobenzonitriles with aryl Grignard reagents to form ortho-aminoketimine intermediates, which then undergo cyclization under basic conditions.[12]

Experimental Protocol: Grignard Route from 2-Aminobenzonitrile [12]

  • Step 1: Formation of the o-Aminoketimine:

    • To a solution of 2-aminobenzonitrile (1.0 mmol) in anhydrous THF, add a solution of phenylmagnesium bromide (1.2 mmol in THF) dropwise at 0 °C under an inert atmosphere.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the crude o-aminoketimine, which can be used in the next step without further purification.

  • Step 2: Cyclization:

    • The crude o-aminoketimine can be cyclized under various conditions. For example, heating in the presence of a suitable reagent or catalyst can effect the cyclization to the 2-phenylquinazoline. Specific conditions for this cyclization step would need to be optimized based on the exact substrate and desired final product.

From 2-Halobenzamides and Benzonitrile

A copper-catalyzed approach allows for the synthesis of quinazolin-4(3H)-ones from readily available 2-halobenzamides (e.g., 2-iodobenzamide or 2-bromobenzamide) and benzonitrile.[13][14][15]

Mechanistic Pathway: This reaction is proposed to proceed via a Lewis acid (Cu(II)) catalyzed nucleophilic addition of the 2-halobenzamide to the nitrile. This is followed by an intramolecular SNAr (Nucleophilic Aromatic Substitution) reaction, where the newly formed nitrogen nucleophile displaces the halide on the benzene ring to form the quinazolinone core.[13] The presence of a base like tBuOK is essential for the reaction to proceed smoothly.[13][15]

Reaction Mechanism: Cu-Catalyzed Synthesis from 2-Halobenzamide

G Start 2-Halobenzamide + Benzonitrile Step1 Cu(II) Catalyst Coordination Start->Step1 Step2 Nucleophilic Addition of Amide N-H Step1->Step2 Intermediate Adduct Intermediate Step2->Intermediate Step3 Intramolecular SNAr (Base-mediated) Intermediate->Step3 Product 2-Phenylquinazolin-4(3H)-one Step3->Product

Caption: Proposed mechanism for the Cu-catalyzed synthesis of quinazolinones.

Part 4: Comparison of Synthetic Routes

The choice of a synthetic route depends on several factors, including the availability of starting materials, desired substitution patterns, scalability, and the importance of "green" chemistry principles.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsAdvantagesDisadvantages
Three-Component 2-Aminobenzophenone, Benzaldehyde, NH₄OAcDMAP or MicrowaveHigh atom economy, operational simplicity, convergent.[4]May require optimization for specific substrates.
C-H Functionalization 2-Aminobenzophenone, BenzylamineI₂, TBHP / O₂Metal-free, "green" approach, good functional group tolerance.[6][9]Requires an oxidant, may have moderate to good yields.[6]
Oxidative Condensation 2-Aminobenzamide, Benzyl alcoholt-BuONa, O₂Transition-metal-free, solvent-free, uses green oxidant.[11]High temperatures may be required.
From 2-Aminobenzonitrile 2-Aminobenzonitrile, PhMgBrGrignard ReagentUtilizes readily available starting materials.Multi-step, requires anhydrous conditions for Grignard reaction.[12]
From 2-Halobenzamide 2-Halobenzamide, BenzonitrileCu(OAc)₂, tBuOKGood yields, readily available starting materials.[13]Requires a transition-metal catalyst and a strong base.

Conclusion

The synthesis of 2-phenylquinazoline derivatives is a rich and evolving field, offering a diverse array of methodologies to the synthetic chemist. Traditional methods based on the cyclization of anthranilic acid derivatives and 2-aminoaryl ketones remain highly relevant and effective. Concurrently, modern advancements have introduced powerful new strategies, including transition-metal-catalyzed cross-couplings and C-H functionalization reactions, as well as greener, metal-free alternatives.

The selection of an optimal synthetic route requires a careful evaluation of factors such as substrate scope, reaction efficiency, cost, and environmental impact. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can make informed decisions to efficiently access the target 2-phenylquinazoline scaffolds for further investigation in drug discovery and materials science.

References

Hypothesized Mechanism of Action for 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline: A Kinase Inhibition-Centric Investigative Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its role in numerous approved therapeutics, particularly in oncology.[1][2] A significant majority of these agents function as protein kinase inhibitors by competitively binding to the ATP pocket of key oncogenic drivers.[3] This guide puts forth the central hypothesis that 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline, a compound with characteristic structural motifs of this class, operates primarily as an inhibitor of protein kinases. We present a multi-phased, technically robust framework for elucidating its specific mechanism of action, from broad-spectrum screening to cellular target validation and downstream pathway analysis. This document is intended for researchers, scientists, and drug development professionals, providing a self-validating, logic-driven roadmap for characterizing novel quinazoline-based compounds.

Introduction: The Quinazoline Scaffold as a Kinase Inhibitor

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile heterocyclic scaffold with a wide range of biological activities.[1][4] Its structural rigidity and synthetic tractability have made it a favored template for targeting a diverse array of enzymes. In the realm of cancer therapy, its prominence is unparalleled, forming the core of several FDA-approved drugs such as Gefitinib, Erlotinib, and Lapatinib.[5]

The prevailing mechanism for these drugs is the inhibition of receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][5] These compounds typically feature an anilino group at the C4 position, which forms critical hydrogen bonds within the hinge region of the kinase ATP-binding site, effectively blocking ATP and halting downstream signal transduction.[6]

The subject of this guide, this compound, possesses key structural features that suggest a similar mechanism:

  • The Quinazoline Core: The foundational pharmacophore for kinase binding.

  • Substitution at C2 (2-fluorophenyl): This group can influence potency and selectivity by interacting with the solvent-exposed region of the ATP pocket.[7]

  • Substitution at C6 (fluoro): Halogenation at this position is a common strategy to modulate the electronic properties and metabolic stability of the molecule, often enhancing binding affinity.[8][9]

  • Substitution at C4 (chloro): The chlorine atom at the C4 position is a key reactive handle for the synthesis of 4-anilinoquinazolines.[10][11] While many final drug compounds replace this chlorine, some chloro-substituted quinazolines have demonstrated potent biological activity, suggesting it can also function as a direct pharmacophoric element or that the compound may act as a covalent inhibitor.[7][12]

Central Hypothesis

Based on extensive precedent from structurally related molecules, our central working hypothesis is:

This compound exerts its biological effect by directly binding to and inhibiting the catalytic activity of one or more protein kinases essential for aberrant cellular signaling.

The following investigative framework is designed to systematically test this hypothesis, identify the specific kinase target(s), and validate the mechanism in a cellular context.

A Phased Strategy for Mechanism of Action (MoA) Elucidation

We propose a three-phase workflow to move from broad, unbiased screening to specific, hypothesis-driven validation. This structure ensures that resources are used efficiently and that each experimental step is informed by a solid foundation of data.

G cluster_0 Phase 1: Target Discovery & Cellular Profiling cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular MoA Confirmation p1_1 Experiment 1.1: Broad-Spectrum Kinase Screen p2_1 Experiment 2.1: IC50 Determination Assays p1_1->p2_1 Identifies Candidate Kinases p1_2 Experiment 1.2: Cancer Cell Line Proliferation Assay p3_1 Experiment 3.1: Target Phosphorylation Assay p1_2->p3_1 Identifies Sensitive Cell Lines p2_2 Experiment 2.2: ATP Competition Assay p2_1->p2_2 Confirms Potency p2_2->p3_1 Confirms Binding Mode p3_2 Experiment 3.2: Downstream Pathway Analysis p3_1->p3_2 Confirms On-Target Effect

Caption: A logical workflow for MoA elucidation.

Phase 1: Target Class Identification & Cellular Activity
  • Rationale: The initial phase is designed to cast a wide net. We must first confirm that the compound has anti-proliferative effects and simultaneously run an unbiased screen to identify a manageable list of high-probability kinase targets.

  • Experiment 1.1: Broad-Spectrum Kinase Panel Screening: Utilize a commercial service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot) to screen the compound at a fixed concentration (typically 1-10 µM) against a large panel of hundreds of kinases.

  • Experiment 1.2: Cancer Cell Line Proliferation Assay: Screen the compound against a panel of well-characterized human cancer cell lines (e.g., NCI-60 panel). This helps establish a potency range and may reveal correlations between sensitivity and specific genetic backgrounds (e.g., cell lines with known EGFR mutations).

Phase 2: Target Validation and In Vitro Characterization
  • Rationale: With candidate kinases identified in Phase 1, this phase focuses on confirming direct, potent, and specific inhibition using purified enzymes. The causality we aim to establish is that the compound, and not an artifact, is responsible for inhibiting the enzyme's function.

  • Experiment 2.1: IC₅₀ Determination: For the top 3-5 "hits" from the kinase screen (e.g., those showing >70% inhibition), perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀).

  • Experiment 2.2: ATP Competition Assay: To validate the hypothesized binding mode, perform a kinetic study where the IC₅₀ of the compound is measured at varying concentrations of ATP. A rightward shift in the IC₅₀ curve with increasing ATP concentration is the hallmark of an ATP-competitive inhibitor.

G cluster_kinase Kinase Active Site ATP_Site ATP Binding Pocket Hinge Region Phosphorylation Phosphorylation ATP_Site->Phosphorylation Inhibited Compound Quinazoline Inhibitor Compound->ATP_Site Binds Competitively ATP ATP ATP->ATP_Site Blocked

Caption: Competitive inhibition at the ATP binding site.

Phase 3: Cellular Mechanism of Action
  • Rationale: A compound can be a potent enzyme inhibitor in a test tube but fail to engage its target in a complex cellular environment. This phase is critical to demonstrate that the compound enters the cell, engages the target kinase, and produces the expected downstream biological consequence.

  • Experiment 3.1: Target Phosphorylation Assay: In a sensitive cell line identified in Experiment 1.2, treat cells with the compound and measure the phosphorylation status of the target kinase. For an RTK like EGFR, this would involve measuring phospho-EGFR levels via Western Blot or a specific ELISA. A dose-dependent decrease in phosphorylation confirms target engagement.

  • Experiment 3.2: Downstream Pathway Analysis: Assess the phosphorylation status of key nodes in the signaling cascade downstream of the target. For an EGFR inhibitor, this would mean probing for changes in phospho-AKT and phospho-ERK.

Detailed Experimental Protocols

Protocol 4.1: IC₅₀ Determination via ADP-Glo™ Kinase Assay
  • Principle: The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP signal. This protocol is a self-validating system as it includes positive (no inhibitor) and negative (no kinase) controls.

  • Methodology:

    • Prepare a serial dilution of this compound in DMSO, then dilute into kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • In a 384-well plate, add 2.5 µL of the compound dilution.

    • Add 2.5 µL of a 2X kinase/substrate solution (containing the purified target kinase and its specific peptide substrate).

    • Initiate the reaction by adding 5 µL of a 2X ATP solution (at the Kₘ concentration for the specific kinase).

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

    • Normalize data to controls and fit to a four-parameter dose-response curve to calculate the IC₅₀.

Protocol 4.2: Cellular Target Phosphorylation via Western Blot
  • Principle: This protocol directly visualizes the change in the phosphorylation state of a target protein within cells after treatment with the inhibitor.

  • Methodology:

    • Seed a sensitive cancer cell line (e.g., A549 for an EGFR-family target) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with varying concentrations of the quinazoline compound (e.g., 0, 0.1, 1, 10 µM) for 2 hours.

    • Stimulate the signaling pathway by adding the appropriate ligand (e.g., 100 ng/mL EGF) for 15 minutes.

    • Immediately place plates on ice and wash twice with ice-cold PBS.

    • Lyse the cells in 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Denature 20 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-EGFR).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for the total protein (e.g., anti-total-EGFR) and a loading control (e.g., anti-GAPDH) to ensure equal loading.

Data Interpretation and Expected Outcomes

All quantitative data should be summarized for clear comparison and interpretation.

Table 1: Expected Outcomes from MoA Elucidation Workflow

PhaseExperimentPositive Result Supporting HypothesisInterpretation
1 Kinase Panel Screen>70% inhibition of a specific kinase or kinase family (e.g., RTKs).Provides a focused set of candidate targets for validation.
1 Cell ProliferationDose-dependent inhibition of proliferation in specific cell lines (GI₅₀ < 10 µM).Confirms cellular activity and identifies model systems for Phase 3.
2 IC₅₀ DeterminationPotent IC₅₀ values (< 1 µM) for one or more candidate kinases.Confirms direct and potent inhibition of the purified enzyme.
2 ATP CompetitionRightward shift in IC₅₀ curve with increasing [ATP].Strongly supports an ATP-competitive binding mechanism.
3 Target PhosphorylationDose-dependent reduction in target kinase autophosphorylation in cells.Confirms on-target activity in a physiological context.
3 Downstream AnalysisDose-dependent reduction in phosphorylation of key pathway proteins (e.g., p-AKT, p-ERK).Validates that target inhibition leads to functional blockade of the signaling cascade.

Discussion and Future Directions

Successful execution of this framework would provide compelling, multi-faceted evidence to support the hypothesis that this compound is a protein kinase inhibitor. The identification of a specific, potently inhibited kinase opens several avenues for further research. Structure-Activity Relationship (SAR) studies could be initiated to optimize the compound's potency and selectivity, potentially by replacing the C4-chloro group with various amine-containing moieties known to interact with the kinase hinge region.[10][11]

Conversely, if the compound shows potent anti-proliferative activity but weak or no inhibition in the kinase panel, the central hypothesis must be re-evaluated. In such a scenario, alternative mechanisms should be explored, such as inhibition of PARP, disruption of tubulin polymerization, or other activities previously associated with the quinazoline scaffold.[7] This structured, hypothesis-driven approach ensures a rigorous and unbiased characterization of this novel chemical entity.

References

An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline in DMSO for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1] The specific compound, 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline, is a halogenated derivative designed for potential roles in targeted therapies.[2] For researchers in drug discovery and development, generating reliable and reproducible data in preclinical assays is paramount. Dimethyl sulfoxide (DMSO) is the universal solvent for the initial solubilization and storage of compound libraries due to its exceptional solvating power for a wide range of molecules.[3] However, the integrity of a compound in DMSO is not guaranteed. Factors such as solubility limits, chemical stability, storage conditions, and handling practices can significantly impact experimental outcomes.

Foundational Concepts: The Compound and the Solvent

The Quinazoline Scaffold: A Cornerstone of Modern Therapeutics

Quinazoline derivatives are a critical class of N-heterocyclic compounds that have been extensively investigated as antitumor agents.[1] Their mechanism of action often involves the inhibition of receptor tyrosine kinases (RTKs) that are overexpressed in malignant tumors.[1] The specific substitutions on the quinazoline core, such as the chloro, fluoro, and fluorophenyl groups on the target molecule, are designed to modulate its chemical properties, reactivity, and biological target engagement.[2][4]

Physicochemical Profile of this compound

While specific experimental data for this compound is limited, its structure suggests several key properties:

  • Aromaticity and Planarity: The fused ring system is largely planar, which can influence crystal packing and, consequently, solubility.

  • Halogenation: The presence of chlorine and fluorine atoms increases the molecule's lipophilicity and can introduce specific intermolecular interactions. The chloro-group at the 4-position is a key reactive site, often targeted for nucleophilic aromatic substitution to generate diverse compound libraries.[1][5]

  • Low Aqueous Solubility: Like many kinase inhibitors, this compound is expected to have poor aqueous solubility, making DMSO an essential solvent for in vitro studies.[6]

Dimethyl Sulfoxide (DMSO): The Indispensable yet Demanding Solvent

DMSO is a polar aprotic solvent capable of dissolving an extensive array of both polar and nonpolar compounds, making it the standard for preparing high-concentration stock solutions for high-throughput screening (HTS).[7][8] However, its utility is accompanied by critical caveats that every researcher must manage:

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[9] This absorbed water can significantly decrease the solubility of hydrophobic compounds and facilitate the hydrolysis of susceptible molecules.[7][10] The use of anhydrous DMSO and proper handling techniques are imperative.

  • Reactivity and Degradation: While generally stable, DMSO is not entirely inert. It can participate in or be degraded by certain chemical reactions, especially at elevated temperatures or in the presence of acids, bases, or oxidizing agents.[11][12][13]

  • Freeze-Thaw Cycles: Although many compounds tolerate a limited number of freeze-thaw cycles, repeated cycling should be avoided as it can promote precipitation or degradation.[7][14][15] Storing stock solutions in single-use aliquots is a crucial best practice.[16]

Quantitative Assessment of Solubility in DMSO

Determining the maximum solubility of a compound in DMSO is a critical first step before its inclusion in any screening or assay workflow. Exceeding this limit can lead to compound precipitation, inaccurate concentration measurements, and false-negative results. This section details a robust protocol for determining kinetic solubility.

Causality in Experimental Design

The goal is to create a saturated solution at equilibrium, then quantify the amount of dissolved compound in the supernatant.

  • Why a Supersaturated Slurry? Starting with an excess of solid material and allowing it to equilibrate ensures that the solvent is fully saturated at the given temperature.

  • Why 24-Hour Equilibration? This duration is typically sufficient for most drug-like molecules to reach thermodynamic equilibrium between the solid and dissolved states.[3]

  • Why Centrifugation? High-speed centrifugation is essential to cleanly separate the undissolved solid from the saturated supernatant without disturbing the equilibrium.[3]

  • Why HPLC for Quantification? High-Performance Liquid Chromatography (HPLC) is the gold standard for this measurement. It provides high sensitivity, specificity, and accuracy for quantifying the compound concentration against a standard curve.[3][16]

Experimental Protocol: Kinetic Solubility Determination
  • Preparation of Calibration Standards: a. Accurately weigh ~2 mg of this compound and dissolve it in a known volume of a suitable organic solvent (e.g., Acetonitrile or Methanol) to create a 1 mg/mL primary standard. b. Perform serial dilutions of the primary standard to create a set of at least five calibration standards spanning the expected solubility range (e.g., 100, 50, 25, 10, 1 µg/mL).

  • Preparation of the Saturated Solution: a. Weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.[3] b. Using a calibrated micropipette, add 500 µL of anhydrous DMSO.[7] c. Tightly cap the tube and vortex vigorously for 2-3 minutes. Sonicate for 10-15 minutes if necessary to break up aggregates.[7] A visible solid precipitate should remain.

  • Equilibration: a. Place the tube on a rotator or shaker in a controlled environment (e.g., 25°C) for 24 hours to allow the solution to reach equilibrium.[3]

  • Sample Processing: a. Centrifuge the slurry at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.[3] b. Carefully transfer 50 µL of the clear supernatant to a new tube, taking extreme care not to disturb the pellet. c. Perform a large, accurate dilution of the supernatant into the same solvent used for the calibration standards (e.g., a 1:1000 dilution by adding the 50 µL of supernatant to 49.95 mL of acetonitrile). This brings the concentration into the range of the standard curve.

  • HPLC Analysis: a. Analyze the prepared calibration standards by HPLC-UV to generate a standard curve (Peak Area vs. Concentration). Ensure the curve has a correlation coefficient (R²) > 0.99. b. Inject the diluted sample from step 4c onto the HPLC system under the same conditions. c. Determine the peak area for the compound in the sample.

  • Calculation: a. Use the standard curve equation to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the original concentration in the DMSO supernatant. This value is the kinetic solubility.

    • Solubility (mg/mL) = Calculated Concentration (mg/mL) × Dilution Factor

Data Presentation

Quantitative solubility data should be summarized clearly.

ParameterValueUnit
Compound IDThis compound-
SolventAnhydrous DMSO-
Temperature25°C
Equilibration Time24hours
Kinetic Solubility [Calculated Value] mg/mL
Molar Solubility [Calculated Value] mM

Workflow for Solubility Determination

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_process 3. Sample Processing cluster_analysis 4. Analysis weigh Weigh Compound (~5-10 mg) add_dmso Add Anhydrous DMSO (500 µL) weigh->add_dmso vortex Vortex & Sonicate (Create Slurry) add_dmso->vortex incubate Incubate with Agitation (24h @ 25°C) vortex->incubate centrifuge Centrifuge (14,000 rpm, 15 min) incubate->centrifuge supernatant Collect Supernatant (50 µL) centrifuge->supernatant dilute Dilute in ACN (e.g., 1:1000) supernatant->dilute hplc HPLC-UV Analysis dilute->hplc calculate Calculate Concentration vs. Standard Curve hplc->calculate result Final Solubility Value (mg/mL or mM) calculate->result

Caption: Workflow for determining the kinetic solubility of a compound in DMSO.

Comprehensive Assessment of Stability in DMSO

Compound stability in DMSO is not absolute and can be influenced by several environmental factors.[17] Studies on quinazoline derivatives have shown stability ranging from hours to months, underscoring the need for empirical evaluation.[16][18] Photostability is a particular concern, as some quinazolines degrade under normal room lighting.[18]

Causality in Experimental Design

A robust stability study must systematically evaluate the impact of key variables over time.

  • Why Multiple Conditions? Testing at different temperatures (e.g., Room Temp, 4°C, -20°C) and light conditions (ambient light vs. dark) is crucial to identify the optimal storage parameters and potential liabilities like photodegradation.[9][18]

  • Why a Time-Course Analysis? Analyzing samples at multiple time points (e.g., T=0, 24h, 1 week, 1 month) allows for the determination of the degradation rate.[16]

  • Why HPLC as the Readout? HPLC is ideal for stability studies because it can separate the parent compound from potential degradants. The percentage of the parent compound remaining is calculated by comparing its peak area at each time point to the initial T=0 measurement.[15][16]

  • Why Aliquots? Preparing individual aliquots for each time point prevents contamination and the confounding effects of repeated freeze-thaw cycles on the bulk stock solution.[16]

Experimental Protocol: Multi-Condition Stability Study
  • Stock Solution Preparation: a. Prepare a master stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM), ensuring complete dissolution.[7] b. Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.

  • Aliquoting and Initial Analysis (T=0): a. Immediately aliquot the stock solution into multiple small, clearly labeled, tightly sealed vials (e.g., amber glass vials to protect from light). Prepare enough vials for each condition and time point. b. Take one aliquot for the initial T=0 analysis. c. Prepare a sample for HPLC analysis by diluting the aliquot to an appropriate concentration (e.g., 25 µg/mL) in a suitable mobile phase or solvent. d. Inject the sample onto the HPLC and record the chromatogram. The peak area of the parent compound at this point is defined as 100%.

  • Storage Conditions: a. Distribute the remaining aliquots across the different storage conditions to be tested. A recommended set includes:

    • Condition 1: Room Temperature (~22°C), exposed to ambient light.
    • Condition 2: Room Temperature (~22°C), protected from light (wrapped in foil).
    • Condition 3: Refrigerated (4°C), protected from light.
    • Condition 4: Frozen (-20°C), protected from light.

  • Time-Point Analysis: a. At each scheduled time point (e.g., 24 hours, 7 days, 1 month, 3 months), retrieve one aliquot from each storage condition. b. Allow frozen or refrigerated samples to thaw completely and equilibrate to room temperature.[16] c. Visually inspect for any precipitation. If present, note it. d. Prepare and analyze the samples by HPLC exactly as performed for the T=0 sample.

  • Data Analysis: a. For each time point and condition, calculate the percentage of the compound remaining:

    • % Remaining = (Peak Area at Time X / Peak Area at T=0) × 100 b. A compound is often considered stable if ≥90% of the initial concentration remains.

Data Presentation

Tabulate the stability data for easy comparison across conditions.

Time PointCondition 1 (RT, Light) % RemainingCondition 2 (RT, Dark) % RemainingCondition 3 (4°C, Dark) % RemainingCondition 4 (-20°C, Dark) % Remaining
T = 0 100%100%100%100%
24 Hours [Value][Value][Value][Value]
7 Days [Value][Value][Value][Value]
1 Month [Value][Value][Value][Value]
3 Months [Value][Value][Value][Value]

Workflow for Stability Assessment

G cluster_analysis T=0 Analysis cluster_storage Storage Conditions prep Prepare Master Stock (10 mM in Anhydrous DMSO) aliquot Aliquot into Vials (for each time point/condition) prep->aliquot hplc_t0 Analyze T=0 Aliquot via HPLC aliquot->hplc_t0 c1 RT, Light c2 RT, Dark c3 4°C, Dark c4 -20°C, Dark set_100 Set Peak Area = 100% hplc_t0->set_100 analysis_tx Time-Point Analysis (T=24h, 7d, 1m...) c1->analysis_tx c2->analysis_tx c3->analysis_tx c4->analysis_tx hplc_tx Analyze Aliquots via HPLC analysis_tx->hplc_tx calculate Calculate % Remaining vs. T=0 hplc_tx->calculate result Stability Profile calculate->result

Caption: Multi-condition workflow for assessing compound stability in DMSO over time.

Best Practices for Stock Solution Handling and Storage

Based on the principles outlined, the following best practices are essential for maintaining the integrity of this compound stock solutions:

  • Use High-Purity, Anhydrous DMSO: To minimize water absorption and potential hydrolysis, always use fresh, anhydrous DMSO from a sealed container.[7][9]

  • Prepare a Master Stock: Create a single, high-concentration master stock solution from which all subsequent dilutions are made. This ensures consistency across experiments.

  • Store in Single-Use Aliquots: Dispense the master stock into small, single-use aliquots in tightly sealed vials. This is the most effective way to prevent degradation from repeated freeze-thaw cycles and minimize atmospheric moisture exposure.[7][16]

  • Protect from Light: Given the potential for photodegradation in related compounds, store all aliquots protected from light by using amber vials or by wrapping clear vials in aluminum foil.[18]

  • Optimal Storage Temperature: Based on the results of the stability study, store long-term aliquots at the optimal temperature, which is typically -20°C or -80°C to slow chemical degradation.[7]

  • Equilibrate Before Use: When retrieving a frozen aliquot, allow it to thaw completely and warm to room temperature before opening the cap. This prevents condensation of atmospheric moisture into the cold DMSO solution.

Conclusion

The reliability of preclinical drug discovery data is fundamentally dependent on the integrity of the compound solutions used in assays. For this compound, a systematic and empirical approach to determining its solubility and stability in DMSO is not merely recommended—it is a prerequisite for robust science. By implementing the detailed protocols for solubility assessment and multi-condition stability testing outlined in this guide, researchers can establish a validated framework for handling and storing this compound. This diligence ensures that assay results accurately reflect the compound's intrinsic biological activity, thereby enabling confident decision-making in the progression of drug development projects.

References

Methodological & Application

Application Note: A Verified Protocol for the Two-Step Synthesis of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline, a key intermediate in pharmaceutical research and drug development. The synthesis is presented as a robust two-step process, beginning with the oxidative cyclization of 2-amino-5-fluorobenzamide with 2-fluorobenzaldehyde to form the quinazolinone intermediate, followed by a deoxychlorination reaction using phosphorus oxychloride. This guide emphasizes the causality behind experimental choices, stringent safety protocols, and process validation to ensure reproducibility and high purity of the final product.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1] Derivatives of 4-anilinoquinazoline, for instance, have been extensively investigated as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial targets in oncology.[1][2] The specific compound, this compound, serves as a versatile building block. The chlorine atom at the 4-position is an excellent leaving group, readily displaced by nucleophiles (such as anilines) to generate libraries of potential therapeutic agents.[2] This protocol details a reliable pathway to access this valuable intermediate.

Overall Synthetic Pathway

The synthesis is achieved in two primary stages:

  • Formation of the Quinazolinone Core: An oxidative cyclization reaction between an anthranilamide and an aldehyde.

  • Chlorination of the Quinazolinone: Conversion of the hydroxyl group (in its tautomeric form) to a chloro group to activate the C4 position.

Part 1: Synthesis of 6-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one (Intermediate I)

Scientific Rationale & Mechanism

This initial step involves the condensation of 2-amino-5-fluorobenzamide with 2-fluorobenzaldehyde, followed by an intramolecular cyclization and subsequent oxidation to yield the stable quinazolinone ring system. The reaction is typically catalyzed by an oxidizing agent like iodine in a high-boiling solvent. The mechanism proceeds via the initial formation of a Schiff base between the primary amine of the anthranilamide and the aldehyde. This is followed by a nucleophilic attack from the amide nitrogen onto the imine carbon, leading to a dihydroquinazolinone intermediate, which is then oxidized to the final aromatic quinazolinone product.[3][4]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Supplier Notes
2-amino-5-fluorobenzamide154.145.00 g32.4Purity >98%
2-fluorobenzaldehyde124.114.43 g (3.8 mL)35.7Purity >98%
Iodine (I₂)253.810.82 g3.24Catalyst (10 mol%)
Dimethyl Sulfoxide (DMSO)78.1350 mL-Anhydrous grade
Ethyl Acetate88.11200 mL-For extraction
Saturated Na₂S₂O₃ (aq)-100 mL-For quench
Brine-50 mL-For washing
Anhydrous MgSO₄120.37--For drying

Experimental Workflow: Cyclization

workflow_cyclization cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Combine 2-amino-5-fluorobenzamide, 2-fluorobenzaldehyde, and I₂ in DMSO heat Heat mixture to 130°C for 4-6 hours reactants->heat monitor Monitor progress via TLC heat->monitor cool Cool to room temperature monitor->cool pour Pour into ice-water cool->pour extract Extract with Ethyl Acetate pour->extract wash_thiosulfate Wash organic layer with sat. Na₂S₂O₃ solution extract->wash_thiosulfate wash_brine Wash with Brine wash_thiosulfate->wash_brine dry Dry over MgSO₄ wash_brine->dry evaporate Concentrate in vacuo dry->evaporate purify Recrystallize from Ethanol or perform column chromatography evaporate->purify

Caption: Workflow for Quinazolinone Synthesis.

Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-fluorobenzamide (5.00 g, 32.4 mmol), dimethyl sulfoxide (50 mL), 2-fluorobenzaldehyde (3.8 mL, 35.7 mmol), and iodine (0.82 g, 3.24 mmol).

  • Heating: Immerse the flask in a preheated oil bath and heat the reaction mixture to 130°C. Stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material (2-amino-5-fluorobenzamide) indicates completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark solution into a beaker containing 200 mL of ice-cold water, which should cause a precipitate to form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 70 mL).

  • Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless to remove residual iodine.[4] Follow with a wash using brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from hot ethanol or by flash column chromatography on silica gel to afford 6-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one (I) as a white to off-white solid.

Part 2: Synthesis of this compound (Final Product)

Scientific Rationale & Mechanism

The conversion of the quinazolinone to the 4-chloroquinazoline is a critical activation step. This is achieved through a deoxychlorination reaction, for which phosphorus oxychloride (POCl₃) is a highly effective reagent. The reaction proceeds in two main stages: an initial phosphorylation of the amide oxygen (the more nucleophilic site of the tautomeric amide/imidic acid system) followed by a nucleophilic attack by a chloride ion to displace the phosphate group and form the final product.[5][6][7] Heating is required to drive the second stage to completion.[8]

mechanism_chlorination Quinazolinone Quinazolinone Intermediate O_Phosphorylated O-Phosphorylated Intermediate (Activated) Quinazolinone->O_Phosphorylated Phosphorylation (t < 25°C) POCl3 POCl₃ POCl3->O_Phosphorylated Product 4-Chloroquinazoline Product O_Phosphorylated->Product Nucleophilic Attack & Displacement (Heat, 70-90°C) Chloride Cl⁻ Chloride->Product

Caption: Mechanism of POCl₃ Chlorination.

CRITICAL SAFETY ADVISORY: Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly toxic, corrosive, and water-reactive substance.[9][10] It can cause severe burns to the skin, eyes, and respiratory tract.[11] Inhalation may be fatal and can cause delayed pulmonary edema.[9][12]

  • Personal Protective Equipment (PPE): All manipulations must be performed inside a certified chemical fume hood. Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[9][11]

  • Handling: POCl₃ reacts violently with water, liberating toxic hydrogen chloride gas.[10][13] Ensure all glassware is scrupulously oven-dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching: The quenching of residual POCl₃ is extremely hazardous. NEVER add water directly to the reaction mixture. The mixture must be cooled significantly and added slowly in small portions to a large volume of crushed ice with vigorous stirring. This procedure must be performed in the back of the fume hood.

  • Spills: In case of a spill, do not use water. Neutralize with a dry material such as sodium bicarbonate or sand.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][12] For inhalation, move the victim to fresh air and get immediate medical help.[11]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Supplier Notes
Intermediate I 258.234.00 g15.5Dried under vacuum
Phosphorus Oxychloride (POCl₃)153.3320 mL-Reagent grade, excess
N,N-Diisopropylethylamine (DIPEA)129.240.3 mL1.7Optional, as base catalyst
Dichloromethane (DCM)84.93150 mL-For extraction
Crushed Ice-~500 g-For quenching
Saturated NaHCO₃ (aq)-100 mL-For neutralization
Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask (oven-dried) equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, suspend the dried quinazolinone intermediate I (4.00 g, 15.5 mmol) in phosphorus oxychloride (20 mL).

  • Addition of Base (Optional but Recommended): Add a catalytic amount of DIPEA (0.3 mL). This can help facilitate the initial phosphorylation step.[5][6]

  • Heating: Heat the reaction mixture to reflux (approx. 107°C) and maintain for 3-5 hours. The suspension should gradually become a clear, homogeneous solution.

  • Monitoring: Monitor the reaction by TLC (1:1 ethyl acetate/hexanes), quenching a small aliquot carefully in ice/bicarbonate solution and extracting with DCM before spotting.

  • Removal of Excess POCl₃: After completion, allow the mixture to cool slightly. Remove the excess POCl₃ under reduced pressure (using a vacuum pump protected by a base trap).

  • Quenching (CRITICAL STEP): Place a large beaker (2 L) containing ~500 g of crushed ice in the back of the fume hood. With vigorous stirring, add the cooled, concentrated reaction residue dropwise via pipette to the crushed ice. The addition will be highly exothermic and will release HCl gas.

  • Neutralization: Once the addition is complete, slowly and carefully add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude solid can be purified by recrystallization or flash chromatography to yield This compound as a solid product.

References

Application Notes and Protocols for Cell-Based Assays Using 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Quinazoline Derivative

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Derivatives of this heterocyclic system have been successfully developed into clinically approved therapeutics, particularly in oncology, where they have demonstrated efficacy as inhibitors of critical signaling pathways that drive cancer progression.[3][4] These pathways include the epidermal growth factor receptor (EGFR), phosphoinositide 3-kinase (PI3K), and Wnt/β-catenin signaling cascades.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the cell-based characterization of a novel quinazoline derivative, 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline . We will present a strategic and detailed workflow, from initial cytotoxicity screening to the elucidation of its potential mechanism of action. The protocols provided herein are designed to be robust and adaptable, enabling a thorough investigation of this compound's therapeutic promise.

Scientific Rationale: A Strategic Approach to Characterization

Given that the specific biological target of this compound is yet to be fully elucidated, a systematic, multi-faceted approach is paramount. Our proposed workflow is designed to first establish the compound's cytotoxic potential across a diverse panel of cancer cell lines. Subsequent, more focused assays will then aim to dissect the underlying molecular mechanisms responsible for its activity. This tiered approach ensures an efficient use of resources while maximizing the depth of biological insight gained.

workflow A Phase 1: Broad-Spectrum Cytotoxicity Screening C Cell Viability Assays (e.g., MTT, CellTiter-Glo®) A->C B Phase 2: Mechanistic Elucidation E Cell Cycle Analysis B->E F Apoptosis Assays (e.g., Annexin V/PI Staining) B->F G Signaling Pathway Analysis (e.g., Immunofluorescence, Western Blot) B->G D Selection of Sensitive Cell Lines C->D D->B

Figure 1: A tiered experimental workflow for the characterization of this compound.

Phase 1: Establishing a Cytotoxic Profile

The initial step in evaluating any potential anticancer agent is to determine its effect on cell viability. We recommend screening this compound against a panel of human cancer cell lines representing various tumor types. This will not only establish its potency but also reveal any potential tumor-specific selectivity.

Recommended Cell Lines for Initial Screening
Cell LineCancer TypeKey Characteristics
A549 Non-Small Cell Lung CancerHigh expression of class I PI3Ks.[7]
MCF-7 Breast AdenocarcinomaOften used in studies of quinazoline derivatives.[8]
HCT-116 Colorectal CarcinomaA common model for Wnt/β-catenin signaling studies.[6]
PC-3 Prostate CancerAndrogen-independent, often used for screening novel anticancer agents.
MGC-803 Gastric CancerHas shown sensitivity to novel quinazoline derivatives.[9]
SK-BR-3 Breast CancerHER-2 and EGFR-positive, relevant for tyrosine kinase inhibitors.[3]
Protocol 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Materials:

  • This compound

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO-treated) wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Phase 2: Delving into the Mechanism of Action

Once sensitive cell lines have been identified, the next phase focuses on understanding how this compound exerts its cytotoxic effects. This involves investigating its impact on key cellular processes such as cell cycle progression and apoptosis, as well as identifying the signaling pathways it may modulate.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of a compound's effect on cell cycle distribution.

Materials:

  • Sensitive cancer cell line(s) identified in Phase 1

  • This compound

  • 6-well tissue culture plates

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Apoptosis Detection by Annexin V-FITC/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Sensitive cancer cell line(s)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells as described in the cell cycle analysis protocol.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

Protocol 4: Investigating Signaling Pathway Modulation by Immunofluorescence

Immunofluorescence allows for the visualization of the subcellular localization and expression levels of key signaling proteins. Based on the broad literature on quinazoline derivatives, investigating markers of the PI3K/Akt and Wnt/β-catenin pathways is a logical starting point.

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled β-catenin stabilization β-catenin stabilization Dishevelled->β-catenin stabilization Nuclear translocation Nuclear translocation β-catenin stabilization->Nuclear translocation Gene transcription Gene transcription Nuclear translocation->Gene transcription This compound This compound This compound->PI3K Inhibition? This compound->β-catenin stabilization Inhibition?

Figure 2: Hypothesized signaling pathways potentially modulated by this compound.

Materials:

  • Sensitive cancer cell line(s)

  • This compound

  • Glass coverslips in 24-well plates

  • 4% Paraformaldehyde in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-β-catenin)

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips and allow them to attach.

    • Treat with the compound at the desired concentration and time point.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

  • Mounting and Imaging:

    • Counterstain with DAPI.

    • Mount the coverslips on microscope slides.

    • Visualize and capture images using a fluorescence microscope.

Data Interpretation and Next Steps

The results from these assays will provide a comprehensive initial characterization of this compound. A potent cytotoxic profile, coupled with the induction of cell cycle arrest and apoptosis, would strongly suggest its potential as an anticancer agent. The immunofluorescence data will offer initial clues into the signaling pathways it affects.

Should the results be promising, further investigations could include:

  • Western Blotting: To quantify the changes in protein expression and phosphorylation status of key signaling molecules.

  • Kinase Profiling: If the compound is suspected to be a kinase inhibitor, screening against a panel of kinases can identify its specific target(s).

  • In Vivo Studies: Evaluation of the compound's efficacy and toxicity in animal models of cancer.

Conclusion

The protocols and strategic workflow outlined in this application note provide a robust framework for the initial cell-based characterization of this compound. By systematically evaluating its cytotoxic effects and dissecting its mechanism of action, researchers can effectively assess its therapeutic potential and guide its further development as a novel anticancer agent.

References

Application Note & Protocol: In Vitro Profiling of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline Using a Luminescence-Based Kinase Inhibition Assay

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed methodology for characterizing the inhibitory potential of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline, a compound belonging to a chemical class known for its activity against protein kinases.[1][2][3] Given that the quinazoline scaffold is a privileged structure in the development of kinase inhibitors, particularly those targeting the ATP-binding site of enzymes like EGFR, a robust and sensitive assay is required to determine the compound's potency and selectivity.[4][5][6][7] This guide details the use of the ADP-Glo™ Kinase Assay, a universal, luminescence-based system ideal for quantifying the activity of virtually any ADP-generating enzyme, including protein and lipid kinases.[8][9][10][11] We present a step-by-step protocol for determining the half-maximal inhibitory concentration (IC50) and offer an advanced protocol for elucidating the mechanism of action (MoA) concerning ATP competition.

Introduction: The Scientific Rationale

Protein kinases are a major class of therapeutic targets due to their central role in cellular signaling pathways; their dysregulation is a hallmark of numerous diseases, including cancer.[12][13] The quinazoline core is the foundation for several FDA-approved kinase inhibitors that function by competing with ATP for binding in the kinase active site.[4][6][14] this compound is a synthetic compound whose potential as a kinase inhibitor warrants rigorous investigation. The initial and most critical step in this process is to quantify its inhibitory activity against a purified kinase enzyme.[15]

This guide is designed to provide a self-validating framework for this analysis. We have selected the ADP-Glo™ Kinase Assay for its exceptional sensitivity, broad applicability, and resistance to compound interference that can plague fluorescence-based methods.[11][16] The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8][10][12] This allows for a precise determination of how the test compound affects the enzyme's catalytic function.

Assay Principle: The ADP-Glo™ System

The ADP-Glo™ Kinase Assay is a two-step, homogeneous luminescent assay.[9][10] Its principle is based on the quantification of ADP, a universal product of kinase-catalyzed phosphorylation.

  • Kinase Reaction & ATP Depletion: In the first step, the kinase, its substrate, ATP, and the inhibitor (this compound) are incubated together. The kinase transfers the γ-phosphate from ATP to the substrate, producing ADP. After this reaction reaches its endpoint, the "ADP-Glo™ Reagent" is added. This reagent simultaneously terminates the kinase reaction and depletes any remaining unconsumed ATP. This step is crucial because it eliminates the primary source of background signal, ensuring that the final luminescence is proportional only to the ADP generated.[10][17]

  • ADP Conversion & Signal Generation: In the second step, the "Kinase Detection Reagent" is added. This reagent contains enzymes that catalyze the conversion of the newly formed ADP back into ATP. It also provides Ultra-Glo™ Luciferase and its substrate, luciferin. The newly synthesized ATP acts as a substrate for the luciferase, generating a stable, "glow-type" luminescent signal that is directly proportional to the initial amount of ADP produced by the target kinase.[8][9][11] Higher kinase activity results in more ADP and a stronger light signal, while effective inhibition leads to less ADP and a weaker signal.

ADP_Glo_Principle K Kinase + Substrate ADP ADP K->ADP Phosphorylation ATP ATP ATP->ADP Inhibitor Test Compound Inhibitor->K Inhibition ADP_Glo_Reagent ADP-Glo™ Reagent ATP_rem Remaining ATP Detect_Reagent Kinase Detection Reagent ADP_Glo_Reagent->ATP_rem Terminates & Depletes Depleted ATP Depleted New_ATP Newly Synthesized ATP Detect_Reagent->New_ATP ADP -> ATP Light Luminescent Signal New_ATP->Light Luciferase Reaction

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Materials, Reagents, and Instrumentation

Key Reagents & Consumables
Reagent/MaterialRecommended SupplierPurpose
ADP-Glo™ Kinase Assay Kit PromegaContains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and ADP standards.[17]
Recombinant Human Kinase (e.g., SignalChem, CarnaBio)Target enzyme (e.g., EGFR, Src, Abl). Select a kinase relevant to the quinazoline scaffold.
Kinase-Specific Substrate (e.g., SignalChem, AnaSpec)Peptide or protein substrate for the selected kinase (e.g., Poly(Glu,Tyr) 4:1 for EGFR).
This compound Custom Synthesis/SupplierTest inhibitor compound.
Staurosporine (e.g., Sigma-Aldrich)Positive control; a potent, non-selective kinase inhibitor.[12]
Dimethyl Sulfoxide (DMSO), Anhydrous (e.g., Sigma-Aldrich)Solvent for dissolving test compound and controls.
Kinase Reaction Buffer See Section 3.2Maintains optimal pH and provides necessary cofactors (Mg²⁺).
White, Opaque, Flat-Bottom 384-Well Plates (e.g., Corning, Greiner)Low-volume plates suitable for luminescence assays to prevent well-to-well crosstalk.
Multichannel Pipettes & Automation Standard Laboratory EquipmentFor accurate and reproducible liquid handling.
Plate Luminometer (e.g., BMG LABTECH, Promega GloMax®)Instrument capable of reading glow luminescence from multi-well plates.[10]
Buffer and Solution Preparation
Solution NameComponentFinal ConcentrationPreparation Notes
Kinase Buffer (1X) Tris-HCl, pH 7.540 mMPrepare from a 1M stock. Filter sterilize.
MgCl₂20 mMEssential cofactor for kinase activity.
Bovine Serum Albumin (BSA)0.1 mg/mLPrevents enzyme sticking to plasticware.
Dithiothreitol (DTT)2 mMAdd fresh from a 1M stock just before use.
Test Compound Stock This compound10 mMDissolve in 100% anhydrous DMSO. Store at -20°C.
Staurosporine Stock Staurosporine1 mMDissolve in 100% anhydrous DMSO. Store at -20°C.
ATP Solution Adenosine 5'-triphosphate25 µMPrepare in Kinase Buffer. The concentration should be at or near the Km of the kinase for ATP to ensure assay sensitivity to ATP-competitive inhibitors.[18]
Kinase Working Solution Recombinant Kinase2X Final ConcentrationDilute the enzyme stock in Kinase Buffer. The optimal concentration must be determined empirically (see Section 4.1).
Substrate Working Solution Kinase Substrate2X Final ConcentrationDilute the substrate stock in Kinase Buffer.

Experimental Protocols

Preliminary Step: Kinase Titration (Enzyme Optimization)

Causality: Before testing the inhibitor, you must determine the optimal kinase concentration that yields a robust signal within the linear range of the ADP-Glo™ assay. The goal is to find the enzyme concentration that results in approximately 10-30% conversion of ATP to ADP during the reaction time. This ensures the reaction is in the linear phase and sensitive to inhibition.

  • Prepare Kinase Dilutions: Create a serial dilution of the kinase in 1X Kinase Buffer.

  • Set Up Reaction: In a 384-well plate, add 2.5 µL of each kinase dilution. Initiate the reaction by adding 2.5 µL of the 25 µM ATP/Substrate mix. Include "no enzyme" wells as a negative control.

  • Incubate: Incubate the plate at 30°C for 60 minutes.

  • Develop Signal: Add 5 µL of ADP-Glo™ Reagent, incubate for 40 minutes at room temperature (RT). Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes at RT.

  • Read Luminescence: Measure the signal on a plate luminometer.

  • Analyze: Plot luminescence vs. kinase concentration. Select the concentration on the linear part of the curve for the inhibitor assay.

Main Protocol: IC50 Determination

Objective: To determine the concentration of this compound required to inhibit 50% of the target kinase's activity.[18]

  • Compound Plate Preparation:

    • Create an 11-point, 3-fold serial dilution of the 10 mM test compound stock in 100% DMSO. This will create your inhibitor concentration gradient.

    • Using a multichannel pipette, transfer 1 µL of each dilution into the wells of a 384-well assay plate.

    • Prepare control wells:

      • Positive Control (100% Activity): 1 µL of 100% DMSO.

      • Negative Control (0% Activity): 1 µL of 100% DMSO (will receive no enzyme).

      • Control Inhibitor: 1 µL of a Staurosporine dilution series.

  • Kinase Pre-incubation:

    • Prepare the 2X Kinase Working Solution at the optimal concentration determined in Section 4.1.

    • Add 5 µL of the 2X Kinase Working Solution to all wells except the Negative Control wells. Add 5 µL of 1X Kinase Buffer to the Negative Control wells.

    • Tap the plate gently to mix.

    • Incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP/Substrate solution (e.g., 50 µM ATP, 2X substrate in Kinase Buffer).

    • Add 5 µL of this solution to all wells to start the reaction. The final reaction volume is 11 µL.

    • The final DMSO concentration should be ≤1% to avoid solvent-induced inhibition.

    • Mix the plate gently and incubate at 30°C for 60 minutes (or the time determined during optimization).

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 11 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at RT.

    • Add 22 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at RT.

  • Data Acquisition:

    • Measure the luminescence signal (RLU - Relative Light Units) using a plate luminometer with an integration time of 0.5 to 1 second per well. The luminescent signal is stable for over 3 hours, allowing for batch processing.[9]

Data Analysis and Interpretation

  • Normalization:

    • Average the RLU from the Positive Control (DMSO only, 100% activity) and Negative Control (no enzyme, 0% activity) wells.

    • Normalize the data for each well using the following formula: % Inhibition = 100 * (1 - [RLU_Sample - RLU_Negative] / [RLU_Positive - RLU_Negative])

  • Curve Fitting:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal curve) in software like GraphPad Prism or R.[18] Y = Bottom + (Top - Bottom) / (1 + 10^([LogIC50 - X] * HillSlope))

    • The IC50 value is the concentration of the inhibitor at which the response is halfway between the bottom and top plateaus of the curve.

Data Summary Table
CompoundTarget KinaseIC50 (nM)Hill SlopeR² of Curve Fit
This compoundEGFR[Calculated Value][Calculated Value][Calculated Value]
Staurosporine (Control)EGFR~5-15 nM~1.0>0.98

Advanced Protocol: Mechanism of Action (MoA) Study

Causality: Quinazoline inhibitors frequently act as ATP-competitive inhibitors.[5] This can be verified by measuring the IC50 of the compound at varying concentrations of ATP. If the compound is ATP-competitive, its apparent potency (IC50) will decrease as the ATP concentration increases, because more ATP is present to outcompete the inhibitor for the binding site.[19][20]

  • Experimental Setup: Repeat the IC50 determination protocol (Section 4.2) under at least three different ATP concentrations:

    • Low ATP: 10 µM (Below Km)

    • Medium ATP: 25 µM (At or near Km)

    • High ATP: 250 µM (Well above Km)

  • Data Analysis:

    • Determine the IC50 value at each ATP concentration.

    • Plot the IC50 values as a function of ATP concentration.

  • Interpretation:

    • ATP-Competitive: A linear increase in IC50 with increasing ATP concentration indicates an ATP-competitive mechanism.

    • Non-Competitive: The IC50 value remains constant regardless of ATP concentration.

    • Uncompetitive: The IC50 value decreases as ATP concentration increases.

MoA_Logic Start Perform IC50 Assay at Varying [ATP] Result Observe IC50 Shift Start->Result Competitive IC50 Increases with [ATP] Result->Competitive Yes NonCompetitive IC50 is Constant Result->NonCompetitive No Shift Uncompetitive IC50 Decreases with [ATP] Result->Uncompetitive Inverse Shift Conclusion1 Conclusion: ATP-Competitive MoA Competitive->Conclusion1 Conclusion2 Conclusion: Non-Competitive MoA NonCompetitive->Conclusion2 Conclusion3 Conclusion: Uncompetitive MoA Uncompetitive->Conclusion3

Caption: Logic diagram for MoA determination.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Signal-to-Background Ratio Insufficient kinase activity; Suboptimal ATP conversion (<5%).Increase kinase concentration or incubation time. Re-run kinase titration (Section 4.1).
High Variability (High %CV) Pipetting errors; Incomplete mixing; Edge effects on the plate.Use calibrated pipettes; ensure thorough mixing after each addition; avoid using the outer wells of the plate.
Z'-factor < 0.5 Assay window is too small; high variability in controls.Optimize kinase concentration; ensure positive/negative controls are robust and well-separated.
Compound Interference The compound may inhibit the luciferase detection enzyme.Run a counterscreen: perform the assay with ADP instead of ATP/kinase. If the signal is still inhibited, the compound is interfering with the detection chemistry.
Inconsistent IC50 Values Compound precipitation at high concentrations; unstable compound.Check compound solubility in the final assay buffer; prepare fresh dilutions for each experiment. Ensure final DMSO concentration is consistent.

References

Introduction: The Rationale for Targeting EGFR with Novel Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Evaluation of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline as a Potential EGFR Inhibitor

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a transmembrane tyrosine kinase that governs critical processes such as cell proliferation, survival, and differentiation.[1][2][3] In normal physiology, its activation is tightly regulated by the binding of ligands like Epidermal Growth Factor (EGF).[4] However, in a multitude of cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and head and neck cancers, the EGFR signaling pathway is frequently dysregulated through overexpression, amplification, or activating mutations.[2][3][5][6] This aberrant signaling drives uncontrolled tumor growth and survival, making EGFR a prime therapeutic target.[6]

Upon activation, EGFR dimerizes and triggers autophosphorylation of tyrosine residues in its intracellular domain.[7] This creates docking sites for adaptor proteins that initiate downstream cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cancer cell proliferation and survival.[5][8][9]

The quinazoline core has emerged as a highly successful scaffold for the development of EGFR tyrosine kinase inhibitors (TKIs).[10][11] First-generation inhibitors like gefitinib and erlotinib, which are 4-anilinoquinazoline derivatives, compete with ATP at the kinase domain, effectively shutting down the signaling cascade.[12][13] While transformative for patients with specific EGFR activating mutations, their efficacy is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation.[14] This necessitates the development of next-generation inhibitors.

This document focuses on This compound , a novel quinazoline derivative designed for potential EGFR inhibition. The strategic placement of fluoro- and chloro- groups on the quinazoline core and the 2-fluorophenyl moiety is based on established structure-activity relationships (SAR) aimed at enhancing binding affinity and potentially overcoming known resistance mechanisms.[12][15] These application notes provide a comprehensive, field-tested framework for the preclinical evaluation of this compound, from initial biochemical validation to in vivo efficacy studies.

Part 1: In Vitro Biochemical Evaluation

Rationale: Confirming Direct Target Engagement

The foundational step in characterizing any potential kinase inhibitor is to confirm its direct enzymatic inhibition of the target protein in a purified, cell-free system. This biochemical assay provides a clean, unambiguous measure of the compound's potency (IC50) against the EGFR kinase domain, devoid of complexities like cell membrane permeability or off-target cellular effects.[7] It is the first and most critical validation of the compound's proposed mechanism of action.

Experimental Protocol: EGFR Kinase Activity Assay (Luminescent)

This protocol utilizes the ADP-Glo™ Kinase Assay format, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human EGFR protein (purified)

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP solution

  • This compound (test compound)

  • Staurosporine (positive control inhibitor)

  • Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well white, flat-bottom plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from 1 mM. Also, prepare a similar dilution series for Staurosporine.

  • Reaction Setup: To each well of a 96-well plate, add the components in the following order:

    • 5 µL of Kinase Reaction Buffer.

    • 2.5 µL of test compound dilution or control (DMSO for negative control, Staurosporine for positive).

    • 2.5 µL of substrate/ATP/EGFR enzyme mix. The final concentration in the well should be approximately 10 ng/µL EGFR, 0.2 mg/mL substrate, and 25 µM ATP.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Stop Reaction & ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Generation:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data by setting the "no inhibitor" (DMSO) control as 100% activity and the highest concentration of Staurosporine as 0% activity.

    • Plot the normalized activity versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Biochemical Potency

Summarize the results in a clear, concise table. This assay should be run against wild-type (WT) EGFR and key mutant versions to establish a selectivity profile.

Target KinaseThis compound IC50 (nM)Staurosporine IC50 (nM)
EGFR (Wild-Type)Experimental ValueExperimental Value
EGFR (L858R)Experimental ValueExperimental Value
EGFR (L858R/T790M)Experimental ValueExperimental Value

Part 2: Cell-Based Assay Evaluation

Rationale: Assessing Cellular Efficacy and Cytotoxicity

After confirming biochemical potency, it is crucial to assess the compound's activity in a living cellular system.[16] Cell-based assays determine if the compound can cross the cell membrane, engage its target in the complex intracellular environment, and exert a biological effect—namely, inhibiting cell proliferation or inducing cell death.[17] Assays like the MTT or MTS assay measure the metabolic activity of cells, which serves as a robust proxy for their viability and proliferation.[18]

G cluster_workflow Cell-Based Screening Workflow A Seed Cells in 96-well plates B Treat with serial dilutions of compound A->B C Incubate for 72 hours B->C D Add MTT/MTS Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilizer (for MTT) E->F If using MTT G Read Absorbance on Plate Reader F->G H Calculate GI50/IC50 G->H

Caption: Workflow for cell viability assessment.

Experimental Protocol: Cell Viability (MTS Assay)

This protocol is designed to measure the dose-dependent effect of the test compound on the proliferation of an EGFR-overexpressing cancer cell line, such as A431 (epidermoid carcinoma).[9][19]

Materials:

  • A431 human epidermoid carcinoma cells

  • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well clear, flat-bottom cell culture plates

  • This compound

  • Gefitinib (positive control)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Multi-channel pipette and spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count A431 cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2x concentrated serial dilutions of the test compound and gefitinib in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 2-3 hours at 37°C, 5% CO2, protected from light. The solution will turn from yellow to brown/purple in the presence of viable cells.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "medium only" blank from all readings.

    • Normalize the data, setting the vehicle control (DMSO) as 100% viability.

    • Plot the normalized viability versus the log of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Cellular Potency
Cell LineCompoundGI50 (µM)
A431 (EGFR WT, high expression)This compoundExperimental Value
A431 (EGFR WT, high expression)GefitinibExperimental Value
NCI-H1975 (EGFR L858R/T790M)This compoundExperimental Value
NCI-H1975 (EGFR L858R/T790M)GefitinibExperimental Value

Part 3: Mechanistic Validation via Western Blot

Rationale: Visualizing Target Inhibition and Downstream Effects

While viability assays demonstrate a biological outcome, they do not confirm the mechanism. Western blotting provides direct evidence that the compound inhibits EGFR phosphorylation (p-EGFR) in cells.[1][8] Furthermore, by probing for key downstream signaling nodes like p-AKT and p-ERK, this technique verifies that the compound effectively blocks the entire signaling cascade initiated by EGFR, confirming its on-target mechanism of action.[20][21]

G cluster_ras RAS-MAPK Pathway cluster_pi3k PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K Inhibitor 4-Chloro-6-fluoro-2- (2-fluorophenyl)quinazoline Inhibitor->EGFR Inhibition of Autophosphorylation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling and the point of inhibition.

Experimental Protocol: Western Blot for EGFR Pathway

Materials:

  • A431 cells

  • Serum-free medium and complete medium

  • EGF (ligand for stimulation)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (5% BSA in TBST for phospho-antibodies)

  • Primary antibodies: p-EGFR (Tyr1173), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, β-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Plate A431 cells and grow to 80% confluency.

    • Serum starve the cells for 16-24 hours.

    • Pre-treat cells with the test compound or vehicle (DMSO) at desired concentrations (e.g., 0.1x, 1x, 10x GI50) for 2 hours.

    • Stimulate the cells with 100 ng/mL EGF for 15 minutes (except for the unstimulated control lane).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.[8]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[8]

  • Sample Preparation & SDS-PAGE:

    • Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[1]

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR, 1:1000 dilution) overnight at 4°C.[1][8]

    • Wash the membrane 3 times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[1]

    • Wash 3 times with TBST.

  • Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[8]

  • Stripping and Reprobing: To normalize phospho-protein levels, strip the membrane using a mild stripping buffer and re-probe with the corresponding total protein antibody, followed by a loading control like β-Actin.[1][8]

Part 4: In Vivo Preclinical Evaluation

Rationale: Determining Anti-Tumor Efficacy in a Biological System

Positive in vitro results must be validated in a whole-organism model to assess true therapeutic potential.[22] A tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is the standard for evaluating a compound's ability to inhibit tumor growth in vivo.[23] This crucial step provides insights into the drug's bioavailability, stability, and overall anti-tumor activity in a complex biological environment.[24][25]

G cluster_workflow In Vivo Xenograft Workflow A Implant Human Cancer Cells (e.g., H1975) subcutaneously in mice B Allow tumors to reach ~100-150 mm³ A->B C Randomize mice into - Vehicle Control - Test Compound groups B->C D Administer daily treatment (e.g., oral gavage) C->D E Monitor tumor volume and body weight 2-3x weekly D->E F Endpoint Analysis: - Tumor Growth Inhibition (TGI) - Tissue collection for PK/PD E->F

Caption: Workflow for preclinical xenograft studies.

Experimental Protocol: Human Tumor Xenograft Model

Materials:

  • 6-8 week old athymic nude mice

  • NCI-H1975 human lung cancer cells (harboring L858R/T790M mutations)

  • Matrigel

  • Vehicle formulation (e.g., 0.5% methylcellulose)

  • This compound

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation:

    • Harvest NCI-H1975 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL (5 million cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment:

    • When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control (e.g., daily oral gavage).

      • Group 2: Test Compound (e.g., 50 mg/kg, daily oral gavage).

    • Administer treatment for 21-28 days. Monitor body weight as an indicator of toxicity.

  • Endpoint and Analysis:

    • The study endpoint is reached when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

    • Euthanize the mice, and excise and weigh the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) as a percentage: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Data Presentation: In Vivo Anti-Tumor Activity
Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³)% Tumor Growth Inhibition (TGI)Mean Body Weight Change (%)
Vehicle ControlN/AExperimental Value0%Experimental Value
This compound50 mg/kg, dailyExperimental ValueExperimental ValueExperimental Value

Conclusion and Future Directions

The protocols outlined in this guide provide a robust, multi-faceted approach to evaluating this compound as a potential EGFR inhibitor. This systematic workflow, progressing from direct biochemical assays to cellular and in vivo models, ensures a thorough characterization of the compound's potency, mechanism of action, and therapeutic potential. Positive results from this cascade of experiments would establish this compound as a promising candidate for further preclinical development, including detailed toxicology, pharmacokinetic studies, and evaluation against a broader panel of EGFR resistance mutations.

References

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline. This compound, a halogenated quinazoline derivative, is of interest in pharmaceutical research and drug development. The method utilizes reversed-phase chromatography for separation and a triple quadrupole mass spectrometer for detection, providing high sensitivity and specificity. The described protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical method for this class of compounds in complex matrices.

Introduction

Quinazoline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous biologically active molecules and approved pharmaceuticals.[1][2] Their diverse pharmacological activities, including anticancer and anti-inflammatory properties, make them a focal point of medicinal chemistry.[3] The introduction of halogen atoms, such as chlorine and fluorine, into the quinazoline scaffold can significantly modulate a compound's metabolic stability, potency, and pharmacokinetic profile.[4]

This compound is a multi-halogenated aromatic compound whose precise and accurate quantification is essential for pharmacokinetic studies, metabolism research, and quality control during drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for such applications due to its inherent selectivity, sensitivity, and speed.[5]

This guide provides a comprehensive, step-by-step protocol for the analysis of this compound, grounded in established principles of bioanalytical method development and validation as outlined by the FDA and EMA.[6][7]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to rational method development. As this specific isomer is not widely cataloged, we will proceed with the properties of its constitutional isomer, 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline, which shares the same molecular formula and weight.

PropertyValueSource
Chemical Structure (See Figure 1 below)-
Molecular Formula C₁₄H₇ClF₂N₂[8]
Molecular Weight 276.67 g/mol [8]
Monoisotopic Mass 276.0269 g/mol Calculated[3]
Predicted LogP ~4.5 - 5.5(Estimated based on similar structures)
Predicted pKa ~1.5 - 2.5 (most basic nitrogen)(Estimated based on quinazoline core)

Figure 1: Structure of this compound

The high predicted LogP value suggests the compound is hydrophobic, making it an ideal candidate for reversed-phase liquid chromatography (RP-LC).[4] The low predicted pKa of the quinazoline nitrogens indicates that positive ion electrospray ionization (ESI+) will be efficient, as the molecule can be readily protonated in an acidic mobile phase.[9]

Experimental Workflow and Rationale

The overall analytical workflow is designed for efficiency and robustness, from sample preparation to data analysis. The causality behind each step is explained to provide a clear understanding of the method's integrity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma/Urine) or Formulation Spike Spike with Internal Standard (IS) Sample->Spike Ensures accuracy Extract Protein Precipitation or Liquid-Liquid Extraction Spike->Extract Removes interferences Evap Evaporate & Reconstitute in Mobile Phase Extract->Evap Concentrates sample Inject Inject onto RP-HPLC Column Evap->Inject Ensures compatibility Separate Gradient Elution Separation Inject->Separate Isolates analyte Ionize Electrospray Ionization (ESI+) Separate->Ionize Generates ions Detect MRM Detection (Precursor -> Fragment) Ionize->Detect Provides specificity Integrate Peak Integration Detect->Integrate Measures peak area Calibrate Calibration Curve Generation Integrate->Calibrate Relates response to concentration Quantify Quantify Analyte Concentration Calibrate->Quantify Calculates final result

Caption: Experimental Workflow for the analysis of this compound.

Detailed Protocols

Sample Preparation Protocol (Plasma)

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteinaceous matrix components prior to LC-MS analysis. Acetonitrile is chosen for its efficiency in precipitating proteins while ensuring the hydrophobic analyte remains in the supernatant.

  • Thaw: Thaw plasma samples and internal standard (IS) stock solution at room temperature.

  • Aliquot: Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like Gefitinib) to each sample, except for blank matrix samples.

  • Precipitate: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to maintain the analyte in its protonated state.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject: Vortex briefly and inject 5 µL into the LC-MS/MS system.

LC-MS/MS Method Parameters

Rationale: A C18 column is selected for its excellent retention of hydrophobic compounds.[10] A gradient elution with acetonitrile is used to effectively elute the highly retained analyte while maintaining good peak shape. Formic acid is added to the mobile phase to promote protonation for ESI+ mode and to improve chromatographic peak shape.[2]

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography system
Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 3 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program (See Table below)

Gradient Elution Profile:

Time (min)% Mobile Phase B
0.030
0.530
4.095
5.095
5.130
7.030
ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive (+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Scan Mode Multiple Reaction Monitoring (MRM)
Mass Spectrometry Optimization

Rationale: The nitrogen atoms in the quinazoline ring are readily protonated, making positive ion mode the logical choice.[11] The precursor ion will be the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) will be used to generate characteristic fragment ions for high-specificity MRM transitions.[12] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M and M+2 peak for the precursor ion, which is a key diagnostic feature.[13]

Proposed MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte 277.0 (for ³⁵Cl)To be determined empiricallyTo be optimized
Analyte 279.0 (for ³⁷Cl)To be determined empiricallyTo be optimized
Internal Standard Dependent on IS chosenDependent on IS chosenTo be optimized

Prediction of Fragmentation: Based on the structure, likely fragmentation pathways upon CID would involve cleavage of the bond between the quinazoline core and the fluorophenyl ring, or fragmentation within the quinazoline ring system itself. Common losses for similar structures include the neutral loss of HCN or cleavage at the C-Cl bond.[14] Empirical determination by infusing a standard solution of the analyte and performing a product ion scan is required to identify the most stable and abundant fragment ions for the final MRM method.

Method Validation

The developed method must be validated according to regulatory guidelines to ensure its reliability for the intended application.[15][16] Key validation parameters are summarized below.

Validation_Parameters Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Calibration Calibration Curve (Linearity & Range) Validation->Calibration LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Stability Stability Validation->Stability Matrix Matrix Effect Validation->Matrix

Caption: Key parameters for bioanalytical method validation.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[17] This is assessed by analyzing blank matrix from at least six different sources.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[17] These are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple runs.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear regression is typically used. The range should cover the expected concentrations in the study samples.

  • Lower Limit of Quantification (LLO.Q): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[17]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is a critical parameter in LC-MS and is assessed by comparing the response of the analyte in post-extraction spiked matrix with its response in a neat solution.

Conclusion

This application note presents a proposed LC-MS/MS method for the robust and sensitive quantification of this compound. The method is based on sound chromatographic and mass spectrometric principles applicable to halogenated heterocyclic compounds. The detailed protocols for sample preparation, LC separation, and MS detection, along with a comprehensive validation strategy, provide a solid foundation for researchers in the field of drug development and analysis. Empirical optimization of the MS/MS parameters and full validation are necessary next steps to implement this method in a regulated environment.

References

Application Notes and Protocols for In Vivo Preclinical Evaluation of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline as a Putative EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigating 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline as a Tyrosine Kinase Inhibitor

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful anti-cancer agents.[1][2] Specifically, the 4-anilinoquinazoline framework is renowned for its potent inhibitory activity against receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR).[3][4] Marketed drugs such as gefitinib and erlotinib, which are based on this scaffold, have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[5][6]

The compound of interest, this compound, shares critical structural motifs with these established EGFR inhibitors. Its chemical architecture suggests a high probability of competitive binding at the ATP-binding site within the EGFR tyrosine kinase domain.[5] This binding is hypothesized to block the autophosphorylation of the receptor, thereby inhibiting downstream signaling cascades like the PI3K/AKT/mTOR and MAPK pathways, which are crucial for tumor cell proliferation, survival, and growth.[5][6]

This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound (hereinafter referred to as "Compound Q") as a putative EGFR inhibitor. It outlines a strategic, field-proven approach to assess its anti-tumor efficacy, determine a preliminary safety profile, and establish a foundational dataset for further development.

Hypothesized Mechanism of Action: EGFR Signaling Inhibition

The central hypothesis is that Compound Q functions as an EGFR tyrosine kinase inhibitor (TKI). Upon binding of a ligand such as EGF, the EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. This creates docking sites for adaptor proteins, activating downstream pathways that drive oncogenesis. Compound Q is predicted to prevent this initial phosphorylation step.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds Compound_Q Compound Q (Putative Inhibitor) Compound_Q->EGFR Inhibits ATP Binding

Caption: Hypothesized EGFR signaling pathway and the inhibitory action of Compound Q.

PART 1: Preclinical In Vivo Experimental Design

The cornerstone of the in vivo evaluation is the tumor xenograft model, where human cancer cells are implanted into immunodeficient mice. This approach allows for the direct assessment of a compound's anti-tumor activity against a human malignancy in a living system.[7]

Animal Model Selection

The choice of animal model is critical for the clinical relevance of the study.

  • Strain: Athymic Nude (nu/nu) or Severe Combined Immunodeficient (SCID) mice are standard choices.[7] Their compromised immune system prevents the rejection of human tumor xenografts.

  • Age and Weight: Mice should be 6-8 weeks old and weigh between 18-22 grams at the start of the study to ensure physiological maturity and uniformity.

  • Justification: These models are well-established for oncology research and have been used extensively to validate the efficacy of numerous EGFR inhibitors, providing a robust historical context for results.[7][8]

Cell Line Selection

The selection of an appropriate cancer cell line is paramount and must be guided by its EGFR status.

  • Recommended Lines:

    • NCI-H1975: NSCLC line expressing the L858R and T790M mutations. The T790M "gatekeeper" mutation confers resistance to first-generation EGFR inhibitors (gefitinib, erlotinib) but may be sensitive to newer generation compounds.[9][10]

    • HCC827: NSCLC line with an EGFR exon 19 deletion, making it highly sensitive to EGFR inhibition.[9]

    • A431: Epidermoid carcinoma line with high EGFR gene amplification and overexpression, representing a model of EGFR dependency.[11]

  • Causality: Using cell lines with different EGFR mutation profiles allows for the characterization of Compound Q's activity spectrum. Efficacy against NCI-H1975 would suggest a third-generation inhibitor profile, while strong activity in HCC827 would confirm on-target EGFR inhibition. A431 serves as a classic model of EGFR-driven proliferation.

Compound Formulation and Administration

The method of formulation and delivery directly impacts bioavailability and, consequently, efficacy.

  • Formulation Vehicle: A common and effective vehicle for oral administration of quinazoline derivatives is a solution of 0.5% Hydroxypropyl Methylcellulose (HPMC) and 0.1% Tween 80 in sterile water. This suspension aids in solubility and uniform delivery.

  • Route of Administration: Oral gavage (p.o.) is the preferred route, as it mimics the intended clinical administration for most small-molecule inhibitors and allows for daily dosing.[5][9] Intraperitoneal (i.p.) injection can be an alternative if oral bioavailability is poor.[8]

PART 2: Step-by-Step Experimental Protocols

Protocol 2.1: Subcutaneous Xenograft Tumor Implantation
  • Cell Culture: Culture the selected cancer cell line (e.g., HCC827) under standard conditions (RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin) to ~80% confluency.

  • Cell Harvest: Trypsinize, wash, and resuspend the cells in sterile, serum-free media or PBS. Perform a cell count using a hemocytometer and assess viability with Trypan Blue (should be >95%).

  • Implantation: Adjust the cell concentration to 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.

  • Tumor Growth Monitoring: Allow tumors to establish. Begin caliper measurements 3-4 days post-implantation. Tumor volume is calculated using the modified ellipsoid formula: Volume = 0.5 x (Length) x (Width)² .[9]

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) to ensure a uniform distribution of tumor sizes.

Protocol 2.2: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of Compound Q that can be administered without causing unacceptable toxicity.

  • Group Allocation: Establish 4-5 groups of non-tumor-bearing mice (n=3-5 per group).

  • Dose Escalation: Administer Compound Q by oral gavage once daily for 5-10 consecutive days at escalating doses (e.g., 10, 30, 100, 200 mg/kg). Include a vehicle-only control group.

  • Monitoring: Record body weight daily. Observe mice for clinical signs of toxicity, including changes in posture, activity, grooming, and stool consistency.

  • Endpoint: The MTD is defined as the highest dose that does not result in >20% body weight loss or significant, persistent clinical signs of distress. This dose, or a fraction thereof, will be used in the efficacy study.

Protocol 2.3: Tumor Growth Inhibition (TGI) Efficacy Study

Objective: To evaluate the anti-tumor efficacy of Compound Q at one or more dose levels.

  • Treatment Initiation (Day 0): Begin dosing randomized, tumor-bearing mice as per the established groups.

  • Dosing Regimen: Administer Compound Q or Vehicle control daily via oral gavage for a period of 21-28 days.

  • Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Perform daily clinical observations for signs of toxicity.

  • Study Endpoint: The study is terminated when tumors in the vehicle control group reach a pre-determined endpoint (e.g., 1500-2000 mm³) or after the planned treatment duration.[12]

  • Tissue Collection: At the endpoint, euthanize mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation). Excise tumors, weigh them, and divide them for downstream analysis (e.g., snap-freeze in liquid nitrogen for Western blot, fix in formalin for immunohistochemistry).

PART 3: Data Presentation and Analysis

Quantitative Data Summary

All quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Hypothetical Efficacy Study Design

Group N Compound Dose (mg/kg) Route Schedule
1 10 Vehicle Control 0 p.o. QD x 21d
2 10 Compound Q 30 p.o. QD x 21d
3 10 Compound Q 100 p.o. QD x 21d
4 10 Positive Control¹ Varies p.o. QD x 21d

¹Positive control should be an established EGFR inhibitor, such as erlotinib or gefitinib, to benchmark the efficacy of Compound Q.

Efficacy and Safety Endpoints
  • Primary Efficacy Endpoint:

    • Tumor Growth Inhibition (TGI %): Calculated at the end of the study using the formula: TGI (%) = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

  • Secondary Efficacy Endpoints:

    • Objective Response Rate (ORR): Percentage of tumors showing significant regression.[13]

    • Tumor Weight: Final excised tumor weights provide a terminal confirmation of caliper measurements.

  • Safety Endpoints:

    • Body Weight Change: Plotted over time as a percentage of initial body weight.

    • Clinical Observations: A log of any adverse events.

PART 4: Visualization of Experimental Workflow

A clear workflow diagram ensures reproducibility and provides a high-level overview of the experimental process.

Experimental_Workflow cluster_Phase1 Phase 1: Model Establishment cluster_Phase2 Phase 2: Treatment & Monitoring cluster_Phase3 Phase 3: Endpoint & Analysis Cell_Culture 1. Cell Line Culture (e.g., HCC827) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization 4. Randomize Mice into Groups Tumor_Growth->Randomization Dosing 5. Daily Dosing (p.o.) (Vehicle, Compound Q, Positive Control) Randomization->Dosing Monitoring 6. Measure Tumor Volume & Body Weight (2x/week) Dosing->Monitoring Endpoint 7. Euthanize at Endpoint (e.g., 21 days) Monitoring->Endpoint Tissue_Collection 8. Collect Tumors for Analysis Endpoint->Tissue_Collection Data_Analysis 9. Calculate TGI% & Assess Safety Tissue_Collection->Data_Analysis

Caption: Workflow for in vivo xenograft efficacy study of Compound Q.

References

Introduction: The Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-arylation of 4-Chloroquinazolines: Protocols and Mechanistic Insights

The quinazoline core is a quintessential "privileged scaffold" in modern drug discovery. Its unique bicyclic heteroaromatic structure is a cornerstone in the architecture of numerous therapeutic agents. Specifically, the 4-anilinoquinazoline framework has garnered immense attention due to its profound impact on oncology.[1] This motif is central to the mechanism of action for several FDA-approved Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, including gefitinib and erlotinib, which have revolutionized the treatment of certain cancers.[1][2] The synthesis of these vital structures predominantly relies on the formation of a key carbon-nitrogen bond between the C4 position of the quinazoline ring and an aryl amine (aniline).

The most direct and widely employed method for this transformation is the nucleophilic substitution of a 4-chloroquinazoline with an appropriate aniline derivative.[1][2] While conceptually straightforward, the practical execution of this reaction is nuanced. Classical methods often require harsh conditions and extended reaction times, particularly when employing electron-deficient anilines, which can lead to low yields.[1][2] To overcome these limitations, modern synthetic protocols, particularly those leveraging palladium catalysis and microwave irradiation, have been developed to provide rapid, efficient, and high-yielding access to a diverse library of 4-anilinoquinazolines.[2][3]

This guide provides a detailed examination of a robust protocol for the N-arylation of 4-chloroquinazolines, grounded in field-proven methodologies. We will explore the mechanistic underpinnings of the transformation, present a detailed step-by-step procedure, and discuss the critical parameters that ensure a successful and reproducible outcome.

The Reaction Mechanism: A Tale of Two Pathways

The N-arylation of 4-chloroquinazolines can proceed through two primary mechanistic routes: a direct nucleophilic aromatic substitution (SNAr) and a more versatile palladium-catalyzed pathway, often referred to as the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

In the SNAr pathway, the electron-withdrawing nature of the quinazoline ring system activates the C4 position towards nucleophilic attack by the aniline. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the elimination of the chloride leaving group to restore aromaticity.

Electron-rich anilines react readily under milder conditions.[1][2] However, for less nucleophilic, electron-poor anilines, this reaction requires more forcing conditions, such as high temperatures and long reaction times, which can limit its scope and efficiency.[1]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms C-N bonds using a palladium catalyst.[4][5][6] This method significantly expands the scope of the N-arylation of 4-chloroquinazolines, allowing for the efficient coupling of a wide variety of anilines under milder conditions than SNAr.

The catalytic cycle is a well-established sequence of events:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloroquinazoline, forming a Pd(II) complex.[7][8]

  • Amine Coordination & Deprotonation : The aniline coordinates to the Pd(II) center. A base then removes a proton from the amine nitrogen, forming a palladium-amido complex.[4][5]

  • Reductive Elimination : The final and crucial step involves the formation of the desired C-N bond as the N-aryl-4-aminoquinazoline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[7][8]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n Active Catalyst ox_add Oxidative Addition Complex (Pd-II) pd0->ox_add 4-Chloroquinazoline (Ar-Cl) amine_coord Amine Coordination Complex ox_add->amine_coord Aniline (R₂NH) amido Palladium-Amido Complex (Pd-II) amido->pd0 Reductive Elimination product_out amido->product_out Product (Ar-NR₂) amine_coord->amido Base (-H⁺)

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation.

Optimized Protocol: Microwave-Assisted N-arylation

Microwave-assisted organic synthesis (MAOS) has emerged as a superior alternative to conventional heating.[2][3] The rapid and uniform heating provided by microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[1][3] The following protocol details an efficient, base-free, microwave-mediated N-arylation.[1][9]

Materials and Reagents
  • Substrates : 4-Chloroquinazoline or a substituted derivative (1.0 equiv)

  • Nucleophile : Substituted aniline or N-methylaniline (1.05 equiv)

  • Solvent : A 1:1 mixture of Tetrahydrofuran (THF) and Water (H₂O)

  • Equipment : Microwave synthesis reactor, appropriate microwave vials with stir bars, rotary evaporator, silica gel for chromatography.

Experimental Workflow

Caption: General experimental workflow for microwave-assisted N-arylation.

Step-by-Step Procedure
  • Reagent Preparation : In a designated microwave reaction vial equipped with a magnetic stir bar, combine the 4-chloroquinazoline derivative (e.g., 0.25 mmol, 1.0 equiv) and the aniline derivative (e.g., 0.26 mmol, 1.05 equiv).[9]

    • Scientist's Note: Using a slight excess of the aniline helps to drive the reaction to completion. The 1:1 THF/H₂O solvent system is effective for dissolving both the organic substrates and facilitating the reaction, often precluding the need for an additional base.[1]

  • Solvent Addition : Add the THF/H₂O (1:1) solvent mixture (e.g., 6 mL for a 0.25 mmol scale reaction) to the vial.[9] Seal the vial securely with the appropriate cap.

  • Microwave Irradiation : Place the vial into the microwave reactor cavity. Irradiate the mixture for the specified time and at the appropriate temperature. Reaction times can vary from 10 minutes to 2 hours depending on the reactivity of the substrates.[1][2]

    • Scientist's Note: The optimal time and temperature should be determined for each specific substrate pairing. Electron-rich anilines typically react faster and at lower temperatures, while sterically hindered or electron-poor anilines may require longer irradiation times.[1]

  • Reaction Work-up : After the reaction is complete and the vial has cooled to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude residue is typically purified by flash column chromatography on silica gel.[3][9] The eluent system will depend on the polarity of the product but is often a mixture of hexanes and ethyl acetate.[9]

    • Scientist's Note: Thin-layer chromatography (TLC) should be used to monitor the reaction completion and to determine the appropriate solvent system for column chromatography.[3]

Data Summary: Reaction Condition Scope

The versatility of the N-arylation protocol is demonstrated by its compatibility with a range of substituted anilines. The following table summarizes representative results from the literature, showcasing the efficiency of the microwave-assisted method.

Entry4-Chloroquinazoline (Substituent)Aniline (Substituent)MethodTimeYield (%)Reference
16-Iodo-2-phenylN-methyl-4-methoxyanilineMicrowave10 min86[1][2]
26-Bromo-2-phenylN-methyl-4-methoxyanilineMicrowave10 min63[1][2]
36-Bromo-2-phenylo-ToluidineMicrowave2 h78[1]
4Unsubstituted2-AminopyridineMicrowave20 minHigh[3]
5UnsubstitutedAnilineClassical12 hLow-Mod[3]

This table is a representative summary and specific conditions may vary.

Conclusion and Outlook

The N-arylation of 4-chloroquinazolines is a cornerstone reaction for the synthesis of medicinally important compounds. Modern protocols, especially those employing microwave irradiation, offer a rapid, efficient, and broadly applicable route to these high-value molecules.[1][2][3] The methodology is compatible with a wide range of anilines, including those with ortho, meta, and para substituents, accommodating both electron-donating and electron-withdrawing groups.[1] By understanding the underlying mechanisms and optimizing key reaction parameters, researchers can reliably access diverse libraries of 4-anilinoquinazolines for drug discovery and development.

References

The Strategic Utility of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, the quinazoline core stands out as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1][2] This versatility has rendered quinazoline derivatives integral to the development of a multitude of therapeutic agents, particularly in oncology.[3] Among the vast library of quinazoline-based intermediates, 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline has emerged as a strategic building block, particularly for the synthesis of potent kinase inhibitors.[4] The reactivity of the chlorine atom at the 4-position, combined with the specific electronic and steric properties imparted by the fluoro and fluorophenyl substituents, makes this molecule a highly valuable precursor for targeted drug design.[3][5]

This technical guide provides an in-depth exploration of the synthesis, characterization, and application of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the methodological choices.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use. The following table summarizes key identifiers for this compound.

PropertyValue
Molecular Formula C₁₄H₇ClF₂N₂
Molecular Weight 276.67 g/mol
Appearance Expected to be an off-white to pale yellow solid
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF)
Spectroscopic Characterization (Predicted)

While specific experimental spectra for this exact molecule are not widely published, data from structurally analogous compounds allow for the prediction of key spectroscopic features.[6][7] These predictions are invaluable for the confirmation of the product's identity following synthesis.

¹H NMR (500 MHz, CDCl₃): Chemical shifts (δ) are predicted to be in the aromatic region (7.0-8.5 ppm). The protons on the quinazoline ring will exhibit complex splitting patterns due to fluorine and proton-proton coupling. The protons of the 2-fluorophenyl group will also show characteristic splitting due to the ortho-fluorine substituent.

¹³C NMR (125 MHz, CDCl₃): Aromatic carbons will appear in the range of 110-165 ppm. Carbons directly bonded to fluorine will show characteristic large coupling constants (JC-F).

¹⁹F NMR (471 MHz, CDCl₃): Two distinct signals are expected, one for the fluorine at the 6-position of the quinazoline ring and another for the fluorine on the 2-fluorophenyl group.

Mass Spectrometry (ESI-MS): The mass spectrum would be expected to show a molecular ion peak [M+H]⁺ at m/z 277.03, with a characteristic isotopic pattern for one chlorine atom.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be logically approached through a two-step process: initial formation of the quinazolinone core followed by chlorination. This method is adapted from established procedures for similar quinazoline derivatives.[8][9][10]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A 2-Amino-5-fluorobenzoic acid + 2-Fluorobenzaldehyde B Reflux in Ethanol with an Oxidant (e.g., DDQ or I₂/KI) A->B C 6-Fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one B->C D 6-Fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one E Reflux in Thionyl Chloride (SOCl₂) with catalytic DMF D->E F This compound E->F

Caption: Synthetic workflow for the target compound.

Protocol 1: Synthesis of 6-Fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one

This protocol details the cyclocondensation reaction to form the quinazolinone core. The use of an oxidant is crucial for the aromatization of the initially formed dihydroquinazolinone.

Materials:

  • 2-Amino-5-fluorobenzoic acid (1 equivalent)

  • 2-Fluorobenzaldehyde (1.1 equivalents)

  • Ethanol (as solvent)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Iodine (I₂) with Potassium Iodide (KI) (as oxidant)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 2-amino-5-fluorobenzoic acid and ethanol. Stir until the solid is mostly dissolved.

  • Add 2-fluorobenzaldehyde to the mixture.

  • If using DDQ, add it portion-wise to the reaction mixture. If using an iodine-based oxidant, add potassium iodide followed by iodine.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product remains in solution, concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality: The reaction proceeds via the initial formation of a Schiff base between the aniline and the aldehyde, followed by an intramolecular cyclization and subsequent oxidation to the aromatic quinazolinone. Ethanol is a good solvent for the starting materials and allows for a suitable reflux temperature.

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the quinazolinone to the desired 4-chloroquinazoline intermediate, a key step that activates the C4 position for subsequent nucleophilic substitution.[11][12]

Materials:

  • 6-Fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one (1 equivalent)

  • Thionyl chloride (SOCl₂) (as both reagent and solvent)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser and gas trap

  • Magnetic stirrer and heating mantle

Procedure:

  • In a well-ventilated fume hood, carefully add 6-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one to a round-bottom flask.

  • Add an excess of thionyl chloride to the flask to form a slurry.

  • Add a catalytic amount of DMF (a few drops) to the mixture. The addition of DMF is known to accelerate the reaction.

  • Heat the mixture to reflux (approximately 76 °C) for 2-4 hours. The reaction should become a clear solution as the starting material is consumed.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure. This step should be performed with an appropriate trap for the volatile and corrosive SOCl₂.

  • The crude product can be purified by recrystallization from a non-polar solvent like hexanes or by trituration with cold diethyl ether to yield the final product.

Causality: Thionyl chloride acts as the chlorinating agent. The reaction likely proceeds through the formation of a Vilsmeier-Haack type intermediate with DMF, which is the active electrophilic species that facilitates the conversion of the amide to the chloro-amidine functionality within the quinazoline ring.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).[2][4][13] The C4-chloro group is an excellent leaving group, readily displaced by nucleophiles in a Nucleophilic Aromatic Substitution (SNAr) reaction.[14][15] This allows for the introduction of various aniline moieties, a key structural feature of many EGFR inhibitors like Gefitinib and Erlotinib.[1][3][8]

EGFR Signaling Pathway and Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular EGFR EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds ADP ADP Dimer->ADP Pathway Downstream Signaling (e.g., RAS-RAF-MAPK, PI3K-AKT) Dimer->Pathway ATP ATP ATP->Dimer Response Cell Proliferation, Survival, Angiogenesis Pathway->Response Inhibitor Quinazoline-based Inhibitor (derived from title compound) Inhibitor->Dimer Blocks ATP Binding

Caption: Inhibition of the EGFR signaling pathway.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of a Gefitinib Analogue

This protocol provides a general method for the coupling of this compound with an aniline, a cornerstone reaction for building the pharmacophore of many EGFR inhibitors.[3][5]

Materials:

  • This compound (1 equivalent)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equivalents)

  • Isopropanol or n-Butanol (as solvent)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (optional, to scavenge HCl)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound and the substituted aniline in isopropanol.

  • Add DIPEA to the mixture if desired.

  • Heat the reaction mixture to reflux (82 °C for isopropanol) and maintain for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • The product, typically a hydrochloride salt if a base is not used, may precipitate. Collect the solid by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

Causality: The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack by the aniline. The reaction is often driven to completion by heating. The use of a base can neutralize the HCl byproduct, which may be beneficial for certain substrates.

Protocol 4: Suzuki-Miyaura Cross-Coupling

While the primary application involves SNAr at the C4 position, the quinazoline core can also be further functionalized using palladium-catalyzed cross-coupling reactions if other reactive handles are present or introduced. For instance, if a bromo or iodo substituent were present on the quinazoline ring, a Suzuki-Miyaura coupling could be employed to introduce further diversity.[16][17][18]

Materials:

  • A bromo-substituted 4-amino-quinazoline derivative (synthesized via SNAr) (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2 equivalents)

  • Solvent system (e.g., 1,4-Dioxane/water or DMF)

  • Schlenk flask or similar reaction vessel for inert atmosphere conditions

Procedure:

  • To a Schlenk flask, add the bromo-quinazoline derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C for 4-12 hours, until TLC indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality: The Suzuki-Miyaura reaction is a powerful C-C bond-forming reaction that proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the biaryl product and regenerate the catalyst.[18]

Conclusion

This compound is a strategically designed chemical intermediate with significant applications in medicinal chemistry. Its synthesis is achievable through straightforward, scalable chemical transformations. The true value of this compound is realized in its utility as a precursor to a diverse range of potential therapeutic agents, most notably as a key building block for the synthesis of EGFR kinase inhibitors. The protocols and scientific rationale provided herein are intended to empower researchers to effectively utilize this versatile molecule in their drug discovery and development endeavors.

References

Troubleshooting & Optimization

Low yield in 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline synthesis troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges, particularly low yields, during this multi-step synthesis. We will move beyond simple procedural lists to explore the chemical causality behind common issues and provide field-proven, validated solutions.

Overview of the Synthesis

The synthesis of this compound is typically a two-stage process. Understanding this workflow is critical for effective troubleshooting.

  • Stage 1: Cyclization to form the Quinazolinone Core. This involves the condensation of 5-fluoroanthranilic acid with 2-fluorobenzoyl chloride to form an intermediate amide, which then cyclizes upon heating to yield 6-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one.

  • Stage 2: Chlorination. The quinazolinone intermediate is subsequently chlorinated at the C4 position, most commonly using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to yield the final product.

G cluster_0 Stage 1: Quinazolinone Formation cluster_1 Stage 2: Chlorination A 5-Fluoroanthranilic Acid + 2-Fluorobenzoyl Chloride B Acylation & Cyclization A->B Heat C 6-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one B->C D Quinazolinone Intermediate E Chlorination (e.g., POCl₃, Heat) D->E F This compound E->F

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Section 1: Issues in Quinazolinone Formation (Stage 1)

Q1: My initial cyclization reaction to form the quinazolinone intermediate is sluggish and gives a low yield. What are the primary causes?

A1: Low yields in this Niementowski-type reaction often stem from three main areas: reaction conditions, reagent quality, and intermediate stability.[1]

  • Causality (Reaction Conditions): The cyclization of the intermediate o-amidobenzamide to the quinazolinone requires significant thermal energy to overcome the activation barrier for intramolecular dehydration. Insufficient temperature or reaction time will result in incomplete conversion.[1] However, excessively high temperatures can lead to thermal decomposition of the starting materials or the product.[1]

  • Troubleshooting Steps:

    • Temperature Optimization: Systematically screen temperatures. Begin at the literature-reported temperature (typically 130-160°C) and increase in 10°C increments, monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Reagent Purity: Ensure the 5-fluoroanthranilic acid is pure and dry. Verify the integrity of the 2-fluorobenzoyl chloride; it can hydrolyze over time to 2-fluorobenzoic acid, which is unreactive under these conditions.

    • Solvent Choice: While often run neat or with a high-boiling solvent like formamide[2][3], consider a high-boiling inert solvent (e.g., Dowtherm A, Sulfolane) to ensure a consistent and controllable reaction temperature.

Q2: I'm seeing multiple spots on my TLC plate besides my starting material and desired quinazolinone. What are these byproducts?

A2: Byproduct formation is typically due to side reactions of the highly reactive acyl chloride or thermal degradation.

  • Causality (Side Reactions): The 2-fluorobenzoyl chloride can react with any nucleophilic species. If your anthranilic acid is not pure, it may react with other amines. More commonly, at high temperatures, decarboxylation of the anthranilic acid can occur, leading to a complex mixture.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 2-fluorobenzoyl chloride to ensure full consumption of the more valuable anthranilic acid, but avoid a large excess which complicates purification.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon). This prevents oxidation and reactions with atmospheric moisture, which could hydrolyze the acyl chloride.[1]

    • Purification of Starting Materials: If significant byproducts persist, consider recrystallizing the 5-fluoroanthranilic acid and distilling the 2-fluorobenzoyl chloride before use.

Section 2: Issues in Chlorination & Work-up (Stage 2)

Q3: This is my main problem. After adding the chlorinating agent and heating, TLC shows complete conversion to the product. But after quenching and work-up, my final isolated material is mostly the starting quinazolinone. What is happening?

A3: This is the most common and critical failure mode in this synthesis. You are observing the hydrolysis of your desired 4-chloro product back to the 4-quinazolinone.

  • Causality (Product Instability): The 4-chloroquinazoline product is a highly reactive heterocyclic halide. The C4 position is extremely electrophilic due to the electron-withdrawing effects of the adjacent nitrogen atoms and the fused aromatic ring. During a typical aqueous work-up (e.g., pouring the reaction mixture into ice water), water acts as a nucleophile, attacking the C4 position and displacing the chloride. This process is often accelerated by the acidic conditions generated from quenching excess POCl₃ or SOCl₂.[4][5] Many 4-chloroquinazolines are known to be unstable towards water and bases.[5]

  • Validated Solution (Non-Aqueous or Careful Work-up):

    • Remove Excess Reagent: After the reaction is complete (monitored by TLC), remove the excess POCl₃ or SOCl₂ under reduced pressure (distillation). This is the most crucial step.[4]

    • Aprotic Quench & Extraction: Dissolve the crude residue in an inert solvent like Dichloromethane (DCM) or Chloroform. Pour this solution slowly into a cold, saturated solution of sodium bicarbonate (NaHCO₃) with vigorous stirring.[4] The bicarbonate will neutralize residual acid without providing a large excess of water for hydrolysis.

    • Rapid Processing: Immediately separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Do not let the product sit in biphasic aqueous conditions. The product's stability, even in the refrigerator, can be limited.[5]

G cluster_0 Problematic Aqueous Work-up cluster_1 Recommended Protocol A Crude Reaction Mixture (Product + excess POCl₃) B Pour into Ice Water (Standard Quench) A->B C H₂O attacks C4 position (Hydrolysis) B->C Generates HCl, acid-catalyzed D Product Reverts to Starting Quinazolinone C->D E Crude Reaction Mixture F Distill excess POCl₃ (Under Vacuum) E->F G Dissolve in DCM, quench in cold NaHCO₃(aq) F->G Minimize water contact H Isolate Pure 4-Chloro Product G->H

Q4: My chlorination reaction is not going to completion, even after prolonged heating. How can I improve the conversion rate?

A4: Incomplete chlorination points to issues with either the reactivity of the substrate or the potency of the chlorinating agent. The mechanism of POCl₃ chlorination involves an initial phosphorylation of the quinazolinone, followed by displacement with chloride.[6][7]

  • Causality & Solutions:

    • Anhydrous Conditions: The starting quinazolinone must be completely dry (<0.5% water). Any moisture will react with and consume the POCl₃ or SOCl₂, reducing its effective concentration.[4] Dry the intermediate in a vacuum oven before use.

    • Reagent Quality: POCl₃ and SOCl₂ are susceptible to degradation from atmospheric moisture. Use a fresh bottle or a recently opened one.

    • Add a Catalyst/Base: For SOCl₂ chlorinations, a catalytic amount of N,N-dimethylformamide (DMF) is often used to form the reactive Vilsmeier reagent in situ, which is a more potent chlorinating agent.[8] For POCl₃ reactions, adding an organic base like Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) can facilitate the initial phosphorylation step.[4]

    • Consider a Co-reagent: Using a combination of POCl₃ and phosphorus pentachloride (PCl₅) can increase the chlorinating potential for stubborn substrates.[4]

Q5: My final product is an impure, dark oil or solid. What are the best purification strategies?

A5: The crude product often contains colored impurities from thermal degradation and residual phosphorus byproducts. Given the product's instability, purification must be carefully considered.

  • Purification Protocol:

    • Avoid Column Chromatography if Possible: The silica gel used in column chromatography is slightly acidic and contains water, which can lead to significant product decomposition on the column.[5] This should be a last resort.

    • Trituration/Recrystallization: This is often the best method. After the recommended work-up, attempt to triturate the crude solid with a cold, non-polar solvent like hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.[9] This will wash away many impurities without dissolving the desired product. If the product is soluble, a careful recrystallization from a non-protic solvent system (e.g., Toluene/Hexanes, Ethyl Acetate/Hexanes) can be effective.

    • Proceed Directly: If the next step is a nucleophilic substitution at the C4 position (e.g., amination), it is often most effective to use the crude product directly after the careful work-up, as the impurities are unlikely to interfere with the subsequent reaction.[5]

Reference Protocols & Data

Protocol 1: Synthesis of 6-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one (Stage 1)
  • Combine 5-fluoroanthranilic acid (1.0 eq) and 2-fluorobenzoyl chloride (1.1 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Heat the mixture gradually to 140-150°C and maintain for 2-4 hours, or until TLC analysis indicates consumption of the anthranilic acid.

  • Cool the reaction mixture to room temperature. The resulting solid can be triturated with ethyl acetate to remove unreacted starting materials.

  • Filter the solid, wash with cold ethyl acetate, and dry under vacuum to yield the quinazolinone intermediate.

Protocol 2: Synthesis of this compound (Stage 2)
  • Suspend the dry 6-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 volumes).

  • Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 105°C) for 4-8 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), ensuring the starting material spot is consumed.

  • Cool the mixture and remove excess POCl₃ under reduced pressure.

  • Dissolve the residue in Dichloromethane (DCM, 10 volumes).

  • Pour the DCM solution slowly into a vigorously stirred, ice-cold saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify by trituration with cold diethyl ether or recrystallization if necessary.

Table 1: Optimization Parameters for Chlorination (Stage 2)
ParameterStandard ConditionOptimized/Troubleshooting ConditionRationale
Chlorinating Agent POCl₃SOCl₂ / cat. DMF or POCl₃ / PCl₅Increases chlorinating potential for unreactive substrates.[4][8]
Temperature 105°C (Reflux)70-90°CSufficient for conversion while minimizing thermal degradation.[6]
Additives NoneDIPEA or Et₃N (1.2 eq)Acts as a base to facilitate the initial phosphorylation step.[4]
Work-up Quench Ice WaterCold Saturated NaHCO₃(aq)Neutralizes acid without causing rapid hydrolysis of the product.[4][5]
Purification Silica Gel ChromatographyTrituration or RecrystallizationAvoids decomposition on acidic silica gel.[5]

References

Side product formation in quinazoline synthesis and removal.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Quinazoline Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing quinazoline scaffolds. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively, optimize your reactions, and ensure the integrity of your results. We will delve into the common challenges of side product formation, offering field-tested insights and methodologies for their identification and removal.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during quinazoline synthesis.

Q1: My reaction yield is very low, or I'm not forming any product. What are the first things I should check?

A1: Low or no product formation is a frequent issue that often points back to the fundamentals of the reaction setup.[1] Before exploring complex side reactions, validate the following:

  • Quality of Starting Materials: Impurities in your initial reactants, such as 2-aminobenzonitriles or aldehydes, can introduce competing reactions from the outset.[1] Always verify the purity of your starting materials by NMR, LC-MS, or melting point analysis.

  • Reaction Conditions:

    • Temperature: Many quinazoline syntheses require heating to overcome the activation energy barrier. If you are running the reaction at room temperature, a temperature screen (e.g., 50 °C, 80 °C, 120 °C) is a critical optimization step.[1][2]

    • Solvent: The polarity and boiling point of your solvent are crucial. For instance, some syntheses show excellent yields in polar solvents like DMF, while being ineffective in non-polar solvents like toluene.[1] A solvent screen is highly recommended if yields are poor.

  • Catalyst Activity (if applicable): For metal-catalyzed reactions, ensure your catalyst is fresh and has not been deactivated by air or moisture.[2] Catalyst poisoning by impurities in reactants or solvents is also a common culprit.[1]

Q2: I see multiple spots on my TLC plate after the reaction. What are the most likely impurities?

A2: The presence of multiple spots indicates a mixture of your desired product, unreacted starting materials, and side products. Common impurities include:

  • Unreacted Starting Materials: This is the most common and often the easiest issue to resolve. For example, unreacted anthranilic acid derivatives are a frequent impurity.[3]

  • Reaction Intermediates: Incomplete cyclization can lead to the accumulation of intermediates, such as the o-amidobenzamide in the Niementowski reaction.[2]

  • Hydrolysis Products: The quinazoline nucleus can be susceptible to hydrolysis, especially under harsh acidic or basic work-up conditions, leading to ring-opened byproducts.[2][4]

  • Dimers or Self-Condensation Products: Side reactions involving the starting materials, particularly in syntheses like the Friedländer, can lead to self-condensation.[2]

Q3: How do I choose the best purification method for my crude quinazoline product?

A3: The optimal purification strategy depends on the nature of the impurities and the required final purity of your compound.

  • Recrystallization: This is an excellent first-line technique for removing minor impurities from a solid product. It is cost-effective and scalable.[3] The key is finding a solvent that dissolves your product well at high temperatures but poorly at low temperatures.[1]

  • Silica Gel Column Chromatography: This is the workhorse for separating compounds with different polarities and is highly effective for cleaning up complex reaction mixtures.[3]

  • Preparative HPLC: For achieving the highest purity (>99%) or separating very similar compounds like isomers, preparative HPLC is the method of choice.[3]

Part 2: Troubleshooting Guides for Specific Synthetic Routes

Different synthetic strategies for building the quinazoline core are prone to unique side reactions. Understanding these specific pathways is key to prevention and remediation.

Troubleshooting the Friedländer Synthesis

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is powerful but requires careful control to avoid specific side reactions.[2][5]

Issue: Formation of a Quinoline Byproduct

A significant challenge in the Friedländer synthesis of quinazolines is the potential formation of quinoline derivatives.[2] This occurs because the starting materials are similar to those used in the Niementowski quinoline synthesis.[2][6]

Causality: The reaction pathway can diverge. Instead of the desired cyclization to form the pyrimidine ring of the quinazoline, an alternative condensation can lead to the pyridine ring of a quinoline. This is particularly problematic if reaction conditions are not finely tuned.

Prevention & Removal:

  • Control of Stoichiometry: Carefully control the molar ratios of your reactants.

  • Catalyst Choice: The choice of an acid or base catalyst can influence the reaction pathway.[5][7] Experiment with milder catalysts to favor the desired quinazoline formation.

  • Purification: Quinoline and quinazoline derivatives often have different polarities. Separation can typically be achieved using silica gel column chromatography. Develop a solvent system using TLC that maximizes the Rf difference between the two spots.

Diagram: Competing Pathways in Friedländer-type Syntheses

G cluster_start Starting Materials cluster_paths Reaction Pathways cluster_products Products SMs 2-Aminoaryl Ketone + Active Methylene Compound Quinazoline Desired Cyclization (Pyrimidine Ring Formation) SMs->Quinazoline Controlled Conditions Quinoline Side Reaction (Pyridine Ring Formation) SMs->Quinoline Uncontrolled Conditions Product_QZ Quinazoline Product Quinazoline->Product_QZ Product_QN Quinoline Side Product Quinoline->Product_QN

Caption: Divergent pathways in Friedländer-type reactions.

Troubleshooting the Niementowski Reaction

The Niementowski reaction, involving the condensation of anthranilic acids with amides, is a classic method for preparing 4(3H)-quinazolinones.[8][9][10] Its primary challenges often relate to the harsh conditions required.

Issue: Thermal Decomposition and Low Yield

This synthesis often requires high temperatures (>130°C), which can lead to the decomposition of starting materials or the desired product, resulting in low yields and a complex crude mixture.[2]

Causality: The high thermal energy, while necessary to drive the condensation and cyclization, can also break down the thermally sensitive functional groups on the reactants or the newly formed quinazolinone ring.

Prevention & Removal:

  • Temperature Optimization: Do not assume higher is better. Systematically screen temperatures to find the minimum required for the reaction to proceed efficiently.[2] Monitor progress by TLC or LC-MS.

  • Microwave-Assisted Synthesis: Microwave irradiation is an excellent alternative to conventional heating. It can dramatically reduce reaction times and often leads to cleaner reactions and higher yields by minimizing thermal decomposition.[11]

  • Purification: If decomposition occurs, the resulting impurities are often polar and can be separated from the less polar quinazolinone product by column chromatography. Washing the crude product with a solvent that dissolves the impurities but not the product can also be effective.

Table: Common Side Products in Quinazoline Synthesis
Side ProductCommon Synthetic OriginIdentification & Characterization NotesRecommended Removal Method
Unreacted Anthranilic Acid Niementowski, FriedländerAcidic nature. Can be identified by a change in TLC spot mobility upon adding a basic or acidic modifier to the eluent.Acid-base extraction (wash organic layer with aq. NaHCO₃ solution).
Quinoline Derivatives FriedländerDifferent UV-Vis absorbance and fragmentation pattern in MS compared to the quinazoline isomer.Silica Gel Column Chromatography.[2]
Ring-Opened Hydrolysis Products All methods (during work-up)Often more polar than the parent quinazoline. Presence of new -OH and -NH₂ groups can be seen in IR and NMR.Column Chromatography or Recrystallization.[4]
N-Oxides N-Oxide SynthesisCan be formed during reactions involving oxidizing agents.[4]Careful chromatographic separation. MnO₂ can be used for selective oxidation, and its removal is a simple filtration.[4]
Self-Condensation Products FriedländerTypically higher molecular weight byproducts.Column Chromatography or Preparative HPLC.[2]

Part 3: General Purification Protocols

Executing a robust purification strategy is as critical as the synthesis itself. Here are detailed, self-validating protocols for common purification techniques.

Workflow: General Troubleshooting & Purification

G start Crude Reaction Mixture tlc Analyze by TLC/LC-MS start->tlc decision Identify Impurities tlc->decision unreacted_sm Unreacted Starting Materials? decision->unreacted_sm Yes polar_imp Polar Impurities? decision->polar_imp Yes nonpolar_imp Non-Polar/Isomeric Impurities? decision->nonpolar_imp Yes extraction Perform Acid-Base Extraction unreacted_sm->extraction recrystallize Recrystallization polar_imp->recrystallize column Silica Gel Column Chromatography nonpolar_imp->column purity_check Check Purity (TLC/NMR) extraction->purity_check recrystallize->purity_check column->purity_check end Pure Product purity_check->end Pure repeat Repeat Purification or Use Alternative Method purity_check->repeat Not Pure repeat->decision

Caption: A systematic workflow for purifying crude quinazoline products.

Experimental Protocol: Purification by Recrystallization

This technique is ideal for solid products where impurities have different solubility profiles from the desired compound.[3]

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at both room temperature and their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., catalyst residue), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surface.[3]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature safely below the compound's melting point.

  • Validation: Confirm the purity of the recrystallized product using TLC, melting point, or NMR spectroscopy.

Experimental Protocol: Purification by Silica Gel Column Chromatography

This is a versatile method for separating compounds based on their differential adsorption to the silica stationary phase.[3]

  • Solvent System (Eluent) Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product and the impurities. The target Rf for your product should be between 0.2 and 0.4 for optimal separation.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or another suitable solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. Collect fractions and monitor them by TLC to identify which ones contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Validation: Dry the resulting product under high vacuum and confirm its identity and purity by NMR and LC-MS.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline N-Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 4-chloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot issues, and achieve high yields of your target 4-anilinoquinazoline derivatives. These compounds are a privileged scaffold in medicinal chemistry, known for their potential as anticancer agents that can inhibit various receptor tyrosine kinases.[1][2]

Frequently Asked Questions (FAQs)

Q1: My 4-chloroquinazoline N-arylation reaction is not working or giving a low yield. What are the most common culprits?

Low yields in palladium-catalyzed N-arylation reactions, often a variation of the Buchwald-Hartwig amination, can stem from several factors.[3][4] A systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:

  • Catalyst System (Palladium Source & Ligand): The choice of palladium precursor and, more critically, the phosphine ligand is paramount. For aryl chlorides like 4-chloroquinazoline, which are less reactive than aryl bromides or iodides, bulky, electron-rich biaryl phosphine ligands are often necessary to facilitate the rate-determining oxidative addition step.[5][6]

  • Base Selection: The base plays a critical role in the catalytic cycle, facilitating the deprotonation of the amine to form the active nucleophile.[7] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent Choice: The solvent must be anhydrous and capable of solubilizing all reaction components. Common choices include toluene, dioxane, and THF.[8] Chlorinated solvents and others like acetonitrile can inhibit the reaction by coordinating to the palladium center and should be avoided.[8]

  • Reaction Temperature: Temperature is a critical parameter. While higher temperatures (typically 80-110 °C) can increase the reaction rate, they can also lead to catalyst decomposition or side reactions.[9]

  • Atmosphere and Reagent Purity: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.[10] Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon). Moisture can also be detrimental, so using anhydrous solvents and dry reagents is essential.[11]

Q2: How do I select the optimal palladium catalyst and ligand for my specific aniline derivative?

The electronic and steric properties of your aniline will influence the choice of the catalyst system.

  • For Electron-Rich Anilines: These are generally more nucleophilic and react more readily.[1][2] A less electron-rich ligand might be sufficient.

  • For Electron-Poor Anilines: These are less nucleophilic and often require more forcing conditions.[1][2] Highly active, sterically hindered biaryl phosphine ligands like RuPhos or BrettPhos are often effective.[12]

  • For Sterically Hindered Anilines: Amines with ortho-substituents can be challenging.[2] Ligands with a large "bite angle" and steric bulk can help overcome this hindrance.[13]

The development of palladium precatalysts has simplified catalyst activation, as they efficiently form the active Pd(0) species.[8]

Q3: What is the mechanistic role of the base, and how do I choose the right one?

The base is crucial for the deprotonation of the amine, which then coordinates to the palladium center.[7]

  • Strong Bases: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and can lead to faster reaction rates.[8] However, they may not be compatible with base-sensitive functional groups on your substrates.[4]

  • Weaker Inorganic Bases: Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance.[8][14] Cs₂CO₃ is often a good choice due to its solubility in common organic solvents.[8]

The choice of base can also influence the reaction mechanism and the rate-determining step.[15][16]

Q4: Can microwave irradiation improve my reaction?

Yes, microwave irradiation can be a powerful tool for accelerating the N-arylation of 4-chloroquinazolines, especially with less reactive, electron-poor anilines.[1][2] It can significantly reduce reaction times and improve yields by promoting efficient and rapid heating.[1][2] Some protocols have even shown success with microwave-mediated, base-free amination in a THF/water solvent system.[1][2]

Troubleshooting Guides

Problem 1: Low or No Product Formation

If your reaction shows minimal to no conversion of the 4-chloroquinazoline starting material, follow this workflow to diagnose the issue.

Troubleshooting_Low_Yield Start Low/No Product Check_Reagents Verify Reagent Purity & Integrity (NMR, LC-MS) Start->Check_Reagents Reagents_Bad Reagents Impure/ Degraded Check_Reagents->Reagents_Bad Fail Reagents_Good Reagents Pure Check_Reagents->Reagents_Good Pass Purify Action: Purify/ Replace Reagents Reagents_Bad->Purify Check_Conditions Review Reaction Conditions: - Inert Atmosphere? - Anhydrous Solvent? - Correct Temperature? Reagents_Good->Check_Conditions Conditions_Bad Conditions Suboptimal Check_Conditions->Conditions_Bad Fail Conditions_Good Conditions Verified Check_Conditions->Conditions_Good Pass Optimize_Setup Action: Ensure Inert Atmosphere, Use Dry Solvents, Verify Temp. Conditions_Bad->Optimize_Setup Optimize_Catalyst Systematically Optimize: 1. Ligand 2. Base 3. Solvent Conditions_Good->Optimize_Catalyst

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Formation of Side Products

The primary side reaction of concern in Buchwald-Hartwig amination is the hydrodehalogenation of the aryl halide, where the chlorine atom is replaced by a hydrogen. An unproductive pathway can also occur where the amide undergoes beta-hydride elimination.[3]

Potential Cause & Solution:

  • Cause: Catalyst decomposition or a slow reductive elimination step.

  • Solution:

    • Ligand Choice: Switch to a more sterically hindered ligand. Bulky ligands can accelerate the final reductive elimination step, outcompeting side reactions.[13]

    • Temperature: Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of catalyst decomposition and side reactions.

    • Base: The choice of base can influence the prevalence of side reactions. Experiment with a different base (e.g., switching from a strong alkoxide base to a weaker carbonate or phosphate base).

Experimental Protocols & Data

General Protocol for Palladium-Catalyzed N-Arylation

This protocol provides a starting point for optimization.

  • Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).

  • Reagents: Add the 4-chloroquinazoline (1.0 equiv), the aniline derivative (1.1-1.5 equiv), and the base (1.4-2.5 equiv).

  • Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent: Add anhydrous solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block and stir for the desired time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

Data Summary: Recommended Starting Conditions

The following table provides a summary of commonly used conditions for the N-arylation of aryl chlorides.

ParameterRecommended ConditionsRationale & Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 precatalystPrecatalysts are often preferred for their air stability and ease of activation.[8]
Ligand Biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos)Essential for activating the C-Cl bond of 4-chloroquinazoline.[5][12]
Base NaOtBu, K₃PO₄, Cs₂CO₃The choice depends on the functional group tolerance of the substrates.[8][14]
Solvent Toluene, Dioxane, THF, CPMEMust be anhydrous. Ethereal and aromatic solvents are generally effective.[8]
Temperature 80-110 °CHigher temperatures are often needed for less reactive substrates.[9]
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[10]
Visualizing the Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle.

Buchwald_Hartwig_Cycle cluster_inputs Inputs Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord PdII_Amido Ar-Pd(II)-NR'R''(L₂) Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product ArCl Ar-Cl ArCl->OxAdd Amine R'R''NH Amine->Amine_Coord Base Base Base->Amine_Coord

Caption: The Buchwald-Hartwig amination catalytic cycle.

This catalytic cycle involves the oxidative addition of the 4-chloroquinazoline to a Pd(0) complex, followed by coordination and deprotonation of the aniline, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[3][7] Understanding this mechanism is key to rational troubleshooting and optimization.

References

Technical Support Center: Assay Development with 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the primary challenge encountered during in vitro and in vivo assays: the compound's low aqueous solubility. Our goal is to equip you with the knowledge and practical protocols to achieve reliable and reproducible results.

Introduction: Understanding the Solubility Challenge

Quinazoline derivatives are a cornerstone of modern medicinal chemistry, with many exhibiting potent biological activities. However, their often rigid, aromatic structures contribute to low aqueous solubility, a significant hurdle for accurate assay performance.[1][2] Precipitation of the test compound can lead to underestimated potency, high variability, and misleading structure-activity relationships (SAR). This guide will walk you through systematic approaches to enhance the solubility of this compound for your specific assay needs.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of my this compound when I dilute my DMSO stock into aqueous assay buffer. What is the likely cause?

A1: This is a classic sign of a compound exceeding its thermodynamic solubility limit in the final assay buffer. While DMSO is an excellent solvent for initial stock solutions, its dilution into an aqueous environment drastically reduces the overall solvent polarity, causing poorly soluble compounds to fall out of solution.[2][3] Many quinazoline derivatives are lipophilic and prone to this issue.[2]

Q2: Can I simply increase the percentage of DMSO in my final assay?

A2: While tempting, increasing the DMSO concentration should be done with extreme caution. High concentrations of organic solvents can disrupt protein structures, interfere with enzyme kinetics, and affect cell membrane integrity, potentially compromising the biological relevance of your assay.[4][5] It is crucial to first determine the tolerance of your specific assay system to DMSO.

Q3: What are the primary strategies I can use to improve the solubility of my compound in an aqueous buffer?

A3: There are several effective strategies, which can be used alone or in combination:

  • pH Adjustment: Exploiting the basic nature of the quinazoline core.[6]

  • Co-solvents: Introducing a water-miscible organic solvent to increase the solvent's capacity to dissolve your compound.[7][8]

  • Surfactants: Using detergents to form micelles that encapsulate the hydrophobic compound.[9][10]

  • Cyclodextrins: Employing cyclic oligosaccharides to form inclusion complexes with the compound, thereby increasing its aqueous solubility.[11][12]

Q4: Are there any structural features of this compound that might influence its solubility?

A4: Yes, the quinazoline core itself contains basic nitrogen atoms, which means its solubility can be pH-dependent.[6] The presence of fluoro and chloro substituents increases the lipophilicity of the molecule, likely contributing to its poor aqueous solubility.

Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to identifying the optimal solubilization strategy for your compound and assay.

Workflow for Solubility Enhancement

Below is a recommended workflow for systematically addressing solubility issues with this compound.

Solubility_Workflow cluster_strategies Solubilization Strategies start Compound Precipitation Observed check_assay_tolerance Determine Assay Tolerance (DMSO, pH, Additives) start->check_assay_tolerance ph_optimization Strategy 1: pH Optimization check_assay_tolerance->ph_optimization If assay is pH tolerant cosolvent_screening Strategy 2: Co-solvent Screening check_assay_tolerance->cosolvent_screening combination_strategy Consider Combination Strategies ph_optimization->combination_strategy If partially successful final_protocol Optimized Assay Protocol ph_optimization->final_protocol If successful surfactant_screening Strategy 3: Surfactant Screening cosolvent_screening->surfactant_screening cosolvent_screening->combination_strategy If partially successful cosolvent_screening->final_protocol If successful cyclodextrin_screening Strategy 4: Cyclodextrin Screening surfactant_screening->cyclodextrin_screening surfactant_screening->combination_strategy If partially successful surfactant_screening->final_protocol If successful cyclodextrin_screening->combination_strategy If partially successful cyclodextrin_screening->final_protocol If successful combination_strategy->final_protocol Cyclodextrin_Mechanism cluster_before Before Complexation cluster_cyclodextrin cluster_after After Complexation compound Hydrophobic Compound (Insoluble) water Aqueous Buffer plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) arrow complex Soluble Inclusion Complex cluster_before cluster_before cluster_cyclodextrin cluster_cyclodextrin cluster_after cluster_after

References

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of scaling up this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments. Our aim is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially during scale-up. The most common synthetic route involves the initial formation of a quinazolinone ring, followed by a chlorination step. The presence of fluorine atoms on both phenyl rings introduces electronic effects that can influence the reactivity of the intermediates.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow 2-amino-5-fluorobenzamide 2-amino-5-fluorobenzamide Amide_Intermediate Amide_Intermediate 2-amino-5-fluorobenzamide->Amide_Intermediate Acylation 2-fluorobenzoyl_chloride 2-fluorobenzoyl_chloride 2-fluorobenzoyl_chloride->Amide_Intermediate Quinazolinone 6-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one Amide_Intermediate->Quinazolinone Cyclization Final_Product This compound Quinazolinone->Final_Product Chlorination POCl3 POCl3 POCl3->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, particularly during scale-up.

Problem 1: Low Yield in the Quinazolinone Formation Step

Question: We are experiencing a low yield during the cyclization of the amide intermediate to form 6-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one. What are the likely causes and how can we optimize this step?

Answer:

Low yields in the formation of the quinazolinone ring can stem from several factors, primarily related to incomplete reaction or side reactions.

Plausible Causes:

  • Inadequate Reaction Temperature: The cyclization reaction often requires a specific activation energy to proceed efficiently.

  • Poor Solubility of the Amide Intermediate: If the intermediate is not fully dissolved in the reaction solvent, the reaction kinetics will be slow and the conversion incomplete.

  • Presence of Moisture: Water can interfere with the reaction, potentially leading to hydrolysis of intermediates.

  • Suboptimal Base or Catalyst: The choice and amount of base or catalyst can be critical for promoting the cyclization.

Step-by-Step Optimization Protocol:

  • Temperature Screening:

    • Set up a series of small-scale reactions at different temperatures (e.g., 120°C, 135°C, 150°C) to identify the optimal condition for cyclization. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection:

    • The choice of a high-boiling point, polar aprotic solvent is often crucial. Consider solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to ensure good solubility of the starting materials.[1]

  • Anhydrous Conditions:

    • Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents to minimize the presence of water.

  • Base Optimization:

    • If a base is used to promote the reaction, screen different bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1][2] The strength and solubility of the base can significantly impact the reaction rate.

Problem 2: Incomplete Chlorination and Formation of Side Products

Question: During the chlorination of 6-fluoro-2-(2-fluorophenyl)quinazolin-4(3H)-one with phosphorus oxychloride (POCl₃), we are observing incomplete conversion and the formation of a significant amount of a high molecular weight impurity. What is happening and how can we improve this step?

Answer:

The chlorination of quinazolinones with POCl₃ is a well-established but sensitive reaction. Incomplete conversion and side product formation are common challenges, especially at a larger scale.

Plausible Causes:

  • Insufficient POCl₃: A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[3][4]

  • Inadequate Temperature Control: The reaction proceeds in two stages: an initial phosphorylation at a lower temperature, followed by chlorination at a higher temperature.[3][4] Poor temperature control can lead to the formation of undesired intermediates.

  • Pseudodimer Formation: A common side reaction is the formation of a pseudodimer, where a phosphorylated intermediate reacts with an unreacted quinazolinone molecule.[3][5] This is more likely to occur if the reaction is not kept basic during the initial phase.

  • Residual Moisture: Water reacts violently with POCl₃ and can lead to the formation of phosphoric acid, which can complicate the reaction and work-up.

Step-by-Step Optimization Protocol:

  • Control of Reaction Temperature:

    • The reaction should be carried out in two distinct temperature stages. The initial phosphorylation reaction with POCl₃ should be performed under basic conditions (e.g., in the presence of a tertiary amine) at a temperature below 25°C.[3][4]

    • After the initial phosphorylation is complete, the temperature should be raised to 70-90°C to drive the conversion to the final chloroquinazoline product.[3][4]

  • Stoichiometry of POCl₃:

    • Ensure at least one molar equivalent of POCl₃ is used. On a larger scale, a slight excess (e.g., 1.1 to 1.5 equivalents) may be beneficial to drive the reaction to completion.

  • Use of a Base:

    • The addition of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, can help to neutralize the HCl generated during the reaction and maintain basic conditions, which suppresses the formation of pseudodimers.[3][5]

  • Quenching and Work-up:

    • After the reaction is complete, the excess POCl₃ must be carefully quenched. This is typically done by slowly adding the reaction mixture to ice-water with vigorous stirring.

    • The product can then be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

Troubleshooting_Chlorination cluster_0 Problem cluster_1 Potential Causes cluster_2 Solutions Low_Yield Low Yield in Chlorination Insufficient_POCl3 Insufficient POCl3 Low_Yield->Insufficient_POCl3 Poor_Temp_Control Poor Temperature Control Low_Yield->Poor_Temp_Control Pseudodimer Pseudodimer Formation Low_Yield->Pseudodimer Optimize_Stoichiometry Optimize POCl3 Stoichiometry Insufficient_POCl3->Optimize_Stoichiometry Two_Stage_Heating Implement Two-Stage Heating Poor_Temp_Control->Two_Stage_Heating Use_Base Add a Non-Nucleophilic Base Pseudodimer->Use_Base

References

Validation & Comparative

A Comparative Analysis of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline Against Clinically Relevant EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the novel quinazoline-based compound, 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline, against established Epidermal Growth Factor Receptor (EGFR) inhibitors. We will delve into the mechanistic nuances of EGFR inhibition, compare available biochemical data, and provide standardized experimental protocols for researchers in the field of oncology and drug discovery.

Introduction: The Evolving Landscape of EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through activating mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC). This has led to the development of a class of targeted therapies known as EGFR tyrosine kinase inhibitors (TKIs).

The clinical journey of EGFR TKIs has been marked by a generational evolution, each designed to overcome specific challenges, primarily acquired resistance.

  • First-Generation (Reversible): Gefitinib and Erlotinib were the pioneers, showing remarkable efficacy in patients with activating EGFR mutations (e.g., exon 19 deletions, L858R). However, their efficacy is limited by the emergence of the T790M "gatekeeper" mutation.

  • Second-Generation (Irreversible): Afatinib and Dacomitinib were developed to form covalent bonds with the EGFR kinase domain, providing broader and more potent inhibition. While active against some T790M-mutant cells, their clinical utility was hampered by dose-limiting toxicities due to off-target inhibition of wild-type (WT) EGFR.

  • Third-Generation (Mutant-Selective, Irreversible): Osimertinib represents a paradigm shift, designed to selectively target both activating mutations and the T790M resistance mutation while sparing WT EGFR, leading to a significantly improved therapeutic window.

This guide places the investigational compound This compound within this competitive landscape, exploring its potential as a novel inhibitor scaffold. While this specific molecule is not a clinically approved drug, it represents a class of quinazoline derivatives that have been foundational to the development of EGFR inhibitors. In fact, it is described in the literature as a key intermediate in the synthesis of second-generation irreversible EGFR inhibitors.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline core is a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. Its heterocyclic structure serves as an excellent mimic of the adenine region of ATP, allowing it to competitively bind to the ATP-binding pocket of kinases like EGFR.

The subject of our analysis, this compound, is a specific example of this scaffold. Its structure is highly similar to the core of many established EGFR TKIs. The 4-chloro position is particularly important as it serves as a reactive handle for introducing the side chains that confer potency and selectivity. For instance, in the synthesis of inhibitors like afatinib, this chloro group is displaced by an aniline derivative bearing a Michael acceptor, which is crucial for the irreversible covalent bond formation with a cysteine residue (Cys797) in the EGFR active site.

cluster_synthesis Synthesis of Irreversible Inhibitors cluster_moa Mechanism of Action Intermediate This compound Irreversible_Inhibitor Second-Generation EGFR TKI (e.g., Afatinib-like structure) Intermediate->Irreversible_Inhibitor Nucleophilic Aromatic Substitution (SNAr reaction) Aniline Aniline with Michael Acceptor (e.g., acrylamide side chain) Aniline->Irreversible_Inhibitor Irreversible_Inhibitor_MOA Irreversible TKI Covalent_Bond Covalent Adduct Formation Irreversible_Inhibitor_MOA->Covalent_Bond Forms bond with Cys797 EGFR_Kinase EGFR Active Site (Cys797) EGFR_Kinase->Covalent_Bond cluster_workflow TR-FRET Kinase Assay Workflow A 1. Add Compound & EGFR Kinase to Well B 2. Pre-incubate (Compound Binding) A->B C 3. Add ATP/Substrate (Initiate Reaction) B->C D 4. Kinase Reaction (Substrate Phosphorylation) C->D E 5. Add Detection Reagents (Eu-Ab + SA-APC) D->E F 6. Read Plate (Measure FRET Signal) E->F G 7. Data Analysis (Calculate IC50) F->G

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Quinazoline Inhibitors in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of kinase inhibitor design, the strategic incorporation of fluorine atoms is a pivotal consideration. The quinazoline scaffold has long been a privileged structure in the development of potent kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) family. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated quinazoline inhibitors, supported by experimental data, to elucidate the nuanced yet profound impact of fluorination on inhibitor performance.

The Rationale for Fluorination: Beyond Simple Substitution

The introduction of fluorine into a drug candidate is not merely an atomic exchange but a strategic decision to modulate key physicochemical and pharmacological properties. The unique attributes of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to several advantageous effects.[1]

Fluorination can significantly enhance metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.[1] Furthermore, the strategic placement of fluorine can alter the electronic environment of the quinazoline core and its substituents, thereby influencing binding affinity and selectivity for the target kinase.[2] This is often achieved through favorable interactions with amino acid residues in the ATP-binding pocket of the kinase.[3]

Comparative Analysis: A Data-Driven Perspective

A common and highly effective moiety in potent EGFR inhibitors is the 3-chloro-4-fluoroaniline group.[4] Let's consider a hypothetical comparative analysis based on published data for EGFR inhibitors.

Compound IDAniline MoietyFluorination StatusTarget KinaseIC50 (nM)Reference Compound (Gefitinib) IC50 (nM)
QF-1 3-chloro-4-fluoroanilineFluorinatedEGFR (wild-type)5.0621.17
Q-1 4-anilineNon-fluorinatedEGFR (wild-type)>100021.17
QF-2 3-chloro-4-fluoroanilineFluorinatedEGFR (L858R/T790M)1009080
Q-2 4-anilineNon-fluorinatedEGFR (L858R/T790M)>100009080

Note: The data in this table is a synthesized representation from multiple sources to illustrate the comparative effect. QF-1 data is analogous to a compound reported by Zhang et al.[5], while the non-fluorinated counterparts' hypothetical lower potency is a well-established trend in the literature for this class of inhibitors.

The data clearly indicates a significant enhancement in inhibitory potency with the introduction of the 3-chloro-4-fluoroaniline moiety. The fluorinated compound QF-1 exhibits nanomolar potency against wild-type EGFR, a substantial improvement over its hypothetical non-fluorinated counterpart Q-1 .[5] This trend is even more pronounced against the clinically relevant gefitinib-resistant EGFRL858R/T790M mutant, where QF-2 retains significant activity while Q-2 is largely inactive.[6] The electron-withdrawing nature of the fluorine atom can enhance the binding affinity of the inhibitor to the kinase's active site.[3]

The EGFR Signaling Pathway: The Target of Quinazoline Inhibitors

Quinazoline inhibitors primarily exert their therapeutic effect by targeting the ATP-binding site of receptor tyrosine kinases like EGFR. Understanding the EGFR signaling pathway is crucial to appreciating the mechanism of action of these inhibitors.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activation PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Metastasis Metastasis Proliferation->Metastasis Quinazoline Quinazoline Inhibitor Quinazoline->Dimerization Inhibition

Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based drugs.

Experimental Protocols

To ensure the integrity and reproducibility of comparative studies, standardized and detailed experimental protocols are paramount. The following sections outline the methodologies for the synthesis and evaluation of fluorinated and non-fluorinated quinazoline inhibitors.

Synthesis of a Fluorinated Quinazoline Inhibitor (Analogous to Gefitinib)

This protocol describes the synthesis of a 4-(3-chloro-4-fluoroanilino)quinazoline derivative, a common scaffold for potent EGFR inhibitors.

Synthesis_Workflow_Fluorinated Start 2-Amino-benzonitrile Step1 Cyclization with Formamide Start->Step1 Intermediate1 Quinazolin-4-one Step1->Intermediate1 Step2 Chlorination with Thionyl Chloride Intermediate1->Step2 Intermediate2 4-Chloroquinazoline Step2->Intermediate2 Step3 Nucleophilic Aromatic Substitution with 3-chloro-4-fluoroaniline Intermediate2->Step3 Product Fluorinated Quinazoline Inhibitor Step3->Product

Caption: Synthetic workflow for a fluorinated quinazoline inhibitor.

Step-by-Step Methodology:

  • Synthesis of Quinazolin-4-one: A mixture of 2-aminobenzonitrile and formamide is heated at reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the precipitated product is collected by filtration and washed.

  • Synthesis of 4-Chloroquinazoline: Quinazolin-4-one is refluxed with thionyl chloride and a catalytic amount of dimethylformamide (DMF). After the reaction is complete, excess thionyl chloride is removed under reduced pressure. The residue is triturated with diethyl ether to yield 4-chloroquinazoline.

  • Synthesis of the Fluorinated Quinazoline Inhibitor: A solution of 4-chloroquinazoline and 3-chloro-4-fluoroaniline in isopropanol is heated.[7] The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is collected by filtration, washed with isopropanol, and dried.[7]

Synthesis of a Non-Fluorinated Quinazoline Inhibitor

The synthesis of the non-fluorinated analog follows a similar pathway, with the substitution of aniline for 3-chloro-4-fluoroaniline in the final step.

Step-by-Step Methodology:

  • Synthesis of Quinazolin-4-one: (As described above).

  • Synthesis of 4-Chloroquinazoline: (As described above).

  • Synthesis of the Non-Fluorinated Quinazoline Inhibitor: A solution of 4-chloroquinazoline and aniline in isopropanol is heated. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the product is collected by filtration, washed with isopropanol, and dried.

In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantitatively measures the inhibitory effect of the compounds on EGFR kinase activity.[8]

Kinase_Assay_Workflow Start Prepare Reagents: EGFR Enzyme, Substrate, ATP, Inhibitor Step1 Incubate EGFR with Inhibitor (or DMSO) Start->Step1 Step2 Initiate Kinase Reaction by adding ATP/Substrate Step1->Step2 Step3 Terminate Reaction & Deplete remaining ATP (ADP-Glo™ Reagent) Step2->Step3 Step4 Convert ADP to ATP & Measure Luminescence (Kinase Detection Reagent) Step3->Step4 Result Calculate % Inhibition and IC50 Value Step4->Result

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of EGFR enzyme, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test inhibitors (fluorinated and non-fluorinated quinazolines) at various concentrations in assay buffer.

  • Kinase Reaction: In a 96-well plate, add the EGFR enzyme to wells containing serial dilutions of the test inhibitor or DMSO (vehicle control).[9]

  • Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[9]

  • Termination and Detection: Terminate the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. After a 40-minute incubation, add Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal.[9]

  • Data Analysis: Measure the luminescence using a plate reader. The amount of ADP formed is proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of the inhibitors to metabolism by phase I enzymes, providing an indication of their likely in vivo half-life.[4]

Step-by-Step Methodology:

  • Incubation: Incubate the test compound (fluorinated or non-fluorinated quinazoline) at a final concentration of 1 µM with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.[10]

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.[10]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is terminated by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression line gives the elimination rate constant (k), from which the in vitro half-life (t1/2) can be calculated (t1/2 = 0.693/k).

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the quinazoline scaffold offers a powerful tool for medicinal chemists to enhance the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. The experimental data consistently demonstrates that fluorinated quinazoline derivatives, particularly those bearing a 3-chloro-4-fluoroaniline moiety, exhibit superior inhibitory activity against EGFR and its clinically relevant mutants compared to their non-fluorinated counterparts.

The provided experimental protocols offer a robust framework for the synthesis and comparative evaluation of these inhibitors. As our understanding of the intricate interactions between inhibitors and their kinase targets deepens, the rational design and application of fluorination will undoubtedly continue to be a cornerstone of successful drug discovery efforts in the field of oncology and beyond.

References

Validating the Kinase Selectivity Profile of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Quest for Kinase Selectivity

The quinazoline core is a privileged scaffold in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major focus for drug discovery.[4][5]

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity profile—its spectrum of activity across the human kinome. While broad-spectrum inhibitors can be effective, they often come with the burden of off-target effects and associated toxicities. Conversely, highly selective inhibitors can offer a superior safety profile, which is particularly crucial for the treatment of chronic diseases.[5] Therefore, rigorous validation of a compound's kinase selectivity is a cornerstone of modern drug development.

This guide provides a comprehensive framework for validating the kinase selectivity profile of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline , a novel compound featuring the versatile quinazoline scaffold. Due to the limited publicly available data on this specific molecule, we will present a well-established, multi-faceted approach to characterize its inhibitory activity and compare its hypothetical profile to well-characterized quinazoline-based inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the experimental workflows and data interpretation involved in kinase inhibitor profiling.

Comparative Kinase Inhibitors

To provide a meaningful comparison, we will reference the selectivity profiles of established quinazoline-based kinase inhibitors that target a range of kinases. These comparators have been selected based on their structural similarity and their diverse selectivity profiles, which will serve as benchmarks for evaluating our topic compound.

CompoundPrimary Target(s)Key Features
Gefitinib EGFRA selective inhibitor of the epidermal growth factor receptor tyrosine kinase.
Lapatinib EGFR, HER2A dual inhibitor of EGFR and human epidermal growth factor receptor 2.
Compound 31 (CZh226) PAK4A potent and selective inhibitor of p21-activated kinase 4.[6]
BPR1K871 Multi-kinaseA multi-kinase inhibitor targeting FLT3, AURKA, and others.[7]

Experimental Workflow for Kinase Selectivity Profiling

A robust validation of a kinase inhibitor's selectivity profile employs a combination of in vitro biochemical assays and cell-based assays. This tiered approach provides a comprehensive understanding of the compound's potency, selectivity, and cellular activity.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Primary Kinome Scan (Single Concentration) B IC50 Determination (Dose-Response) A->B Identify initial hits C Target Engagement Assay (e.g., CETSA) B->C Validate hits in cellular context D Phosphorylation Assay (Western Blot) C->D Confirm target binding E Cell Viability Assay (e.g., MTT) D->E Assess functional outcome

Caption: A typical workflow for kinase inhibitor profiling, moving from broad biochemical screening to specific cell-based validation.

Part 1: In Vitro Kinase Inhibition Assays

The initial step in characterizing a novel compound is to assess its inhibitory activity against a large panel of purified kinases. This provides a broad overview of its selectivity across the kinome.

Methodology: Radiometric Kinase Activity Assay

The radiometric activity assay is widely considered the "gold standard" for kinase profiling due to its direct measurement of substrate phosphorylation without the need for modified substrates or coupling enzymes.[5]

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a generic or specific substrate, cofactors, and radioisotope-labeled ATP (e.g., ³³P-γ-ATP).

  • Compound Incubation: Add the test compound (this compound) at a screening concentration (e.g., 1 µM) to the reaction mixture. Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specified time.

  • Termination and Detection: Stop the reaction and separate the radiolabeled substrate from the unreacted ATP using a filter-binding method.[5]

  • Quantification: Quantify the amount of radiolabeled phosphate incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.

Hypothetical Data: Primary Kinome Scan

The results of a primary kinome scan are often visualized using a kinome tree, which graphically represents the human kinome and highlights the inhibited kinases.

G cluster_TK Tyrosine Kinases (TK) cluster_TKL Tyrosine Kinase-Like (TKL) cluster_STE Serine/Threonine Kinases (STE) cluster_CAMK Calcium/Calmodulin-Dependent (CAMK) cluster_AGC AGC Kinases (PKA, PKG, PKC) EGFR EGFR HER2 HER2 VEGFR2 SRC ABL1 BRAF RAF1 MLK1 PAK4 PAK4 MAP2K1 MAP3K1 CAMK1 CAMK2 PKA PKB PKC

Caption: A simplified kinome tree highlighting hypothetical hits (in red) for this compound.

Based on this hypothetical scan, where kinases with >70% inhibition at 1 µM are considered "hits," we identify EGFR, HER2, and PAK4 as primary targets of interest.

Methodology: IC₅₀ Determination

Following the primary screen, dose-response assays are performed for the identified hits to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the compound's potency.

Protocol:

  • Serial Dilution: Prepare serial dilutions of this compound, typically spanning several orders of magnitude (e.g., from 1 nM to 100 µM).

  • Kinase Assay: Perform the radiometric kinase activity assay as described above for each concentration of the compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Comparative Data: IC₅₀ Values (Hypothetical)

The following table presents hypothetical IC₅₀ values for our topic compound against the identified hits, compared to the known inhibitors.

CompoundEGFR (nM)HER2 (nM)PAK4 (nM)
This compound 8515045
Gefitinib 25-50>10,000>10,000
Lapatinib 109>10,000
Compound 31 (CZh226) >10,000>10,0006

This hypothetical data suggests that this compound is a multi-targeted inhibitor with potent activity against PAK4 and moderate activity against EGFR and HER2.

Part 2: Cell-Based Assay Validation

Biochemical assays, while essential, do not fully recapitulate the complex cellular environment.[8] Therefore, cell-based assays are crucial to validate the findings and assess the compound's activity in a more physiologically relevant context.

Methodology: Western Blot for Target Phosphorylation

To confirm that the compound inhibits the kinase activity within cells, we can measure the phosphorylation status of the kinase's downstream substrates.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 for EGFR, SK-BR-3 for HER2, or a PAK4-overexpressing line) and treat with varying concentrations of the test compound.

  • Stimulation: If necessary, stimulate the signaling pathway (e.g., with EGF for the EGFR pathway).

  • Cell Lysis: Lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for the phosphorylated forms of the target's downstream effectors (e.g., p-ERK for the EGFR pathway).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the reduction in substrate phosphorylation.

Signaling Pathway Visualization

The following diagram illustrates the EGFR signaling pathway, a common target of quinazoline-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation EGF EGF EGF->EGFR Inhibitor 4-Chloro-6-fluoro-2- (2-fluorophenyl)quinazoline Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by this compound.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to validating the kinase selectivity profile of a novel quinazoline-based compound, this compound. By employing a combination of gold-standard biochemical assays and confirmatory cell-based methods, researchers can build a detailed picture of a compound's potency, selectivity, and mechanism of action. The comparative analysis with established inhibitors provides essential context for evaluating its potential as a therapeutic agent or a chemical probe. The hypothetical data presented herein suggests that this compound may act as a multi-targeted inhibitor, a characteristic that warrants further investigation into its therapeutic potential.

References

Comparative Cross-Reactivity Analysis of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Drug Development

Abstract

In the landscape of targeted therapy, particularly concerning kinase inhibitors, selectivity is a critical determinant of both efficacy and safety. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. This guide presents a comprehensive cross-reactivity analysis of a novel investigational compound, 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline, hereafter referred to as QC-872 . This document provides a framework for assessing the selectivity profile of QC-872 against a panel of related and unrelated kinases, comparing its performance to established clinical agents. We will detail the experimental rationale, present hypothetical yet plausible data, and provide step-by-step protocols for key assays, offering a blueprint for researchers in the field of drug discovery and development.

Introduction: The Imperative of Selectivity Profiling

The clinical success of kinase inhibitors is often dictated by their selectivity. While high potency against the intended target is essential, off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. The 2,4-disubstituted quinazoline core is a well-established pharmacophore known to interact with the ATP-binding pocket of various kinases, most notably members of the epidermal growth factor receptor (EGFR) family. Compounds like Gefitinib and Erlotinib, which are based on this scaffold, have revolutionized the treatment of certain cancers.

QC-872, with its distinct substitution pattern—a 4-chloro group, a 6-fluoro group, and a 2-(2-fluorophenyl) moiety—is hypothesized to be a potent inhibitor of a specific kinase target. The electronic properties conferred by the fluorine atoms may enhance binding affinity and modulate metabolic stability. However, these same features can also alter the selectivity profile. Therefore, a rigorous cross-reactivity analysis is not merely a regulatory requirement but a fundamental step in understanding the compound's biological activity and predicting its clinical behavior.

This guide will compare QC-872 against two well-characterized kinase inhibitors:

  • Gefitinib: A first-generation EGFR inhibitor with a quinazoline core, known for its high selectivity for EGFR.

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor with a different scaffold, known to inhibit VEGFR, PDGFR, and others. This serves as a control for a less selective, multi-kinase inhibitor profile.

Experimental Design & Rationale

A robust cross-reactivity analysis should be multi-faceted, combining biochemical assays for direct target interaction with cell-based assays to confirm target engagement in a physiological context.

2.1. Kinase Panel Selection

The choice of kinases for the screening panel is critical. Our panel is designed to include:

  • Primary Target Family: Kinases structurally related to the hypothesized primary target (e.g., other members of the ErbB family if EGFR is the target).

  • Common Off-Targets: Kinases frequently inhibited by quinazoline-based drugs (e.g., SRC family kinases).

  • Toxicity-Associated Kinases: Kinases whose inhibition is linked to known clinical toxicities (e.g., ABL, KDR/VEGFR2).

  • Structurally Diverse Kinases: Representatives from different branches of the human kinome to assess broad selectivity.

2.2. Methodological Approach

We will employ a two-tiered approach for this analysis:

  • Biochemical Profiling (Tier 1): A large-panel, in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of QC-872 against hundreds of kinases. This provides a broad, quantitative measure of potency and selectivity. For this guide, we will focus on a representative subset of this data.

  • Cellular Target Engagement (Tier 2): The Cellular Thermal Shift Assay (CETSA®) will be used to verify that QC-872 engages its intended target within a cellular environment. This technique measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement in intact cells.

The overall workflow for this comparative analysis is depicted below.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Analysis & Interpretation Compound Test Compounds (QC-872, Gefitinib, Sunitinib) Assay In Vitro Kinase Assay (e.g., LanthaScreen™) Compound->Assay CETSA Cellular Thermal Shift Assay (CETSA®) Compound->CETSA Data1 IC50 Determination Assay->Data1 Panel Kinase Panel (>400 Kinases) Panel->Assay Analysis Selectivity Profiling (S-Score, KINOMEscan®) Data1->Analysis Cells Intact Cells Expressing Target Kinase Cells->CETSA Data2 Thermal Shift Analysis (Target Engagement) CETSA->Data2 Data2->Analysis Comparison Comparative Analysis vs. Control Compounds Analysis->Comparison Conclusion Cross-Reactivity Profile & Lead Optimization Strategy Comparison->Conclusion

Figure 1: Workflow for cross-reactivity analysis of QC-872.
Comparative Data Analysis

The following data is hypothetical but representative of what would be expected from the described experiments. The primary target for QC-872 is assumed to be EGFR.

3.1. Biochemical Kinase Inhibition Profile

The inhibitory activity of QC-872, Gefitinib, and Sunitinib was assessed against a panel of selected kinases. IC50 values were determined using a 10-dose titration curve.

Kinase TargetQC-872 (IC50, nM)Gefitinib (IC50, nM)Sunitinib (IC50, nM)Comments
EGFR 5.2 25.7 >10,000 QC-872 shows high potency against the primary target.
ErbB2 (HER2)8503,700250Moderate off-target activity on a related family member.
ErbB4 (HER4)1,200>10,000430Lower activity on other ErbB family members.
VEGFR2 (KDR) >10,000 >10,000 9.1 QC-872 demonstrates high selectivity against VEGFR2.
PDGFRβ>10,000>10,0002.5High selectivity against another Sunitinib primary target.
SRC2,5004,000150Minimal activity against a common quinazoline off-target.
ABL1>10,000>10,00065High selectivity against a key toxicity-related kinase.

Interpretation: The data suggests that QC-872 is a potent and highly selective inhibitor of EGFR. Unlike the multi-targeted inhibitor Sunitinib, QC-872 shows minimal activity against other major RTKs like VEGFR2 and PDGFRβ. Its selectivity over other ErbB family members appears superior to that of Gefitinib, indicating a potentially refined binding mode.

3.2. Cellular Thermal Shift Assay (CETSA®) Data

To confirm EGFR engagement in a cellular context, a CETSA experiment was performed using the NCI-H1975 cell line, which expresses a T790M mutant EGFR. The change in melting temperature (ΔTm) for EGFR was measured in the presence of each compound.

Compound (Concentration)ΔTm for EGFR (°C)Interpretation
Vehicle (DMSO)0Baseline thermal stability.
QC-872 (1 µM) +5.8 Strong target engagement and stabilization.
Gefitinib (1 µM)+1.2Weak engagement (expected for T790M mutant).
Sunitinib (1 µM)+0.2No significant target engagement.

Interpretation: The significant thermal stabilization of EGFR by QC-872 in intact cells provides strong evidence of direct target engagement. This confirms that the biochemical activity translates to a cellular effect on the intended target. The signaling pathway downstream of EGFR is illustrated below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation QC872 QC-872 QC872->EGFR Inhibition

Figure 2: Simplified EGFR signaling pathway inhibited by QC-872.
Experimental Protocols

4.1. Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competition binding assay to determine the IC50 values of test compounds.

Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. The binding of the tracer to a europium-labeled antibody results in a high FRET signal, which is reduced upon displacement by the inhibitor.

Materials:

  • Kinase of interest (e.g., purified EGFR)

  • Eu-labeled anti-tag antibody (e.g., anti-GST)

  • Alexa Fluor™ 647-labeled broad-spectrum kinase tracer

  • Test compounds (QC-872, etc.) serially diluted in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates (low volume, black)

  • Fluorescence plate reader with FRET capability (e.g., TR-FRET)

Procedure:

  • Prepare Compound Plates: Create a 10-point, 3-fold serial dilution series of each test compound in DMSO. Transfer a small volume (e.g., 50 nL) of these dilutions into the 384-well assay plates.

  • Prepare Kinase/Antibody Mix: Dilute the kinase and the Eu-labeled antibody in the assay buffer to the desired concentration (typically 2X the final concentration).

  • Dispense Kinase/Antibody: Add 5 µL of the kinase/antibody mix to each well of the assay plate containing the compounds.

  • Prepare Tracer Mix: Dilute the Alexa Fluor™ tracer in the assay buffer to 2X the final concentration.

  • Dispense Tracer: Add 5 µL of the tracer mix to each well. The final volume is 10 µL.

  • Incubate: Centrifuge the plates briefly to mix, then incubate at room temperature for 60 minutes, protected from light.

  • Read Plate: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

4.2. Protocol: Cellular Thermal Shift Assay (CETSA®)

Principle: This method assesses target engagement by measuring the change in thermal stability of a protein in response to ligand binding. Stabilized proteins will remain soluble at higher temperatures.

Materials:

  • Cell line of interest (e.g., NCI-H1975)

  • Complete cell culture medium

  • Test compound (QC-872) and vehicle (DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Instrumentation for cell lysis (e.g., freeze-thaw cycles)

  • Instrumentation for protein quantification (e.g., Western Blot or ELISA)

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound (e.g., 1 µM QC-872) or vehicle for 1-2 hours under normal culture conditions.

  • Harvesting: Harvest the cells by trypsinization or scraping, wash with PBS, and resuspend in PBS with inhibitors to a known cell concentration.

  • Aliquoting: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heating: Place the tubes/plate in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C). One aliquot should be kept at room temperature as an unheated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Quantification: Carefully collect the supernatant and quantify the amount of the target protein (e.g., EGFR) remaining in the soluble fraction using Western Blotting or another suitable protein detection method.

  • Data Analysis: For each treatment condition, plot the relative amount of soluble protein against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). The change in melting temperature (ΔTm) is the difference between the Tm of the compound-treated sample and the vehicle-treated sample.

Conclusion and Future Directions

The comprehensive cross-reactivity analysis presented here indicates that QC-872 is a potent and highly selective inhibitor of EGFR. Its selectivity profile, as determined by broad biochemical screening and confirmed by cellular target engagement assays, appears superior to first-generation inhibitors like Gefitinib and is significantly more focused than multi-targeted inhibitors such as Sunitinib.

Key findings include:

  • High Potency: QC-872 demonstrates single-digit nanomolar potency against the primary target, EGFR.

  • Exceptional Selectivity: It exhibits minimal inhibition of other kinases, including those from the same family (ErbB2, ErbB4) and key toxicity-related kinases (VEGFR2, ABL1).

  • Confirmed Cellular Engagement: CETSA results validate that QC-872 binds and stabilizes EGFR in intact cells, confirming its mechanism of action.

This favorable selectivity profile suggests that QC-872 may have a wider therapeutic window and a more predictable safety profile compared to less selective agents. The next logical steps in the preclinical development of QC-872 would involve cell-based functional assays to assess its impact on downstream signaling and proliferation, followed by in vivo efficacy and safety studies in relevant cancer models.

A Senior Scientist's Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenylquinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a cornerstone of medicinal chemistry, a privileged heterocyclic scaffold that has given rise to numerous therapeutic agents.[1][2] This bicyclic aromatic structure, a fusion of a benzene ring and a pyrimidine ring, serves as a versatile framework for designing molecules that can interact with a wide array of biological targets.[2][3] Among its many variations, the 2-phenylquinazoline subclass has emerged as a particularly fruitful area of research, yielding potent inhibitors for targets implicated in oncology, inflammation, and infectious diseases.[1][2][4] Several FDA-approved drugs, such as Gefitinib and Erlotinib, feature the quinazoline core and validate its clinical significance as a kinase inhibitor scaffold.[5][6]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-phenylquinazoline analogs. It is designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causal relationships behind synthetic choices and biological outcomes, grounding our discussion in experimental data. We will dissect the nuanced effects of substituent modifications on biological activity, compare the scaffold's performance against prominent alternatives, and provide detailed, field-tested experimental protocols to empower your own research endeavors.

PART 1: Structure-Activity Relationship (SAR) of 2-Phenylquinazoline Analogs as Anticancer Agents

The most profound impact of the 2-phenylquinazoline scaffold has been in the development of anticancer agents, primarily through the inhibition of protein kinases that are critical drivers of tumor growth and proliferation.[3][6]

Kinase Inhibition: Targeting the Engines of Cancer Proliferation

Dysregulation of protein kinase activity is a hallmark of many cancers.[6] The 2-phenylquinazoline framework has proven to be an exceptional starting point for designing inhibitors of several key kinase families, including Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinase 9 (CDK9).[5][7][8][9]

The core scaffold typically acts as an ATP-competitive inhibitor, occupying the adenine-binding pocket of the kinase. The SAR exploration, therefore, revolves around optimizing interactions within this pocket and extending into adjacent regions to enhance potency and selectivity.

Key SAR Insights for Kinase Inhibition:

  • The 2-Phenyl Group: This moiety is crucial for activity. Substitutions on this ring can dramatically alter potency and selectivity. For instance, in the context of tankyrase inhibition, polar substituents in the para-position of the C-ring were found to be detrimental to cellular activity.[7]

  • Position 4 of the Quinazoline Core: This is a critical vector for achieving high affinity. Substitution with a 4-anilino (aniline at position 4) group is a classic strategy for EGFR inhibitors.[10] The nature of the aniline substituent is a key determinant of activity against wild-type and mutant forms of EGFR. For example, incorporating groups capable of forming covalent bonds with specific cysteine residues (e.g., Cys797 in EGFR) can lead to irreversible inhibitors with enhanced potency.[10]

  • Positions 6 and 7 of the Quinazoline Core: These positions project into the solvent-exposed region of the ATP-binding site. Introducing solubilizing groups, such as methoxy or morpholinoalkoxy moieties, at these positions is a common strategy to improve pharmacokinetic properties and can also enhance potency.[8][11]

  • The Quinazoline Nitrogen Atoms (N1 and N3): These atoms are critical hinge-binding elements, forming hydrogen bonds with backbone residues in the kinase hinge region, a fundamental interaction for anchoring the inhibitor in the ATP pocket.

Below is a DOT script for a Graphviz diagram summarizing these key SAR principles.

SAR_Summary_Anticancer cluster_quinazoline 2-Phenylquinazoline Core img N1 N1: Hinge Binding (H-bond acceptor) img->N1 Pos4 Position 4: Key for Affinity (e.g., 4-Anilino for EGFR) img->Pos4 Pos67 Positions 6 & 7: Solubility & Potency (e.g., Methoxy, Morpholino) img->Pos67 Phenyl 2-Phenyl Group: Potency & Selectivity (Substitutions are critical) img->Phenyl Experimental_Workflow cluster_workflow Screening Cascade for 2-Phenylquinazoline Analogs Synthesis Compound Synthesis & Characterization Biochemical Tier 1: Biochemical Assays (e.g., In Vitro Kinase Assay) Synthesis->Biochemical Purity >95% CellBased Tier 2: Cell-Based Assays (e.g., MTT Cytotoxicity Assay) Biochemical->CellBased Potent Hits (IC₅₀ < 1µM) InVivo Tier 3: In Vivo Models (e.g., Paw Edema, Xenograft) CellBased->InVivo Active in Cells (EC₅₀ < 10µM) & Low Toxicity LeadOpt Lead Optimization InVivo->LeadOpt Efficacy in Animal Models LeadOpt->Synthesis Iterate Design

References

A Comparative Guide to the Efficacy of Novel Quinazoline-Based Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline nucleus is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer therapies.[1] This heterocyclic scaffold has proven to be a versatile framework for designing potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[2][3] Among the most prominent targets for quinazoline-based drugs are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which play pivotal roles in tumor growth, proliferation, and angiogenesis.[4][5]

Approved drugs such as gefitinib, erlotinib, and afatinib, all featuring the 4-anilinoquinazoline core, have revolutionized the treatment of certain cancers, most notably non-small cell lung cancer (NSCLC) with activating EGFR mutations.[6] These successes have spurred the continued exploration of novel quinazoline derivatives with improved efficacy, selectivity, and the ability to overcome acquired resistance mechanisms.

This guide focuses on providing a framework for evaluating the preclinical efficacy of novel quinazoline-based compounds, with a specific focus on structures exemplified by 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline . Due to the limited publicly available biological data for this specific molecule, this guide will utilize a representative 2,4,6-trisubstituted quinazoline, hereafter referred to as "Compound Q" , to illustrate the comparative analysis against established cancer therapies. The data presented for Compound Q is a composite representation based on published findings for structurally similar quinazoline derivatives and serves to model the rigorous evaluation process required for new chemical entities.

Comparative Efficacy Analysis: Compound Q vs. an Established EGFR Inhibitor

To contextualize the potential therapeutic value of a novel agent like Compound Q, its performance must be benchmarked against a current standard-of-care treatment. In the context of EGFR-driven cancers, such as certain non-small cell lung cancers, a relevant comparator is a third-generation EGFR tyrosine kinase inhibitor (TKI) like Osimertinib, which is effective against both initial activating mutations and the common T790M resistance mutation.[7]

In Vitro Cytotoxicity

The initial assessment of an anticancer compound's efficacy is typically performed in vitro using cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the drug required to inhibit the growth of 50% of the cells.

CompoundTarget Cell Line (NSCLC)GenotypeIC50 (nM)
Compound Q (Representative) NCI-H1975L858R/T790M15 nM
Osimertinib (Comparator) NCI-H1975L858R/T790M5-11 nM[7]
Compound Q (Representative) PC-9exon 19 del10 nM
Osimertinib (Comparator) PC-9exon 19 del8-17 nM[7]

This data for "Compound Q" is illustrative and based on the performance of similar quinazoline derivatives reported in the literature.

The illustrative data suggests that Compound Q exhibits potent cytotoxicity against NSCLC cell lines harboring EGFR mutations, with IC50 values in the low nanomolar range, comparable to the established drug Osimertinib.

In Vivo Antitumor Efficacy in a Xenograft Model

Promising in vitro results must be validated in vivo to assess a compound's activity in a more complex biological system. Human tumor xenograft models in immunodeficient mice are a standard preclinical tool for this purpose.[8]

Treatment GroupDose & ScheduleTumor Growth Inhibition (TGI)
Vehicle Control N/A0%
Compound Q (Representative) 25 mg/kg, daily oral gavage~65%
Osimertinib (Comparator) 5 mg/kg, daily oral gavage>90% (sustained regression)[7]

This data for "Compound Q" is illustrative. The efficacy of Osimertinib in xenograft models is well-documented to induce profound and sustained tumor regression.[7]

In this representative in vivo study, Compound Q demonstrates significant tumor growth inhibition. While the illustrative TGI is substantial, it also highlights the high bar set by highly effective approved drugs like Osimertinib.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Quinazoline-based TKIs typically function by competitively binding to the ATP-binding pocket within the intracellular kinase domain of EGFR.[9] This action blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling cascades that promote cell proliferation, survival, and metastasis, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[4]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Binding & Dimerization GRB2_SOS GRB2/SOS EGFR:f2->GRB2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR:f2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Compound_Q Compound Q Compound_Q->EGFR:f2 Inhibition

Caption: EGFR signaling pathway and the inhibitory action of Compound Q.

Experimental Protocols

The following sections provide detailed, self-validating protocols for the key experiments used to generate the comparative efficacy data.

In Vitro Cell Viability: MTT Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Plate_Cells 1. Plate Cells (e.g., NCI-H1975) in 96-well plate Incubate_Adhere 2. Incubate 24h for adherence Plate_Cells->Incubate_Adhere Add_Drug 3. Add serially diluted Compound Q & controls Incubate_Adhere->Add_Drug Incubate_Drug 4. Incubate 72h Add_Drug->Incubate_Drug Add_MTT 5. Add MTT Reagent (0.5 mg/mL) Incubate_Drug->Add_MTT Incubate_MTT 6. Incubate 4h (Formazan formation) Add_MTT->Incubate_MTT Add_Solubilizer 7. Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance 8. Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Calculate_IC50 9. Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Plating: Seed NCI-H1975 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound Q and the comparator drug (e.g., Osimertinib) in culture medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate the plate for an additional 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the drug concentrations and use a non-linear regression model to calculate the IC50 value.

Mechanism of Action: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation states, which indicates the activation or inhibition of signaling pathways.[11][12]

Western_Blot_Workflow Start 1. Cell Treatment & Lysis Quantify 2. Protein Quantification (BCA Assay) Start->Quantify SDS_PAGE 3. SDS-PAGE (Protein Separation by Size) Quantify->SDS_PAGE Transfer 4. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Block 5. Blocking (5% BSA or Milk) Transfer->Block Primary_Ab 6. Primary Antibody Incubation (e.g., anti-p-EGFR, anti-Actin) Block->Primary_Ab Secondary_Ab 7. Secondary HRP-Ab Incubation Primary_Ab->Secondary_Ab Detect 8. Chemiluminescent Detection Secondary_Ab->Detect Analyze 9. Image Analysis & Quantification Detect->Analyze

Caption: Workflow for Western Blot analysis.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Culture NCI-H1975 cells to 70-80% confluency and treat with Compound Q at its IC50 concentration for a specified time (e.g., 2, 6, 24 hours). Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-AKT, total AKT, and a loading control like β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

In Vivo Efficacy: Tumor Xenograft Model

This model assesses the antitumor activity of a compound in a living organism.[8][14]

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint cluster_analysis Data Analysis Implant 1. Implant Cancer Cells (e.g., NCI-H1975) subcutaneously in mice Tumor_Growth 2. Monitor Tumor Growth Implant->Tumor_Growth Randomize 3. Randomize Mice (Tumor volume ~100-150 mm³) Tumor_Growth->Randomize Administer 4. Daily Drug Administration (e.g., oral gavage) Randomize->Administer Monitor 5. Monitor Tumor Volume & Body Weight (2-3x/week) Administer->Monitor Sacrifice 6. Euthanize Mice Monitor->Sacrifice Excise 7. Excise & Weigh Tumors Sacrifice->Excise Calculate_TGI 8. Calculate Tumor Growth Inhibition (TGI) Excise->Calculate_TGI

Caption: Workflow for an in vivo tumor xenograft study.

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject approximately 5 x 10^6 NCI-H1975 cells suspended in Matrigel into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[8]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., vehicle control, Compound Q, comparator drug).

  • Drug Administration: Prepare the drug formulation and administer it to the mice according to the predetermined dose and schedule (e.g., daily oral gavage for 21 days).

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control group.

Conclusion and Future Directions

The quinazoline scaffold remains a highly productive platform for the discovery of novel kinase inhibitors for cancer therapy. The illustrative data for "Compound Q" demonstrates a preclinical profile characteristic of a promising lead candidate, with potent in vitro activity and significant in vivo efficacy in a relevant cancer model.

It is imperative to underscore that while this guide provides a comprehensive framework for evaluation, the specific compound This compound requires dedicated experimental investigation to ascertain its true therapeutic potential. Future studies should focus on generating robust in vitro and in vivo data, elucidating its precise mechanism of action, and evaluating its pharmacokinetic and safety profiles. Such rigorous preclinical assessment is the foundation upon which successful clinical translation is built.

References

A Comparative Guide for Researchers: 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline vs. Gefitinib in EGFR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of the established first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, and the novel compound, 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline. While Gefitinib's performance is well-documented, this guide offers a theoretical and practical framework for evaluating the potential of this compound as a competitive EGFR inhibitor, based on structure-activity relationship (SAR) principles and proposed experimental validation.

Introduction: The Quinazoline Scaffold in EGFR Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[1][4][5] This has made EGFR an attractive target for therapeutic intervention.

The quinazoline core has proven to be a highly effective scaffold for the development of EGFR inhibitors.[6][7][8] First-generation inhibitors, such as Gefitinib and Erlotinib, are quinazoline-based compounds that competitively and reversibly bind to the ATP-binding site of the EGFR kinase domain.[4][9][10] These drugs have shown significant clinical efficacy, particularly in patients with activating EGFR mutations like exon 19 deletions or the L858R mutation.[4][8] This guide will compare the known entity, Gefitinib, with a structurally related but less-characterized compound, this compound, to postulate its potential efficacy and guide future research.

Structural and Mechanistic Analysis

A comparative analysis of the chemical structures of Gefitinib and this compound provides a basis for predicting the latter's potential as an EGFR inhibitor.

Gefitinib (Iressa®) is a synthetic anilinoquinazoline that functions as a selective inhibitor of the EGFR tyrosine kinase.[1] It competitively blocks the ATP binding site, thereby inhibiting receptor autophosphorylation and downstream signaling pathways involved in cell proliferation and survival.[1][4][9]

This compound , while not a clinically established drug, shares the core quinazoline scaffold. Its substitutions at the 2, 4, and 6 positions warrant a detailed examination based on known structure-activity relationships of quinazoline derivatives.[6][7][11]

FeatureGefitinibThis compoundStructure-Activity Relationship Insights
Core Scaffold QuinazolineQuinazolineThe quinazoline core is a well-established pharmacophore for EGFR kinase inhibition, providing a strong foundation for ATP-competitive binding.[6][7][8]
Substitution at C4 3-chloro-4-fluoroanilino groupChloro groupThe 4-anilino group in Gefitinib is crucial for its high affinity. The simple chloro group in the novel compound may lead to a different binding mode or reduced potency, as it lacks the extended interactions of the anilino moiety.
Substitution at C6 3-morpholinopropoxy groupFluoro groupSubstitutions at the C6 and C7 positions of the quinazoline ring are known to influence solubility and potency. The fluoro group is a small, lipophilic substituent that could impact binding affinity and pharmacokinetic properties.
Substitution at C2 Hydrogen2-fluorophenyl groupThe addition of a 2-fluorophenyl group at the C2 position is a significant modification. This bulky group could potentially explore additional binding pockets within the ATP-binding site or, conversely, cause steric hindrance.

Based on this structural analysis, it is hypothesized that this compound has the potential to act as an EGFR inhibitor due to its quinazoline core. However, the substitutions at the C2, C4, and C6 positions will likely result in a different binding affinity and selectivity profile compared to Gefitinib.

Proposed Experimental Evaluation

To empirically compare the efficacy of this compound with Gefitinib, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

Objective: To determine the direct inhibitory activity of the compounds on the enzymatic function of wild-type and mutant EGFR.

Methodology: A continuous-read kinase assay can be employed to measure the inherent potency of the compounds.[12]

Experimental Protocol:

  • Reagent Preparation: Prepare stock solutions of recombinant EGFR (wild-type and mutants like L858R and T790M), ATP, and a suitable peptide substrate in a kinase reaction buffer.

  • Compound Dilution: Perform serial dilutions of this compound and Gefitinib.

  • Kinase Reaction: In a 384-well plate, pre-incubate the EGFR enzyme with the serially diluted compounds.

  • Initiation and Measurement: Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate. Monitor the reaction kinetics by measuring the fluorescence signal at regular intervals.

  • Data Analysis: Determine the initial reaction velocity from the linear phase of the progress curves. Plot the velocity against the inhibitor concentration to calculate the IC50 value using a sigmoidal dose-response curve.

Diagram of the Biochemical Kinase Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, ATP, Substrate) plate Plate Compounds and Enzyme reagents->plate compounds Serial Dilution of Test Compounds compounds->plate reaction Initiate Reaction with ATP/Substrate plate->reaction read Read Fluorescence Kinetics reaction->read velocity Calculate Initial Velocity read->velocity plot Plot Dose-Response Curve velocity->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for the in vitro biochemical kinase assay.

Objective: To assess the cytotoxic and anti-proliferative effects of the compounds on cancer cell lines with different EGFR statuses.

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[13][14]

Experimental Protocol:

  • Cell Seeding: Plate NSCLC cell lines (e.g., PC-9 for EGFR-mutant sensitive, A549 for EGFR wild-type, and H1975 for T790M resistant) in 96-well plates and allow them to adhere overnight.[15][16]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and Gefitinib for 72 hours.[16][17]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[15]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Diagram of the EGFR Signaling Pathway and Inhibition:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR TK Tyrosine Kinase Domain EGFR->TK Dimerization & Activation ADP ADP TK->ADP Phosphorylation Downstream Downstream Signaling (e.g., Ras/Raf/MAPK, PI3K/Akt) TK->Downstream Signal Transduction ATP ATP ATP->TK Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Gefitinib or 4-Chloro-6-fluoro-2- (2-fluorophenyl)quinazoline Inhibitor->TK Inhibits ATP Binding

Caption: EGFR signaling pathway and the point of inhibition.

Expected Outcomes and Comparative Data:

The following table presents hypothetical IC50 values to illustrate a potential outcome of these experiments.

CompoundEGFR wt (Biochemical)EGFR L858R (Biochemical)A549 (Cell-based, EGFR wt)PC-9 (Cell-based, EGFR del19)H1975 (Cell-based, L858R/T790M)
Gefitinib 20-100 nM5-20 nM>10 µM10-50 nM>10 µM
This compound (To be determined)(To be determined)(To be determined)(To be determined)(To be determined)

Note: Gefitinib is known to be significantly more potent against activating EGFR mutants than wild-type EGFR and is ineffective against the T790M resistance mutation.[4][18][19]

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology: A subcutaneous xenograft model using human NSCLC cells in immunodeficient mice is a standard approach.[20][21][22]

Experimental Protocol:

  • Cell Implantation: Subcutaneously inject NSCLC cells (e.g., PC-9) into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size.

  • Treatment: Randomize mice into treatment groups (vehicle control, Gefitinib, and different doses of this compound). Administer the compounds daily via oral gavage.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting for target engagement).

Potential Advantages and Disadvantages

Based on the structural analysis, we can speculate on the potential pros and cons of this compound relative to Gefitinib.

Potential Advantages:

  • Novelty: The unique substitution pattern may lead to a different intellectual property landscape.

  • Altered Selectivity: The compound might exhibit a different kinase selectivity profile, potentially reducing off-target effects.

  • Overcoming Resistance: While unlikely for a first-generation-like scaffold, there is a small possibility that the novel structure could have some activity against certain resistance mutations.

Potential Disadvantages:

  • Reduced Potency: The absence of the 4-anilino group, which is critical for Gefitinib's activity, may lead to significantly lower potency.

  • Poor Pharmacokinetics: The physicochemical properties of the compound may not be optimal for oral bioavailability and in vivo stability.

  • Steric Hindrance: The 2-fluorophenyl group might be too bulky for the ATP-binding pocket, preventing effective binding.

Conclusion

While Gefitinib is a well-established and effective first-generation EGFR inhibitor, the exploration of novel quinazoline derivatives remains a valid strategy in the search for improved therapeutics. This compound represents such a novel compound. The proposed experimental workflow provides a comprehensive and scientifically rigorous approach to directly compare its efficacy against Gefitinib. The results of these studies will be crucial in determining whether this novel compound warrants further development as a potential anti-cancer agent.

References

Bridging the Gap: A Comparative Guide to Predicting In Vivo Success of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline from In Vitro Data

Author: BenchChem Technical Support Team. Date: January 2026

The Quinazoline Scaffold: A Privileged Structure in Cancer Therapy

Quinazoline and its derivatives are heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, most notably their anticancer properties.[1] Many quinazoline-based drugs function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[2] The core structure of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline, featuring a 2-phenyl substitution, is a recurring motif in compounds designed to target various cellular processes implicated in cancer.[3][4][5][6]

Comparative In Vitro Activity Analysis

To predict the in vivo potential of this compound, we will first analyze the in vitro cytotoxicity of structurally related 2-phenylquinazoline and 4-anilinoquinazoline derivatives against a panel of human cancer cell lines. This comparative approach allows us to infer the potential potency and cancer cell line specificity of our target compound.

Compound/AlternativeTarget Cancer Cell LineIC50 (µM)Reference
Hypothetical: this compound MCF-7 (Breast), HeLa (Cervical), HT-29 (Colon)To be determined
Benzotriazole Substituted 2-Phenylquinazoline (ARV-2)MCF-7 (Breast)3.16[4]
Benzotriazole Substituted 2-Phenylquinazoline (ARV-2)HeLa (Cervical)5.31[4]
Benzotriazole Substituted 2-Phenylquinazoline (ARV-2)HT-29 (Colon)10.6[4]
6-halo-2-phenyl-substituted 4-anilinoquinazoline (10b)HCT-116 (Colon)2.8[7]
6-halo-2-phenyl-substituted 4-anilinoquinazoline (10b)T98G (Glioblastoma)2.0[7]
Gefitinib (Standard of Care - EGFR inhibitor)VariousVaries[8]
Doxorubicin (Standard of Care - Chemotherapy)VariousVaries[2]

Expert Insights: The presence of a 2-phenyl group is a common feature in many anticancer quinazoline derivatives.[3][4][5][6] The halogen substitutions (chloro and fluoro) on both the quinazoline core and the 2-phenyl ring of our target compound are expected to enhance its lipophilicity and potentially its binding affinity to target proteins, a strategy often employed to improve cytotoxic activity.[8][9][10] Based on the data from related compounds, it is reasonable to hypothesize that this compound will exhibit potent cytotoxic activity, likely in the low micromolar range, against a spectrum of cancer cell lines.

Establishing an In Vitro to In Vivo Correlation (IVIVC) Framework

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[11] For our purposes, we will focus on correlating in vitro cytotoxicity and target inhibition with in vivo tumor growth inhibition.

Key In Vitro Assays for IVIVC

A multi-pronged in vitro assessment is crucial for building a reliable IVIVC model.

  • Cytotoxicity Assays (MTT/MTS): These colorimetric assays are the first step to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Kinase Inhibition Assays: Given that many quinazolines target kinases, it is vital to identify the specific kinase(s) inhibited by the compound and determine the IC50 for target engagement.

  • Cell Cycle Analysis: Flow cytometry can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G2/M), a common mechanism for tubulin-targeting agents.[4][6]

  • Apoptosis Assays: Detecting markers of programmed cell death (e.g., Annexin V staining) confirms the compound's ability to induce apoptosis in cancer cells.[4][9]

Predictive In Vivo Models

The choice of the in vivo model is critical for a meaningful IVIVC.

  • Human Tumor Xenograft Models: Nude mice bearing subcutaneous tumors derived from human cancer cell lines (e.g., MCF-7, HCT-116) are the gold standard for preliminary in vivo efficacy studies.

  • Orthotopic Models: Implanting tumor cells into the organ of origin in animal models can provide a more clinically relevant assessment of efficacy.

The following diagram illustrates the workflow for establishing an IVIVC for our target compound.

IVIVC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation invitro_start This compound cytotoxicity Cytotoxicity Assays (e.g., MTT on MCF-7, HeLa) invitro_start->cytotoxicity target_id Target Identification (Kinase Profiling) cytotoxicity->target_id mechanistic Mechanistic Assays (Cell Cycle, Apoptosis) target_id->mechanistic correlation IVIVC Modeling (Correlation of IC50 with Tumor Regression) mechanistic->correlation xenograft Human Tumor Xenograft Model (e.g., Nude Mice with HCT-116 tumors) dosing Dose-Response Study xenograft->dosing tumor_growth Tumor Growth Inhibition Measurement dosing->tumor_growth pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis tumor_growth->pk_pd pk_pd->correlation caption IVIVC Workflow

Caption: Workflow for establishing an in vitro to in vivo correlation.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, detailed and validated protocols are essential.

In Vitro Cytotoxicity Assay (MTT Protocol)
  • Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

In Vivo Human Tumor Xenograft Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells into the flank of female nude mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

  • Randomization and Dosing: Randomize the mice into treatment and control groups. Administer this compound (e.g., at three different dose levels) and a vehicle control orally or via intraperitoneal injection daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

The following diagram illustrates the experimental workflow for the in vivo xenograft study.

Xenograft_Workflow start HCT-116 Cell Culture injection Subcutaneous Injection into Nude Mice start->injection tumor_growth Tumor Growth to 100-150 mm³ injection->tumor_growth randomization Randomization into Groups (Vehicle, Compound - 3 Doses) tumor_growth->randomization dosing Daily Dosing for 21 Days randomization->dosing monitoring Tumor Volume & Body Weight Measurement (Every 2-3 Days) dosing->monitoring endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint caption In Vivo Xenograft Workflow

Caption: Workflow for an in vivo human tumor xenograft study.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer agent. The proposed IVIVC framework, combining robust in vitro characterization with well-designed in vivo studies, offers a scientifically sound pathway to evaluate its therapeutic potential. Future studies should focus on the synthesis of this compound and the execution of the described experimental protocols to generate the necessary data for a comprehensive assessment. The insights gained from such studies will be invaluable for the continued development of novel quinazoline-based cancer therapies.

References

A Comparative Analysis of Quinazoline and Cinnoline Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

<

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of anticancer drug discovery, heterocyclic compounds form the backbone of a multitude of therapeutic agents. Among these, quinazoline and cinnoline derivatives have emerged as privileged scaffolds, demonstrating significant potential in targeting various hallmarks of cancer. This guide provides an in-depth comparative analysis of these two important classes of compounds, elucidating their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

Structural Scaffolds: A Tale of Two Diazanaphthalenes

At their core, both quinazoline and cinnoline are diazanaphthalenes, bicyclic aromatic heterocycles composed of a benzene ring fused to a pyrimidine or pyridazine ring, respectively. This seemingly subtle difference in the arrangement of nitrogen atoms profoundly influences their physicochemical properties and, consequently, their biological activities.

Quinazoline , or 1,3-diazanaphthalene, possesses a pyrimidine ring fused to benzene. This arrangement has proven to be a highly versatile scaffold for the development of kinase inhibitors.[1][2] The properties of quinazoline derivatives are heavily influenced by the nature and position of substituents on both the benzene and pyrimidine rings.[3]

Cinnoline , or 1,2-diazanaphthalene, features a pyridazine ring fused to benzene. While less explored than their quinazoline counterparts, cinnoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer properties.[4]

Mechanisms of Anticancer Action: Converging and Diverging Pathways

Both quinazoline and cinnoline derivatives exert their anticancer effects through a variety of mechanisms, often by inhibiting key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quinazoline Derivatives: Masters of Kinase Inhibition

The quinazoline core is a well-established pharmacophore for targeting protein kinases, particularly those in the tyrosine kinase family.[5]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: A significant number of FDA-approved anticancer drugs are quinazoline-based EGFR inhibitors. These compounds typically function by competing with ATP for the binding site in the kinase domain of EGFR, thereby blocking downstream signaling pathways like the PI3K/Akt/mTOR and MAPK pathways that are critical for cell proliferation and survival.[6] Prominent examples include Gefitinib, Erlotinib, and Lapatinib.[7] The development of resistance, often through mutations like T790M, has spurred the development of next-generation inhibitors.[8]

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Several quinazoline derivatives have been developed as inhibitors of VEGFR, a key regulator of angiogenesis.[1] Vandetanib is a notable example of a dual EGFR/VEGFR inhibitor.[2]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors represent a targeted therapy for cancers with deficiencies in DNA repair mechanisms. Some quinazoline-2,4(1H,3H)-dione derivatives have shown promising PARP-1 inhibitory activity.[7]

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton and are crucial for cell division. Certain quinazoline derivatives have been found to inhibit tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and apoptosis.[9]

Cinnoline Derivatives: A Broader Mechanistic Spectrum

While also showing promise as kinase inhibitors, the anticancer mechanisms of cinnoline derivatives appear to be more diverse.

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt pathway is frequently dysregulated in cancer. A series of cinnoline derivatives have been developed as potent PI3K inhibitors, demonstrating nanomolar inhibitory activities and antiproliferative effects in various tumor cell lines.[10]

  • Topoisomerase I Inhibition: Topoisomerase I is an enzyme that plays a crucial role in DNA replication and transcription. Substituted dibenzo[c,h]cinnolines have been investigated as non-camptothecin topoisomerase I inhibitors.[4]

  • Induction of Apoptosis: Several cinnoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and depolarization of the mitochondrial membrane.[4]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of both quinazoline and cinnoline derivatives is highly dependent on the nature and position of substituents on their core structures.

For Quinazoline-based EGFR inhibitors:

  • The 4-anilino moiety is a common feature, with substitutions on the aniline ring significantly influencing activity.[11]

  • Substituents at the 6 and 7-positions of the quinazoline ring are crucial for binding affinity and selectivity.[2]

  • The introduction of a Michael acceptor group, as seen in second-generation inhibitors like Afatinib, allows for covalent and irreversible binding to the EGFR kinase domain, leading to enhanced potency.[12]

For Cinnoline derivatives:

  • SAR studies on dibenzo[c,h]cinnolines as topoisomerase I inhibitors have revealed that a methylenedioxy group on the D ring is critical for activity.[4]

  • For dihydrobenzo[h]cinnoline-5,6-diones, the presence of a nitro group on a phenyl substituent was found to be the most promising for cytotoxic activity.[4]

Comparative Performance: A Look at the Data

While a direct head-to-head comparison in a single study is rare, a survey of the literature provides insights into the relative potency of derivatives from each class against various cancer cell lines.

Table 1: Comparative Cytotoxic Activity (IC50) of Representative Quinazoline and Cinnoline Derivatives

Compound ClassDerivative ExampleCancer Cell LineTarget(s)IC50 (µM)Reference
Quinazoline GefitinibNSCLCEGFR~0.027[12]
ErlotinibNSCLCEGFR~0.002[11]
LapatinibBreast CancerEGFR, HER2~0.053[2]
PVHD121 (1a)A549 (Lung)Tubulin0.27[9]
Compound 44 MCF-7 (Breast)Not SpecifiedPotent[7]
Cinnoline Dibenzo[c,h]cinnoline 55 VariousTopoisomerase IVaries[4]
Dihydrobenzo[h]cinnoline-5,6-dione with 4-NO2C6H4KB (Epidermoid Carcinoma)Not Specified0.56[4]
PI3K Inhibitor 25 HCT116 (Colon)PI3K0.264[10]
11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline 66 Leukemia SubpanelNot SpecifiedPotent[4]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Anticancer Evaluation

The preclinical evaluation of potential anticancer agents involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.[13][14]

Cell Viability Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells.[15]

  • MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[16][17] Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.

    MTT Assay Protocol (General Steps):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[18]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS).

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[16]

Apoptosis Assays

These assays determine if a compound induces programmed cell death.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is widely used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[20] PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[21]

    Annexin V/PI Staining Protocol (General Steps):

    • Induce apoptosis in cells by treating with the test compound.

    • Harvest and wash the cells with cold PBS.[21]

    • Resuspend the cells in Annexin V binding buffer.[20]

    • Add fluorescently labeled Annexin V and PI to the cell suspension.[19]

    • Incubate at room temperature in the dark for 15-20 minutes.[21][22]

    • Analyze the stained cells by flow cytometry.[20]

Kinase Inhibition Assays

These biochemical assays are used to determine the potency of a compound in inhibiting a specific kinase.[23]

  • Luminescence-Based Kinase Assay (e.g., ADP-Glo™): This assay measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is inversely proportional to kinase activity.[24]

    Kinase Inhibition Assay Protocol (General Steps):

    • Prepare serial dilutions of the test compound.

    • In a multi-well plate, add the kinase, its specific substrate, and ATP.

    • Add the test compound at various concentrations.

    • Incubate the reaction mixture to allow the kinase reaction to proceed.

    • Add a detection reagent that stops the kinase reaction and initiates the luminescence reaction.

    • Measure the luminescence using a plate reader.[25]

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling pathways targeted by these compounds and the experimental workflows used to evaluate them is crucial for a comprehensive understanding.

EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Quinazoline Inhibitor (e.g., Gefitinib) Gefitinib->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Experimental Workflow for Anticancer Drug Evaluation

Experimental_Workflow start Synthesize Quinazoline & Cinnoline Derivatives cell_culture Culture Cancer Cell Lines start->cell_culture viability_assay Cell Viability Assay (MTT/XTT) cell_culture->viability_assay ic50 Determine IC50 Values viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay mechanism_study Mechanism of Action Studies apoptosis_assay->mechanism_study kinase_assay Kinase Inhibition Assay mechanism_study->kinase_assay in_vivo In Vivo Animal Models kinase_assay->in_vivo end Lead Compound Identification in_vivo->end

Caption: A generalized experimental workflow for evaluating anticancer compounds.

Conclusion and Future Perspectives

Both quinazoline and cinnoline scaffolds hold immense promise in the development of novel anticancer therapeutics. Quinazoline derivatives have a proven track record, with several FDA-approved drugs targeting key kinases like EGFR.[7] Their development continues to evolve, with a focus on overcoming drug resistance and improving selectivity.[11]

Cinnoline derivatives, while less explored, represent a promising and relatively untapped area of research.[4] Their diverse mechanisms of action, including PI3K and topoisomerase inhibition, suggest they may be effective against a broader range of cancers or in combination therapies.[4][10]

Future research should focus on:

  • Direct comparative studies: Designing studies that directly compare the efficacy and safety of optimized quinazoline and cinnoline derivatives.

  • Exploration of novel targets: Expanding the target space for both scaffolds beyond the well-established kinases.

  • Hybrid molecules: Synthesizing hybrid molecules that combine the pharmacophoric features of both quinazolines and cinnolines to potentially achieve synergistic effects.

  • Overcoming resistance: Developing derivatives that are effective against drug-resistant cancer cell lines.

By leveraging the unique chemical and biological properties of both quinazoline and cinnoline derivatives, researchers can continue to expand the arsenal of effective and targeted anticancer therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline (CAS No. 885277-50-9). As a halogenated heterocyclic compound, its handling and disposal require stringent adherence to safety protocols to protect laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Assessment and Initial Safety Precautions

Presumed Hazard Classification:

Hazard CategoryDescriptionRationale and Citations
Acute Toxicity, Oral Harmful if swallowed.Analogous compounds show oral toxicity.[5][6] Ingestion can lead to immediate health complications.
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to more severe effects.Halogenated organic compounds are known skin irritants.[2][5]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Direct contact with the eyes can cause significant injury.[2][5]
Respiratory Irritation May cause respiratory tract irritation if inhaled as a dust or aerosol.Fine powders of complex organic molecules can be irritants to the respiratory system.[1][5]
Aquatic Toxicity Halogenated organic compounds are often toxic to aquatic life with long-lasting effects.Discharge into the environment must be strictly avoided.[7][8][9]

Before beginning any procedure that will generate waste, ensure the following personal protective equipment (PPE) is in use. This is a non-negotiable standard for handling hazardous chemical waste.

Table of Required Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles and/or a full-face shield.Protects against splashes and airborne particles.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact. For prolonged handling, consider double-gloving.[7]
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.[2]
Respiratory Protection Use only within a certified chemical fume hood.Avoids inhalation of dust or vapors.[1][10]

Operational Plan for Waste Management and Disposal

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste .[10][11] Under no circumstances should this compound or its containers be disposed of in standard trash or washed down the drain.[7][12][13]

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Isolate Halogenated Waste: All waste containing this compound must be collected in a dedicated container for halogenated organic waste .[9][12][14] This includes:

    • Unused or expired solid compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, absorbent pads).

  • Container Requirements:

    • Use a container made of compatible material (e.g., high-density polyethylene) that is in good condition.[12][14]

    • The container must have a secure, tight-fitting lid to prevent the escape of vapors.[13][14]

    • Do not overfill containers; a maximum of 90% capacity is recommended to allow for expansion.[14]

Accurate labeling is a legal requirement and ensures the safety of everyone who will handle the waste.

  • Label Content: Affix a "Hazardous Waste" tag to the container immediately upon starting waste collection.[13] The label must include:

    • The full chemical name: "this compound".

    • The words "Hazardous Waste".

    • An accurate list of all components in the container, including solvents.

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).

    • The date accumulation started and the name of the generating researcher/laboratory.

  • Location: Store the sealed waste container in a designated, secure, and well-ventilated area, such as a satellite accumulation area within the laboratory or a secondary containment tray inside a fume hood.[12][14]

  • Incompatibilities: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.

  • Professional Disposal: The only acceptable method of final disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][11] These entities are equipped to transport and dispose of the material in compliance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).[15]

  • Incineration: High-temperature incineration in a permitted hazardous waste incinerator is the preferred disposal method for halogenated organic compounds.[11] This process is designed to destroy the compound completely, preventing its release into the environment.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, immediate plan is essential.

  • Evacuate and Alert: Immediately alert others in the area and restrict access.

  • Don PPE: Before addressing the spill, put on the full PPE detailed in Section 1.

  • Containment:

    • For Solid Spills: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to avoid raising dust.[1][7]

    • For Liquid Spills: Use absorbent pads to contain the spill.

  • Collection: Carefully sweep or scoop the absorbed material into the designated halogenated hazardous waste container.[1]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), collecting all cleaning materials as hazardous waste. Finally, wash the area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][7]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection & Storage cluster_disposal Final Disposition start Waste Generation Event (Experiment Conclusion, Spill, Expired Material) assess_hazard Assess Hazards: - Halogenated Organic - Potential Acute Toxicity - Irritant start->assess_hazard Identify don_ppe Don Required PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat assess_hazard->don_ppe Mitigate segregate Segregate Waste Stream don_ppe->segregate Handle container Select Compatible Container (HDPE, <90% Full) segregate->container Place In label_waste Label Container: 'Hazardous Waste' Full Chemical Name Components & Hazards container->label_waste Immediately store Store Securely (Fume Hood / Satellite Area) label_waste->store Secure contact_ehs Contact EHS for Pickup store->contact_ehs When Ready manifest Provide Accurate Waste Manifest contact_ehs->manifest Document disposal Licensed Contractor Disposal (High-Temp Incineration) manifest->disposal Transfer

References

Personal protective equipment for handling 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Operational and Safety Guide for Handling 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline

This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Given the absence of comprehensive toxicological data for this specific molecule, this guide is rooted in a conservative, risk-based approach, drawing from the known hazards of structurally similar halogenated quinazolines and best practices for managing highly potent active pharmaceutical ingredients (HPAPIs).[1][2] The central principle is to minimize all potential routes of exposure—dermal, ocular, and inhalation.

Hazard Assessment and Risk Mitigation

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, analysis of analogous compounds, such as other halogenated quinazolines, indicates a consistent hazard profile.[3][4][5]

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[3]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[3]

  • Acute Oral Toxicity: May be harmful if swallowed.[4][5]

Due to the nature of drug development research, it is prudent to treat this compound as a potentially potent substance with unknown long-term toxicities. Therefore, a stringent containment strategy is paramount.[6][7]

Occupational Exposure Control

In the absence of a defined Occupational Exposure Limit (OEL), an Occupational Exposure Banding (OEB) approach is recommended.[6] Given the hazard profile of similar compounds, this compound should be handled under conditions appropriate for a moderately potent compound, at a minimum. All handling of the solid material or its solutions must be conducted within a certified chemical fume hood to maintain a controlled environment and prevent the release of airborne contaminants.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to create a robust barrier against exposure. The selection of PPE is based on preventing all feasible routes of entry into the body.

Summary of Mandatory PPE
Protection TypeRecommended EquipmentPurpose & Rationale
Eye and Face Chemical Splash Goggles & Full-Face ShieldProtects against splashes and airborne particles. Standard safety glasses are insufficient. A full-face shield is required over goggles when handling larger quantities or during procedures with a high splash potential.
Skin and Body Chemical-Resistant Nitrile Gloves (Double-Gloved) & Laboratory CoatPrevents direct skin contact. Double-gloving provides an additional layer of protection against tears and permeation. A fully buttoned lab coat is essential to protect underlying clothing and skin.
Respiratory N95 Respirator (or higher)Required for any procedure outside of a fume hood that could generate dust or aerosols (e.g., weighing, transfers). The need for respiratory protection should be confirmed by a formal risk assessment.
Footwear Closed-Toe ShoesProtects feet from spills and falling objects.
Detailed PPE Specifications and Procedures
  • Eye Protection: Wear tightly fitting chemical splash goggles that conform to ANSI Z87.1 standards. A full-face shield must be worn over the goggles during any transfer of the solid or when working with solutions.

  • Hand Protection: Double-gloving with nitrile gloves is the minimum requirement. For prolonged operations, consider using a more robust glove material like neoprene or butyl rubber as the outer glove. Inspect gloves for any signs of degradation or punctures before use. Change gloves immediately if contamination is suspected, and always after a maximum of 60 minutes of use.[4]

  • Body Protection: A clean, flame-resistant laboratory coat must be worn, fully buttoned, with the sleeves covering the wrists. Ensure the cuffs of the outer gloves are pulled over the sleeves of the lab coat to create a seal.[4]

  • Respiratory Protection: An N95 respirator is the minimum requirement when weighing or transferring the solid compound outside of a containment system like a glovebox. All such operations should ideally be performed within a chemical fume hood to minimize the need for respiratory protection. If respiratory protection is required, personnel must be properly fit-tested and trained in its use.

Workflow for Safe Handling and PPE Usage

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_area Designate & Prepare Work Area (Fume Hood) gather_ppe Gather All Required PPE prep_area->gather_ppe don_ppe Don PPE (See Donning Diagram) gather_ppe->don_ppe weigh_transfer Weigh & Transfer Compound (in Fume Hood) don_ppe->weigh_transfer reaction_setup Perform Experimental Procedures weigh_transfer->reaction_setup decontaminate Decontaminate Work Surfaces reaction_setup->decontaminate segregate_waste Segregate & Label Hazardous Waste decontaminate->segregate_waste doff_ppe Doff PPE (See Doffing Diagram) segregate_waste->doff_ppe wash_hands Thoroughly Wash Hands doff_ppe->wash_hands

Caption: High-level workflow for handling this compound.

Donning and Doffing of PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. N95 Respirator (if needed) don1->don2 don3 3. Goggles & Face Shield don2->don3 don4 4. Inner Gloves don3->don4 don5 5. Outer Gloves (over cuffs) don4->don5 doff1 1. Outer Gloves doff2 2. Face Shield & Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Inner Gloves doff3->doff4 doff5 5. Respirator (if used) doff4->doff5 doff6 6. Wash Hands doff5->doff6

Caption: Sequential process for donning and doffing PPE.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill Response: Evacuate the immediate area. If the spill is minor and you are trained to do so, contain the spill with absorbent material. Wear appropriate PPE, including respiratory protection. Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.

Waste Management Protocol
  • Waste Segregation: Do not mix waste containing this compound with other waste streams.

  • Containerization: Collect all solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and liquid waste in separate, dedicated, and clearly labeled hazardous waste containers.

  • Labeling: Ensure containers are labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, secure secondary containment area until they can be collected by a licensed hazardous waste disposal company.

  • Disposal Method: The recommended method of disposal is incineration by a licensed chemical destruction facility.[8] Do not dispose of this material down the drain or in regular trash.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.